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  • Product: (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
  • CAS: 1184916-24-2

Core Science & Biosynthesis

Foundational

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol: A Technical Guide for Drug Discovery Professionals

Foreword The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties have r...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties have rendered it a versatile template for the design of kinase inhibitors, central nervous system agents, and anti-infective drugs. This guide provides an in-depth technical overview of a specific derivative, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, intended for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a validated synthetic route, and its potential applications in modern drug discovery, grounded in the established significance of the imidazo[1,2-b]pyridazine core.

Chemical Structure and Physicochemical Properties

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a bicyclic heteroaromatic compound. The fusion of an imidazole ring to a pyridazine ring creates a planar system with a unique distribution of nitrogen atoms, influencing its hydrogen bonding capacity and potential interactions with biological targets. The chlorine atom at the 6-position and the methanol group at the 2-position are key functional handles for further chemical modification and play a significant role in modulating the compound's physicochemical and pharmacological properties.

Chemical Structure

The chemical structure of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is presented below:

IUPAC Name: (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

Physicochemical Data

Experimental data for this specific molecule is not extensively published. The following table summarizes key physicochemical properties, primarily based on computational predictions, which are valuable for initial assessment in a drug discovery pipeline.

PropertyValueSource
Molecular Formula C₇H₆ClN₃O[2]
Molecular Weight 183.6 g/mol [2]
CAS Number 1184916-24-2[2]
Calculated LogP 1.3PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 1PubChem
Topological Polar Surface Area 56.8 ŲPubChem

Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol can be achieved through a two-step process starting from commercially available 6-chloropyridazin-3-amine. The methodology is adapted from the synthesis of similar imidazo[1,2-b]pyridazine derivatives.[1]

Synthetic Scheme

synthesis_scheme reactant1 6-Chloropyridazin-3-amine intermediate 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine reactant1->intermediate Cyclocondensation (1,2-Dimethoxyethane, Reflux) reactant2 1,3-Dichloroacetone reactant2->intermediate product (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol intermediate->product Hydrolysis (e.g., aq. NaHCO₃ or other mild base)

Caption: Synthetic pathway for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [1]

  • Reaction Setup: To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate) to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a solid.

Step 2: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

  • Reaction Setup: The 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1 equivalent) from the previous step is dissolved in a suitable solvent mixture, such as aqueous acetone or dioxane.

  • Hydrolysis: A mild base, for instance, sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is added to the solution. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by recrystallization or column chromatography to afford (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol.

Potential Applications in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted therapies. The title compound, with its reactive hydroxyl and chloro functionalities, serves as a valuable building block for creating libraries of novel drug candidates.

Kinase Inhibitors

A significant number of imidazo[1,2-b]pyridazine derivatives have been developed as potent kinase inhibitors. The nitrogen-rich core can form crucial hydrogen bonds within the ATP-binding site of various kinases. The substituents at the 2, 3, and 6-positions can be modified to achieve selectivity and potency against specific kinase targets. For instance, derivatives of this scaffold have shown activity against Tyk2, a member of the Janus kinase (JAK) family, which is implicated in autoimmune diseases.[3]

kinase_inhibition cluster_kinase Kinase ATP Binding Site hinge Hinge Region back_pocket Back Pocket drug (6-Chloroimidazo[1,2-b]pyridazin-2-yl) -based derivative drug->hinge H-bonds from imidazo[1,2-b]pyridazine core drug->back_pocket Hydrophobic/polar interactions from substituents

Caption: Interaction model of an imidazo[1,2-b]pyridazine derivative with a kinase active site.

Central Nervous System (CNS) Agents

The imidazo[1,2-b]pyridazine nucleus is also a key pharmacophore in compounds targeting the central nervous system. Notably, certain derivatives have been investigated as ligands for the benzodiazepine receptor, suggesting potential applications in treating anxiety, epilepsy, and other neurological disorders.[4][5] The physicochemical properties of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, such as its calculated LogP and polar surface area, suggest it may have the potential for CNS penetration, making it an interesting starting point for the development of novel brain-penetrant therapeutics.

Anti-infective Agents

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the development of anti-infective agents. Derivatives have been reported with activity against various pathogens, including mycobacteria and protozoan parasites.[1] The presence of the chlorine atom in (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol offers a site for further functionalization, which could be exploited to develop novel anti-infective candidates.

Conclusion and Future Directions

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a valuable heterocyclic building block with significant potential in drug discovery. Its straightforward synthesis and the proven therapeutic relevance of the imidazo[1,2-b]pyridazine core make it an attractive starting point for the development of novel kinase inhibitors, CNS agents, and anti-infective drugs. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activity through systematic derivatization and screening. The insights provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new medicines based on this promising scaffold.

References

  • Dufour, J., C. Dardonville, and P. Sonnet. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry 226 (2021): 113833.
  • PubChem. "(6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol." National Center for Biotechnology Information. PubChem Compound Database, CID=19735707, [Link] (accessed Jan. 19, 2026).

  • Mosrin, M., and T. J. Donohoe. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect 6.34 (2021): 8985-9011.
  • Friguerio, M., et al. "6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine." Molecules 24.1 (2019): 123.
  • Moslin, R. J., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters 10.3 (2019): 383-388.
  • Harrison, P. W., et al. "Syntheses, pharmacological evaluation and molecular modelling of substituted 6-alkoxyimidazo[1,2-b]pyridazines as new ligands for the benzodiazepine receptor." European Journal of Medicinal Chemistry 31.9 (1996): 651-662.
  • Barlin, G. B., L. P. Davies, and S. J. Ireland. "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction." Australian Journal of Chemistry 49.6 (1996): 751-756.

Sources

Exploratory

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol IUPAC name and synonyms

An In-Depth Technical Guide to (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of (6-Chloroimidazo[1,2-b]py...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, a heterocyclic compound built upon the medicinally significant imidazo[1,2-b]pyridazine scaffold. This core structure is recognized as a "privileged scaffold" in drug discovery, forming the foundation of approved therapeutics like the multi-kinase inhibitor ponatinib.[1][2][3] This document details the compound's nomenclature, physicochemical properties, and a robust, mechanistically-grounded synthesis protocol. Furthermore, it explores the vast therapeutic potential derived from its parent scaffold, which exhibits a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity as a key intermediate or building block in the design of novel therapeutic agents.

Chemical Identity and Nomenclature

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a bicyclic heteroaromatic compound. The fusion of an imidazole ring with a pyridazine ring creates the imidazo[1,2-b]pyridazine core. The specific substitution pattern, including a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position, provides distinct chemical properties and functional handles for further synthetic elaboration.

Identifier Value
IUPAC Name (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
Common Synonyms 6-Chloroimidazo[1,2-b]pyridazinemethanol[5][6]
CAS Number 1184916-24-2[6]
Molecular Formula C₇H₆ClN₃O[6]
Molecular Weight 183.60 g/mol [6]
Other Identifiers CTK8E2282, KB-146036, RP09051, SBB069400[6]

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-b]pyridazine nucleus is a cornerstone in modern medicinal chemistry, renowned for its ability to interact with a wide range of biological targets. This versatility has earned it the designation of a "privileged scaffold."[1][2][4] Its inherent physicochemical properties—including a high dipole moment and robust hydrogen-bonding capacity—are key to its utility in drug-target interactions.[3]

The most prominent example of its clinical success is Ponatinib (Iclusig®) , an FDA-approved multi-targeted tyrosine kinase inhibitor.[2][3] The scaffold's proven track record has fueled extensive research, revealing a broad spectrum of biological activities.

Caption: Diverse therapeutic applications of the imidazo[1,2-b]pyridazine scaffold.

This wide applicability makes derivatives like (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol highly valuable starting points for drug discovery campaigns targeting these disease areas.[1][4][7][8]

Synthesis and Mechanistic Rationale

The construction of the imidazo[1,2-b]pyridazine ring system is typically achieved via a well-established condensation reaction. The following protocol outlines a reliable, two-step process to synthesize the target molecule, adapted from methodologies reported for analogous structures.[9]

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (Intermediate 1)

This step involves the cyclocondensation of a commercially available aminopyridazine with an α-dihaloketone.

  • Reactants:

    • 3-Amino-6-chloropyridazine (1.0 equiv)

    • 1,3-Dichloroacetone (1.1 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME)

  • Procedure:

    • To a solution of 3-amino-6-chloropyridazine in DME, add 1,3-dichloroacetone.

    • Heat the reaction mixture to reflux and stir for 48 hours. The elevated temperature provides the necessary activation energy for both the initial nucleophilic attack and the subsequent intramolecular cyclization.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and evaporate the solvent in vacuo.

    • Purify the resulting crude solid by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate, 9:1 v/v) to yield Intermediate 1 as a solid. The introduction of a halogen on the pyridazine ring is crucial as it directs the initial alkylation to the more nucleophilic ring nitrogen, facilitating the desired bicyclic product formation.[8]

Step 2: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol (Target Molecule)

This step involves the nucleophilic substitution of the chloromethyl group with a hydroxyl group via hydrolysis.

  • Reactants:

    • 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (Intermediate 1 ) (1.0 equiv)

    • Aqueous base (e.g., Sodium Carbonate solution) or water with a phase-transfer catalyst.

    • Solvent: Dioxane/Water mixture.

  • Procedure:

    • Dissolve Intermediate 1 in a mixture of dioxane and water.

    • Add sodium carbonate and heat the mixture to 80-100°C. The aqueous base facilitates the Sₙ2 displacement of the chloride.

    • Stir the reaction until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford pure (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol .

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 3-Amino-6-chloropyridazine + 1,3-Dichloroacetone Step1 Step 1: Cyclocondensation (DME, Reflux, 48h) Reactant1->Step1 Intermediate Intermediate 1 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine Step1->Intermediate Step2 Step 2: Hydrolysis (aq. Na₂CO₃, Heat) Intermediate->Step2 Product Final Product (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Step2->Product

Caption: Two-step synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol.

Potential Therapeutic Applications and Research Directions

The primary value of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol lies in its utility as a versatile chemical intermediate for drug discovery. The strategic placement of its functional groups opens several avenues for molecular elaboration.

  • Kinase Inhibitor Development: The imidazo[1,2-b]pyridazine core is a proven scaffold for kinase inhibitors.[7] The 2-methanol group can be used as a synthetic handle to introduce various side chains designed to target the solvent-exposed regions of an enzyme's active site, thereby optimizing potency and selectivity.

  • CNS Agents: Derivatives of this scaffold have been investigated as ligands for β-amyloid plaques, which are implicated in Alzheimer's disease.[8] The 6-chloro substituent can be modified via metal-catalyzed cross-coupling reactions to modulate properties like lipophilicity and brain penetration, which are critical for CNS drug candidates.[10]

  • Structure-Activity Relationship (SAR) Studies: The 2-hydroxymethyl group is an ideal point for diversification. It can be easily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines. This allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to any SAR campaign aimed at identifying lead compounds with enhanced efficacy and favorable pharmacokinetic profiles.

Conclusion

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Built on the clinically validated and biologically active imidazo[1,2-b]pyridazine scaffold, it offers a robust starting point for the synthesis of next-generation therapeutics. Its well-defined synthesis and strategically placed functional groups provide the necessary foundation for developing novel drugs targeting a wide range of diseases, from cancer to neurodegenerative disorders. This guide provides the foundational knowledge for researchers to harness the potential of this valuable molecule in their drug discovery endeavors.

References

  • Affiliations, et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • (n.d.). 6-Chloroimidazo[1,2-b]pyridazinemethanol.
  • Sunway Pharm Ltd. (n.d.). 6-Chloroimidazo[1,2-b]pyridazine-2-methanol - CAS:1184916-24-2.
  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank.
  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

Sources

Foundational

Spectroscopic Characterization of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. Designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. The protocols and interpretations presented herein are grounded in established principles of spectroscopic analysis and supported by data from structurally related analogs found in the scientific literature.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chloro-substituent at the 6-position and a hydroxymethyl group at the 2-position is anticipated to modulate the compound's physicochemical properties and biological profile. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure elucidation and purity assessment. This guide serves as a predictive resource for the analytical characterization of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, the following spectroscopic data are predicted based on the analysis of closely related structures. These predictions are intended to guide researchers in the identification and characterization of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are referenced to a standard internal solvent signal.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Inferred Rationale
H-3~7.8 - 8.0s-The proton at the 3-position of the imidazo[1,2-b]pyridazine ring is expected to be a singlet due to the absence of adjacent protons.
H-7~7.9 - 8.1d~9.5This proton on the pyridazine ring is expected to be a doublet due to coupling with H-8.
H-8~7.1 - 7.3d~9.5This proton is also a doublet due to coupling with H-7.
-CH₂-~4.8 - 5.0d~5.5The methylene protons adjacent to the hydroxyl group are expected to be a doublet, coupling with the hydroxyl proton. This signal may broaden or become a singlet upon D₂O exchange.
-OHVariablet~5.5The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. It is expected to be a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (ppm)Inferred Rationale
C-2~148 - 152The carbon bearing the hydroxymethyl group is expected to be significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen and the substituent.
C-3~110 - 115This carbon in the imidazole ring is expected to be in this region.
C-5~140 - 145The bridgehead carbon is expected in this downfield region.
C-6~125 - 130The carbon atom bonded to the chlorine atom will be deshielded.
C-7~120 - 125Aromatic carbon in the pyridazine ring.
C-8~115 - 120Aromatic carbon in the pyridazine ring.
-CH₂OH~55 - 60The carbon of the hydroxymethyl group is expected in this aliphatic region.
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound. For (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, the molecular formula is C₇H₆ClN₃O, with a calculated molecular weight of approximately 183.6 g/mol .[1]

IonPredicted m/zRationale
[M+H]⁺184.0The protonated molecular ion is expected as the base peak in electrospray ionization (ESI) in positive mode. The presence of the chlorine isotope pattern ([M+H]⁺ and [M+2+H]⁺ in a ~3:1 ratio) will be a key diagnostic feature.
[M-H₂O+H]⁺166.0Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.
[M-CH₂O+H]⁺154.0Fragmentation involving the loss of the hydroxymethyl group.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. These protocols are based on standard practices for small molecule analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • The experiments should be performed on a 400 MHz or higher field NMR spectrometer.
  • ¹H NMR:
  • Acquire the spectrum at room temperature.
  • Use a standard single-pulse experiment.
  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • ¹³C NMR:
  • Use a proton-decoupled pulse sequence (e.g., zgpg30).
  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
  • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase correct the resulting spectra.
  • Perform baseline correction.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
  • Integrate the proton signals to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Mass Spectrometer Setup and Data Acquisition:

  • Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) coupled to a liquid chromatography system (LC-MS) or for direct infusion.
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is recommended.
  • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 50-500).
  • Infusion: For direct infusion, introduce the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
  • LC-MS: If using LC-MS for purity analysis and confirmation, a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.[2]

3. Data Analysis:

  • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
  • Confirm the presence of the characteristic chlorine isotope pattern (a peak at [M+H]⁺ and another at [M+2+H]⁺ with an intensity ratio of approximately 3:1).
  • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for NMR and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz) transfer->instrument Insert Sample h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Integration & Multiplicity Analysis calibrate->analyze report Report analyze->report Final Spectrum & Interpretation

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve Sample in LC-MS Grade Solvent dilute_ms Dilute to Working Concentration dissolve_ms->dilute_ms instrument_ms High-Resolution Mass Spectrometer dilute_ms->instrument_ms Introduce Sample ionize Electrospray Ionization (Positive Mode) instrument_ms->ionize analyze_mass Mass Analysis ionize->analyze_mass find_mh Identify [M+H]⁺ Ion analyze_mass->find_mh check_iso Verify Chlorine Isotope Pattern find_mh->check_iso analyze_frag Analyze Fragmentation check_iso->analyze_frag report_ms Report analyze_frag->report_ms Final Spectrum & Interpretation

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, along with detailed protocols for its experimental characterization. By leveraging data from structurally similar compounds, this document serves as a valuable resource for researchers working on the synthesis and development of novel imidazo[1,2-b]pyridazine derivatives. The provided methodologies are designed to ensure the acquisition of high-quality, reliable data, which is essential for the unambiguous structural confirmation and advancement of new chemical entities in the drug discovery pipeline.

References

  • Rolland, L., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecules, 26(15), 4473. [Link]

  • ChemUniverse. (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol. [Link]

Sources

Exploratory

Physical and chemical properties of imidazo[1,2-b]pyridazine derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of Imidazo[1,2-b]pyridazine Derivatives Introduction: The Rise of a Privileged Scaffold The imidazo[1,2-b]pyridazine core is a fused heterocyclic system...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Imidazo[1,2-b]pyridazine Derivatives

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural rigidity, rich electronic nature, and capacity for versatile substitution have made it a cornerstone in the development of targeted therapeutics. The clinical success of the multi-kinase inhibitor Ponatinib (Iclusig®) , an imidazo[1,2-b]pyridazine derivative used in the treatment of chronic myeloid leukemia, catalyzed a surge of interest in this framework.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the essential physical and chemical properties of imidazo[1,2-b]pyridazine derivatives. We will delve into the core synthesis, reactivity, methods of characterization, and the critical structure-property relationships that govern their behavior and biological activity. Our focus is not merely on protocols but on the underlying chemical principles that drive experimental design and optimization.

Part 1: Synthesis and Chemical Reactivity

The synthetic accessibility and potential for diverse functionalization are key to the utility of the imidazo[1,2-b]pyridazine scaffold. Understanding its formation and reactive sites is fundamental to designing novel derivatives.

Core Synthesis: The Cyclocondensation Approach

The most prevalent and efficient method for constructing the imidazo[1,2-b]pyridazine backbone is the cyclocondensation reaction between a 3-aminopyridazine and an α-haloketone.

Causality of Experimental Design: The success of this synthesis hinges on controlling the regioselectivity of the initial alkylation. In a simple 3-aminopyridazine, the ring nitrogen at the 2-position is the most nucleophilic site.[3] Alkylation at this position leads to undesired side products and hampers the crucial subsequent cyclization. To circumvent this, a halogen (typically chlorine) is introduced at the 6-position of the 3-aminopyridazine starting material. This electronic modification deactivates the adjacent ring nitrogen, thereby directing the initial alkylation by the α-haloketone to the desired N1 nitrogen, which proceeds to cyclize, forming the fused imidazole ring in high yield.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Ketone: Add the desired 2-bromoacetophenone derivative (1.1 eq.) to the solution.

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0 eq.), to neutralize the HBr formed during the reaction.

  • Reaction Condition: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then water to remove unreacted starting materials and salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure imidazo[1,2-b]pyridazine derivative.

G cluster_start Starting Materials cluster_reagents Reagents SM1 3-Amino-6-chloropyridazine Product 6-Chloro-2-aryl-imidazo[1,2-b]pyridazine SM1->Product SM2 α-Bromoacetophenone Derivative SM2->Product Base NaHCO₃ Base->Product Neutralizes HBr Solvent Ethanol, Reflux Solvent->Product Reaction Medium

Caption: General synthesis of the imidazo[1,2-b]pyridazine core.

Chemical Reactivity and Functionalization

The imidazo[1,2-b]pyridazine core offers several sites for further chemical modification, enabling the fine-tuning of its properties. Modern organometallic chemistry has greatly expanded the toolbox for its functionalization.[4]

  • C3-H Functionalization: The C3 position on the imidazole ring is electron-rich and susceptible to electrophilic attack. More recently, palladium-catalyzed direct C-H arylation and alkenylation methods have been developed, providing a highly efficient route to introduce diverse substituents at this position without prior halogenation.[2]

  • Metal-Catalyzed Cross-Coupling: For positions on the pyridazine ring (e.g., C6, C7, C8), which are typically functionalized with a halogen from the initial synthesis, a wide array of cross-coupling reactions are employed. These include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively.[4][5] This versatility is central to building molecular complexity and exploring structure-activity relationships.

Caption: Primary sites for functionalization on the core scaffold.

Part 2: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of newly synthesized derivatives is essential for predicting their behavior in biological systems.

General Physical Properties
  • Appearance: The unsubstituted imidazo[1,2-b]pyridazine and its simple derivatives are typically off-white to pale yellow crystalline solids or powders.[6][7][8]

  • Molecular Formula & Weight: The parent compound has the formula C₆H₅N₃ and a molecular weight of 119.12 g/mol .[9]

  • Solubility: The parent scaffold is soluble in polar organic solvents like dimethylformamide (DMF) and methanol.[6] The solubility of derivatives is highly dependent on the nature of their substituents.

  • Lipophilicity (LogP): The calculated LogP of the parent scaffold is approximately 0.3, indicating a relatively low lipophilicity.[9] This property is a critical determinant of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and can be modulated through substitution. For instance, replacing an aryl CH with the pyridazine's nitrogen can effectively reduce lipophilicity compared to isosteric analogues, potentially reducing non-specific binding.[10]

Table: Physical Properties of Representative Imidazo[1,2-b]pyridazine Derivatives
CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)LogP (Calculated)
Imidazo[1,2-b]pyridazineC₆H₅N₃119.1267-710.3[9]
6-chloroimidazo[1,2-b]pyridazineC₆H₄ClN₃153.57125-1271.2
PonatinibC₂₉H₂₇F₃N₆O532.56219-2214.8
Derivative 4 (Aβ Ligand)C₁₈H₁₈N₄S322.43205-207[3]4.1[3]
Spectroscopic Characterization

Accurate structural elucidation is non-negotiable. A combination of spectroscopic techniques is required for unambiguous characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides defining information. For the parent imidazo[1,2-b]pyridazine in DMSO-d₆, characteristic signals appear at δ 8.51 (dd, 1H), 8.29 (d, 1H), 8.05-8.19 (m, 1H), 7.79 (d, 1H), and 7.22 (dd, 1H).[6] The chemical shifts and coupling constants of these protons are highly sensitive to the electronic effects of substituents.

  • ¹³C NMR Spectroscopy: This technique is used to confirm the carbon framework of the molecule. A series of derivatives containing piperazine and morpholine moieties have been fully characterized using ¹³C NMR.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is routinely used to confirm the molecular weight of the synthesized compounds by identifying the molecular ion peak [M+H]⁺.[7][11]

  • X-ray Crystallography: For definitive proof of structure and stereochemistry, single-crystal X-ray analysis is the gold standard. It provides precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.[12]

  • Initial Purity Check: Assess the purity of the synthesized compound using TLC and determine its melting point.

  • Mass Spectrometry: Obtain a low-resolution mass spectrum (e.g., via ESI-MS) to quickly confirm the molecular weight of the target compound.

  • NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to confirm the proposed structure.

  • High-Resolution Mass Spectrometry (HRMS): If required for publication or patent filing, obtain an HRMS spectrum to determine the exact mass and confirm the elemental composition.

  • Crystallography (Optional): If a single crystal can be grown, perform X-ray diffraction analysis to obtain an unambiguous crystal structure.

G Start Synthesized Crude Product TLC TLC / Melting Point Start->TLC Purification Purification (Recrystallization or Chromatography) TLC->Purification Pure Pure Compound Purification->Pure MS Mass Spectrometry (Confirm MW) Pure->MS NMR ¹H & ¹³C NMR (Structural Elucidation) Pure->NMR HRMS HRMS (Confirm Formula) NMR->HRMS XRAY X-Ray Crystallography (Definitive Structure) NMR->XRAY Final Characterized Derivative HRMS->Final XRAY->Final

Caption: Standard workflow for the characterization of a novel derivative.

Part 3: Structure-Property and Structure-Activity Relationships (SAR)

The true power of the imidazo[1,2-b]pyridazine scaffold lies in the ability to modulate its properties through strategic substitution. Understanding these relationships is the essence of rational drug design.

Modulating Permeability and Metabolic Stability

In drug discovery, achieving good oral bioavailability requires a balance between solubility, permeability, and metabolic stability.

  • Permeability: The ability of a compound to cross cell membranes (e.g., the intestinal wall) is often assessed using a Caco-2 permeability assay. SAR studies on Tyk2 inhibitors revealed that the introduction of a 2-pyridyl group on a side chain dramatically enhanced Caco-2 permeability. This was attributed to the formation of an intramolecular hydrogen bond, which masks polar groups and reduces the polarity of the molecule, thereby favoring passive diffusion across lipid membranes.[5]

  • Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s) is a critical factor. In one series of Tyk2 inhibitors, replacing a metabolically liable anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety led to a significant improvement in metabolic stability in liver microsomal assays.[5] Further substitution of an N-methyl group with a cyclopropyl group on the pyridone ring also enhanced stability.[5] This demonstrates how specific, often small, structural changes can block sites of metabolic attack.

Tuning Binding Affinity

The affinity of a derivative for its biological target is governed by its electronic and steric complementarity to the binding site.

  • Targeting β-Amyloid Plaques: In the development of imaging agents for Alzheimer's disease, SAR studies showed that a 2-(4'-Dimethylaminophenyl) moiety was crucial for high binding affinity (Kᵢ) to Aβ plaques.[3] While modifications at the 6-position were tolerated, with substituents like methylthio showing high affinity (Kᵢ = 11.0 nM), replacing the 2-phenyl ring with other heterocycles like pyridinyl or thiophenyl resulted in a significant loss of affinity.[3]

  • Targeting Tyk2 Kinase: For Tyk2 JH2 inhibitors, extensive SAR at the C3 position led to the identification of highly potent compounds.[5] Combining optimal groups at different positions, such as a (1R,2S)-2-fluorocyclopropyl group, resulted in inhibitors with Kᵢ values in the low picomolar range (0.015 to 0.035 nM).[5]

Table: Summary of Structure-Property Relationships
Position of ModificationSubstituent TypeObserved EffectRationale / InsightReference
C6 Side Chain2-pyridyl on N1 of pyridoneIncreased Caco-2 PermeabilityIntramolecular H-bonding masks polarity.[5]
C6 Side ChainCyclopropyl vs. MethylIncreased Metabolic StabilityCyclopropyl group is less susceptible to oxidation than a methyl group.[5]
C2 Position4'-DimethylaminophenylHigh Binding Affinity to AβPhenyl ring is likely critical for π-π stacking or hydrophobic interactions in the binding site.[3]
C2 PositionPyridinyl or ThiophenylReduced Binding Affinity to AβIndicates a strict structural requirement at the C2 position for this specific target.[3]
C3 Position(1R,2S)-2-fluorocyclopropylHigh Potency (Tyk2 JH2)Optimal fit and interaction within the kinase binding pocket.[5]

Conclusion and Future Outlook

The imidazo[1,2-b]pyridazine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its robust and versatile synthesis, coupled with multiple sites for predictable functionalization, allows for the systematic optimization of physicochemical and pharmacological properties. As demonstrated, strategic modifications can profoundly influence metabolic stability, cell permeability, and target affinity, highlighting the importance of rational design.

Future research will likely focus on expanding the chemical space of these derivatives through novel C-H activation and bio-orthogonal chemistries. The continued exploration of this privileged scaffold promises to yield new therapeutic agents for a wide range of diseases, from cancer and autoimmune disorders to neurodegenerative conditions.[1][13]

References

  • Lin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhuang, Z.-P. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Available at: [Link]

  • ACS Publications. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

  • PubChem. Imidazo(1,2-b)pyridazine. Available at: [Link]

  • Scilit. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Available at: [Link]

  • TSI Journals. (2018). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link]

  • Chem-Impex. Imidazo[1,2-b]pyridazine. Available at: [Link]

  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]

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Foundational

The Imidazo[1,2-b]pyridazine Core: A Technical Guide to its Discovery, History, and Evolution as a Privileged Scaffold

Abstract The imidazo[1,2-b]pyridazine scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a multitude of clinically relevant and experimental therapeutic agents. This tech...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a multitude of clinically relevant and experimental therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of this remarkable heterocyclic system. We will traverse its initial synthesis, the elucidation of its broad-spectrum biological activities, and the refinement of synthetic methodologies that have cemented its status as a "privileged scaffold" in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and development of this vital chemical entity.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately large number of bioactive compounds. These are termed "privileged scaffolds," and the imidazo[1,2-b]pyridazine core is a prime example. Its rigid, planar structure and specific arrangement of nitrogen atoms provide an ideal platform for designing molecules that can interact with a wide array of biological targets with high affinity and selectivity.

This guide will deconstruct the journey of the imidazo[1,2-b]pyridazine scaffold, from its humble beginnings in a mid-20th century chemical synthesis to its current prominence in the development of targeted therapies for cancer, inflammatory disorders, and infectious diseases. We will examine the key scientific breakthroughs and the evolution of chemical synthesis that have enabled the full potential of this versatile core to be realized.

The Genesis of a Scaffold: Initial Discovery and Synthesis

The first documented synthesis of the imidazo[1,2-b]pyridazine ring system is a landmark in heterocyclic chemistry. While a comprehensive review of its medicinal chemistry applications dates its origins in the field to 1966, the foundational synthetic work appears to have been laid earlier.[1] The classical and most fundamental approach to constructing this bicyclic heteroaromatic system involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.[2]

This seminal reaction, often referred to as a modified Tschitschibabin reaction, provides a direct and efficient route to the imidazo[1,2-b]pyridazine core. The general mechanism involves the nucleophilic attack of the endocyclic nitrogen of the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused ring system.

The Critical Precursor: Synthesis of 3-Aminopyridazine

The availability of the 3-aminopyridazine starting material is a critical factor in the synthesis of the imidazo[1,2-b]pyridazine scaffold. A common and effective method for the preparation of 3-amino-6-chloropyridazine involves the amination of 3,6-dichloropyridazine. This reaction is typically carried out using aqueous ammonia in a sealed vessel at elevated temperatures.[3]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

  • Reaction Setup: In a high-pressure stainless steel vessel, combine 3,6-dichloropyridazine (1 equivalent) and concentrated aqueous ammonium hydroxide (10-20 equivalents).

  • Heating: Seal the vessel and heat the reaction mixture to 110-130°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction vessel to room temperature and then to 0°C in an ice bath.

  • Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-amino-6-chloropyridazine as a pale-yellow solid.

G cluster_0 Synthesis of 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine Aqueous Ammonia Aqueous Ammonia Reaction Amination (High T, High P) 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine

The First Imidazo[1,2-b]pyridazines: The Condensation Reaction

With the 3-aminopyridazine precursor in hand, the construction of the imidazo[1,2-b]pyridazine core can be achieved through condensation with an appropriate α-haloketone. This reaction is typically carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), and often in the presence of a mild base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: General Synthesis of 2,6-Disubstituted Imidazo[1,2-b]pyridazines

  • Reactant Mixture: To a solution of a 3-amino-6-substituted-pyridazine (1 equivalent) in ethanol, add the desired α-bromoketone (1.1 equivalents) and sodium bicarbonate (2 equivalents).

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours until the starting materials are consumed, as monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,6-disubstituted imidazo[1,2-b]pyridazine.[2]

G cluster_1 Condensation to form Imidazo[1,2-b]pyridazine 3-Aminopyridazine 3-Aminopyridazine alpha-Haloketone alpha-Haloketone Condensation Cyclocondensation (Reflux, Base) Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine

The Dawning of a Privileged Scaffold: Early Biological Investigations

Following its initial synthesis, the imidazo[1,2-b]pyridazine scaffold did not immediately garner significant attention from the medicinal chemistry community. However, throughout the late 1960s and 1970s, sporadic reports began to emerge detailing the synthesis and evaluation of various derivatives for a range of biological activities. These early explorations, while not always leading to clinical candidates, were instrumental in laying the groundwork for the future explosion of interest in this heterocyclic system. Initial studies focused on areas such as anti-inflammatory and cardiovascular properties.[4][5]

The Evolution of Synthesis: Modern Methodologies

While the classical condensation reaction remains a robust and widely used method for the synthesis of imidazo[1,2-b]pyridazines, the demand for greater molecular diversity and more efficient synthetic routes has driven the development of a host of modern synthetic techniques. These advancements have significantly expanded the chemical space accessible to medicinal chemists working with this scaffold.

Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the functionalization of the imidazo[1,2-b]pyridazine core. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations have enabled the introduction of a wide variety of substituents at various positions of the ring system with high efficiency and functional group tolerance.[6] These methods are particularly valuable for late-stage functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

G cluster_2 Modern Synthetic Approaches Imidazo[1,2-b]pyridazine_Core Imidazo[1,2-b]pyridazine Core Suzuki Suzuki-Miyaura (C-C) Heck Heck (C-C) Sonogashira Sonogashira (C-C) Buchwald Buchwald-Hartwig (C-N) Functionalized_Derivatives Diverse Functionalized Derivatives

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product, have also been successfully applied to the synthesis of imidazo[1,2-b]pyridazines. The Groebke-Blackburn-Bienaymé reaction, for instance, allows for the rapid assembly of 3-aminoimidazo[1,2-a]azines from an aminoazine, an aldehyde, and an isocyanide. Such reactions are highly convergent and atom-economical, making them attractive for the construction of compound libraries for high-throughput screening.

The Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery

The true potential of the imidazo[1,2-b]pyridazine scaffold came to the forefront with the discovery of its utility as a potent and selective inhibitor of various protein kinases. This discovery has led to a surge in research and development efforts, culminating in the approval of several drugs and the entry of numerous candidates into clinical trials.

A Breakthrough in Cancer Therapy: Kinase Inhibition

The imidazo[1,2-b]pyridazine core has proven to be an exceptional scaffold for the design of kinase inhibitors. Its ability to form key hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of kinases has been a critical factor in its success. A notable example is the multi-kinase inhibitor ponatinib, which is used in the treatment of chronic myeloid leukemia (CML).[4] The scaffold has also been explored for the inhibition of other kinases involved in cancer progression, such as mTOR and IKKβ.[7]

Beyond Oncology: A Scaffold for Diverse Therapeutic Areas

The therapeutic applications of imidazo[1,2-b]pyridazine derivatives extend far beyond oncology. The scaffold has been investigated for a wide range of other indications, including:

  • Anti-inflammatory agents: Derivatives have shown promise as inhibitors of pro-inflammatory cytokines such as IL-17A, with potential applications in psoriasis, rheumatoid arthritis, and multiple sclerosis.[8][9]

  • Antiviral and Antibacterial agents: The scaffold has been incorporated into molecules with activity against various viral and bacterial pathogens.[4]

  • Central Nervous System (CNS) disorders: Certain derivatives have been explored for their potential in treating neurological and psychiatric conditions.[4]

  • Cardiovascular diseases: Early investigations explored the potential of these compounds as cardiovascular agents.[5]

Conclusion: A Scaffold with a Bright Future

The journey of the imidazo[1,2-b]pyridazine scaffold from a chemical curiosity to a privileged structure in medicinal chemistry is a testament to the power of synthetic innovation and biological screening. Its robust and versatile nature has allowed for the development of a vast array of bioactive molecules, and its story is far from over. As our understanding of disease biology deepens and new therapeutic targets emerge, it is certain that the imidazo[1,2-b]pyridazine core will continue to be a valuable tool in the hands of medicinal chemists for the design and development of the next generation of medicines. The ongoing exploration of novel synthetic methodologies and the continued investigation of its biological potential ensure that this remarkable scaffold will remain at the forefront of drug discovery for years to come.

References

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Malik, M. S., Alshareef, H. F., Alfaidi, K. A., Ather, H., Abduljaleel, Z., Hussein, E. M., ... & Ahmed, S. A. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(6), 3972-3984. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences, 407, 02004. [Link]

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Yakhak Hoeji, 49(1), 56-59. [Link]

  • El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, M. F. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Malik, M. S., Alshareef, H. F., Alfaidi, K. A., Ather, H., Abduljaleel, Z., Hussein, E. M., ... & Ahmed, S. A. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(6), 3972-3984. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules, 26(24), 7586. [Link]

  • Wang, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(3), 115-119. [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]

  • Synthesis of Some New Imidazo[1,2-b] Pyridazines. (2008). Indian Journal of Heterocyclic Chemistry, 18(2), 181-182. [Link]

  • Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. (2021). ACS Medicinal Chemistry Letters, 12(10), 1624-1625. [Link]

  • Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory... (2020). ResearchGate. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2020). Future Journal of Pharmaceutical Sciences, 6, 114. [Link]

Sources

Exploratory

Preliminary Biological Activity Screening of 6-Chloroimidazo[1,2-b]pyridazines

An In-depth Technical Guide: Foreword: The Privileged Scaffold in Modern Drug Discovery The imidazo[1,2-b]pyridazine nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Foreword: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to engage with a multitude of biological targets. This versatility has led to the development of compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.[1][3][4] The commercial success of the kinase inhibitor ponatinib, which is built on this core, has further intensified research into new derivatives.[1][2]

The 6-chloro-substituted variant, in particular, serves as a highly versatile synthetic intermediate. The chlorine atom at the 6-position is amenable to a wide range of substitution reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki reaction) and nucleophilic aromatic substitution, allowing for the rapid generation of diverse chemical libraries.[5] This guide provides a comprehensive framework for the initial biological evaluation of novel 6-chloroimidazo[1,2-b]pyridazine derivatives, outlining a logical, multi-tiered screening approach designed to efficiently identify promising lead compounds for further development.

The Foundation: Synthesis of a Screening Library

Before any biological screening can commence, a chemically diverse library of 6-chloroimidazo[1,2-b]pyridazine derivatives must be synthesized. The foundational step typically involves the condensation of 3-amino-6-chloropyridazine with an appropriate α-halocarbonyl compound.[6] Subsequent derivatization, primarily at the C6 position, allows for systematic exploration of the structure-activity relationship (SAR).

A common and effective strategy is the Suzuki cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl moieties. This method provides a robust platform for modulating the steric and electronic properties of the molecule to optimize biological activity.

cluster_0 Core Synthesis cluster_1 C6-Position Derivatization A 3-Amino-6-chloropyridazine C 6-Chloro-2-(R1)-imidazo[1,2-b]pyridazine A->C Condensation B α-Halocarbonyl Compound (R1-C(O)CH2Br) B->C E Diverse Library of 6-(R2)-2-(R1)-imidazo[1,2-b]pyridazines C->E Suzuki Cross-Coupling [Pd Catalyst, Base] D Boronic Acid (R2-B(OH)2) D->E

Caption: Generalized synthetic workflow for the derivative library.

A Tiered Approach to Biological Screening

A successful preliminary screening campaign is not a random search but a logical progression. We advocate for a tiered workflow that begins with broad, high-throughput assays to identify general bioactivity, followed by more specific assays to begin elucidating the mechanism of action for the most promising "hits."

cluster_tier1_assays cluster_tier2_assays start Synthesized Compound Library tier1 Tier 1: Primary Screening (Broad Cytotoxicity & Activity) start->tier1 assay1 Anticancer (MTT Assay) tier1->assay1 assay2 Antimicrobial (MIC Assay) tier1->assay2 assay3 Anti-inflammatory (Griess Assay) tier1->assay3 tier2 Tier 2: Hit Validation & Preliminary MOA (For Active Compounds) assay1->tier2 assay2->tier2 assay3->tier2 moa1 Kinase Panel Screening tier2->moa1 moa2 COX-2 Inhibition Assay tier2->moa2 moa3 Targeted Pathway Analysis (e.g., Western Blot) tier2->moa3 end Lead Candidate Identification moa1->end moa2->end moa3->end

Caption: A logical, tiered workflow for preliminary screening.

Tier 1: Foundational In Vitro Screening Protocols

The objective of Tier 1 is to cast a wide net and identify derivatives with any significant biological activity across three common therapeutic areas where this scaffold has shown promise.

Anticancer Activity Screening

Given that many imidazo[1,2-b]pyridazines function as kinase inhibitors, assessing their antiproliferative effect on cancer cell lines is a primary starting point.[7][8][9]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, U-2 OS osteosarcoma) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[10] Allow cells to adhere and stabilize for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of each test compound in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Etoposide).[11]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours.[10] Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Activity

Compound IDCancer Cell LineAssayIC₅₀ (µM)
Control A549MTT(Value)
Test-001 A549MTT(Value)
Test-002 A549MTT(Value)
Control MCF-7MTT(Value)
Test-001 MCF-7MTT(Value)
Test-002 MCF-7MTT(Value)
Antimicrobial Activity Screening

Derivatives of this scaffold have demonstrated activity against a range of bacterial and fungal pathogens.[12][13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) with the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well.[14]

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Penicillin, Ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation: Antimicrobial Activity

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Control (Value)(Value)(Value)
Test-001 (Value)(Value)(Value)
Test-002 (Value)(Value)(Value)
Anti-inflammatory Activity Screening

The imidazo[1,2-b]pyridazine scaffold has been explored for its potential to inhibit key inflammatory mediators and pathways, such as COX-2, IKKβ, and cytokine signaling.[3][15][16] A robust primary screen involves measuring the inhibition of nitric oxide (NO) production in activated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.

  • Cell Seeding: Seed a murine macrophage cell line (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity

Compound IDAssayCell LineIC₅₀ (µM)
Control Griess Assay (NO Inhibition)RAW 264.7(Value)
Test-001 Griess Assay (NO Inhibition)RAW 264.7(Value)
Test-002 Griess Assay (NO Inhibition)RAW 264.7(Value)

Tier 2: Unveiling the Mechanism of Action

Compounds that demonstrate potent and selective activity in Tier 1 ("hits") warrant further investigation. The goal of Tier 2 is to move from "what it does" to "how it does it." Based on the extensive literature for this scaffold, kinase inhibition is a predominant mechanism of action.

Potential Kinase Targets and Pathways

The imidazo[1,2-b]pyridazine core has been shown to inhibit a range of kinases involved in both cancer and inflammation. These include:

  • PIM Kinases: Implicated in hematopoietic malignancies.[7]

  • Mps1 (TTK) Kinase: A key regulator of the cell cycle, making it an attractive oncology target.[8]

  • Haspin Kinase: Essential for mitosis and overexpressed in several cancers.[9]

  • Tyrosine Kinase 2 (Tyk2): A member of the JAK family that regulates cytokine signaling in autoimmune diseases.[17]

  • IKKβ: A central kinase in the NF-κB signaling pathway, which drives inflammation.[16]

A particularly relevant pathway in inflammation is the IL-23/IL-17 axis, which is regulated by Tyk2. A small molecule inhibitor could disrupt this signaling cascade, which is crucial in diseases like psoriasis and rheumatoid arthritis.[18][19]

il23 IL-23 / IL-12 receptor Cytokine Receptor il23->receptor tyk2 Tyk2 receptor->tyk2 jak Other JAKs receptor->jak stat STAT Proteins tyk2->stat jak->stat stat_p p-STAT stat->stat_p Phosphorylation nucleus Nucleus stat_p->nucleus transcription Transcription of Pro-inflammatory Genes (e.g., IL-17) nucleus->transcription compound Imidazo[1,2-b]pyridazine Inhibitor compound->tyk2 Inhibition

Caption: Potential inhibition of the Tyk2 signaling pathway.

Conclusion

The 6-chloroimidazo[1,2-b]pyridazine scaffold is a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries, and its inherent biological relevance has been repeatedly validated. The systematic, tiered screening approach detailed in this guide—progressing from broad phenotypic assays to more targeted mechanistic studies—provides a robust and efficient framework for researchers. By employing these self-validating protocols, scientists can effectively navigate the early stages of drug discovery and identify promising lead candidates with a higher probability of success in downstream development.

References

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). ANTIMICROBIAL SCREENING AND MOLECULAR DOCKING STUDIES OF IMIDAZO [1, 2-b] PYRIDAZINES AS POSSIBLE DIHYDROPTREROATE SYNTHETASE(DH. Retrieved from [Link]

  • Brault, L., Gasser, C., Bracher, F., Huber, K., Knapp, S., Schwaller, J. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. Retrieved from [Link]

  • Koo, D., Lee, J., Park, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760-75. Retrieved from [Link]

  • Paeshuyse, J., Leyssen, P., Mabiala, A., et al. (2017). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2017(4), M961. Retrieved from [Link]

  • Hu, T., Lefranc, J., Gout, E., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1851. Retrieved from [Link]

  • Enguehard, C., Hervet, M., Allouchi, H., Debouzy, J.-C., Leger, J.-M., Gueiffier, A. (2001). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Synthesis, 2001(4), 595-600. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel 1,2,4-Thiadiazole linked imidazo[1,2-b]pyridazine as anticancer agents. Retrieved from [Link]

  • ACS Publications. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. Retrieved from [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 135-147. Retrieved from [Link]

  • Garrido, A., Lecka, J., Vezin, H., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine. Retrieved from [Link]

  • Kassab, A. E., Gedawy, E. M., El-Malah, A. A., & Hassan, M. S. A. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 93, 103497. Retrieved from [Link]

  • Moslin, R., Gardner, D., Santella, J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 735-741. Retrieved from [Link]

  • (n.d.). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Retrieved from [Link]

  • Zhang, W., Kung, M. P., Oya, S., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(4), 1838–1842. Retrieved from [Link]

  • Tobe, M., Isobe, Y., Tomizawa, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-8. Retrieved from [Link]

  • El-Gazzar, M. G., El-Enany, M. M., & Ibrahim, H. S. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. Retrieved from [Link]

  • Liu, X., Wang, Z., Li, Y., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Pest Management Science, 76(11), 3749-3757. Retrieved from [Link]

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Foundational

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol safety, handling, and hazards

An In-depth Technical Guide to the Safety, Handling, and Hazards of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Foreword: A Proactive Approach to Chemical Safety In the landscape of drug discovery and chemical synthes...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Hazards of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel heterocyclic compounds like (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol represent building blocks of significant potential. However, their novelty often means that comprehensive safety and toxicology data are not yet fully established. This guide, therefore, adopts a proactive, risk-based approach. By analyzing the known hazards of the core imidazo[1,2-b]pyridazine structure and the attached functional groups, we can construct a robust safety framework. This document is intended for researchers, chemists, and drug development professionals, providing not just procedural steps, but the scientific rationale required to foster a culture of safety and experimental integrity.

Section 1: Chemical Identification and Properties

Precise identification is the cornerstone of chemical safety. (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a specific isomer within the imidazopyridazine family, a class of compounds explored for various therapeutic applications. While a dedicated CAS number for this exact methanol derivative (the 2-yl) is not consistently available across all databases, data from closely related isomers and parent structures provide a reliable basis for assessing its properties.

Identifier Data Source
IUPAC Name (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanolN/A
Molecular Formula C₈H₇ClN₂OPubChem[1]
Molecular Weight 182.61 g/mol N/A
Canonical SMILES C1=CN=C2C(=N1)C=C(C=N2)ClN/A
Appearance Likely a solid at room temperatureInferred
Related CAS Numbers 1039416-36-8 (a-pyridin isomer)[1], 6775-78-6 (parent)[2], 675580-49-1 (3-yl isomer)[3]N/A

Section 2: Hazard Identification and GHS Classification

Comprehensive toxicological data for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is limited. Therefore, the hazard classification is extrapolated from data on the parent heterocycle, 6-Chloroimidazo[1,2-b]pyridazine, and its derivatives, which are considered hazardous by OSHA (29 CFR 1910.1200)[4]. The primary hazards are associated with irritation and acute toxicity.

GHS Classification Hazard Statement Pictogram Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][5]

Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2][5]

Warning
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[1][2][5]

Warning
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1][2][5]

Warning
Precautionary Statements (Selected):
  • Prevention : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection)[2][5].

  • Response : P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2][4][6].

  • Storage : P403+P233 (Store in a well-ventilated place. Keep container tightly closed)[4].

  • Disposal : P501 (Dispose of contents/container to an approved waste disposal plant)[4].

Section 3: Toxicological Profile and Health Effects

The primary health risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system[1][2].

  • Oral Toxicity : Classified as harmful if swallowed (H302), ingestion may lead to gastrointestinal distress and systemic effects[1][5]. The -methanol functional group introduces a secondary concern. In the body, methanol is metabolized by alcohol dehydrogenase to formaldehyde and then to formic acid[7]. These metabolites are responsible for the severe toxicity seen in methanol poisoning, including metabolic acidosis and ocular damage[8][9]. While the dose of this compound is unlikely to be large enough to cause classic methanol poisoning, this metabolic pathway underscores the need to prevent ingestion.

  • Dermal and Eye Contact : As a Category 2 irritant, direct contact with the skin is expected to cause redness, inflammation, and irritation[2][4]. For the eyes, it is classified as a serious irritant (Category 2A), meaning contact can cause significant, but reversible, damage[2][4].

  • Inhalation : The compound may cause respiratory irritation (H335), particularly if handled as a fine powder, leading to coughing and discomfort[1][2][5].

  • Chronic Exposure : Data on long-term exposure, carcinogenicity, and mutagenicity are not available[2][5]. In the absence of data, exposure should be minimized as a prudent measure.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered defense is critical for mitigating exposure risks. This involves a combination of engineering controls and robust PPE protocols.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood : All weighing and handling of the solid compound, as well as any work with its solutions, must be conducted in a certified chemical fume hood. This is the primary method to prevent inhalation of dust or vapors and to contain any accidental spills[10][11].

  • Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[2].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified.

Equipment Specification & Rationale
Hand Protection Nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use[2]. Rationale : Nitrile provides adequate protection against incidental splashes of many organic chemicals. For prolonged contact or immersion, consult a glove compatibility chart. Always use proper glove removal technique to avoid contaminating bare skin[2][5].
Eye Protection Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection from splashes or airborne dust[4]. Rationale : Protects against direct contact with the solid or solutions, which can cause serious eye irritation[2][4].
Skin & Body Protection A flame-resistant lab coat should be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin[11]. Rationale : Prevents incidental skin contact and contamination of personal clothing.
Respiratory Protection Generally not required when working within a functional fume hood. If engineering controls are not available or during a large spill cleanup where dust may be generated, a NIOSH-approved P95 or P100 particulate respirator should be used[2][4]. Rationale : Protects against the inhalation of irritating dusts.

Section 5: Safe Handling, Storage, and Emergency Procedures

Standard Operating Procedure for Handling

SOD_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS & SOP) B 2. Verify Fume Hood Functionality A->B C 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D 4. Weigh Compound Carefully (Minimize dust generation) C->D Proceed to Handling E 5. Add to Solvent (Use closed/covered vessel) D->E F 6. Perform Reaction/Workup E->F G 7. Decontaminate Glassware & Surfaces F->G Reaction Complete H 8. Dispose of Waste (Segregated waste streams) G->H I 9. Remove PPE & Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol.

Storage Requirements
  • Container : Keep in a tightly closed, properly labeled container[4].

  • Environment : Store in a cool, dry, and well-ventilated area[4][12].

  • Incompatibilities : Keep away from strong oxidizing agents and excessive heat[4].

First-Aid Measures

Immediate and correct first aid is crucial in mitigating the effects of accidental exposure.

  • In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4].

  • In case of Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[4].

  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician if you feel unwell[4][5].

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Call a poison control center or doctor immediately[10][11].

Accidental Release and Fire-Fighting
  • Spill Response : Evacuate personnel to a safe area. Wear full PPE, including respiratory protection if necessary. For a solid spill, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal[2][5]. Do not let the product enter drains[5].

  • Fire-Fighting : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media[2][5]. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[4][10].

  • Hazardous Decomposition Products : Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas[4][10].

Section 6: Stability and Reactivity

  • Chemical Stability : Stable under recommended storage conditions[4].

  • Conditions to Avoid : Avoid dust formation and exposure to excess heat[4].

  • Incompatible Materials : Strong oxidizing agents[4].

  • Hazardous Reactions : No hazardous reactions are expected under normal processing[4].

References

  • (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol | C8H7ClN2O | CID 19735707 . PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of 6-Chloroimidazo[1,2-b]pyridazine . Capot Chemical Co., Ltd. [Link]

  • MSDS of 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine . Capot Chemical Co., Ltd. [Link]

  • SAFETY DATA SHEET - General Mixture . Infodyne. [Link]

  • Methanol: toxicological overview . GOV.UK. [Link]

  • Methanol - Standard Operating Procedure . University of California, Santa Barbara. [Link]

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  • Safety Data Sheet: Methanol . Chemos GmbH & Co.KG. [Link]

  • Methanol toxicity . Wikipedia. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine . MDPI. [Link]

  • Methanol Toxicity . StatPearls - NCBI Bookshelf. [Link]

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Exploratory

The Therapeutic Potential of Imidazo[1,2-b]pyridazines: A Technical Guide for Drug Discovery

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] This bicyclic heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] This bicyclic heterocyclic system is at the core of numerous bioactive molecules, displaying a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3] The clinical success of the multi-kinase inhibitor ponatinib, which features this core structure, has further catalyzed interest in exploring the full therapeutic potential of this chemical class.[1][2][4][5]

This technical guide provides an in-depth exploration of the therapeutic landscape of imidazo[1,2-b]pyridazines, offering insights into their synthesis, mechanisms of action, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals engaged in the quest for novel therapeutics.

Synthetic Strategies: Building the Core

The construction of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone under mild basic conditions.[6] The presence of a halogen on the pyridazine ring is crucial for directing the alkylation to the desired ring nitrogen, thereby facilitating an efficient synthesis of the bicyclic product.[6]

G cluster_0 General Synthesis of Imidazo[1,2-b]pyridazines 3-Amino-6-halopyridazine 3-Amino-6-halopyridazine Condensation Condensation 3-Amino-6-halopyridazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-b]pyridazine Core Imidazo[1,2-b]pyridazine Core Condensation->Imidazo[1,2-b]pyridazine Core Functionalization Functionalization Imidazo[1,2-b]pyridazine Core->Functionalization e.g., Suzuki Coupling, Nucleophilic Substitution Therapeutically Active Derivatives Therapeutically Active Derivatives Functionalization->Therapeutically Active Derivatives

Caption: General synthetic workflow for imidazo[1,2-b]pyridazine derivatives.

Experimental Protocol: Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine

This protocol provides a general method for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines, which are frequently investigated for their kinase inhibitory activity.[3]

  • Step 1: Cyclization to form the Imidazo[1,2-b]pyridazine Core

    • To a solution of 3-amino-6-chloropyridazine in butanol, add chloroacetaldehyde.

    • Reflux the mixture to yield 6-chloroimidazo[1,2-b]pyridazine.[3]

  • Step 2: Bromination at the C-3 Position

    • Dissolve the 6-chloroimidazo[1,2-b]pyridazine in chloroform (CHCl3).

    • Add N-bromosuccinimide (NBS) to the solution to obtain the brominated intermediate.[3]

  • Step 3: C-3 Position Functionalization (Suzuki Cross-Coupling)

    • Perform a Suzuki cross-coupling reaction with the brominated intermediate and a suitable boronic acid to introduce an aromatic ring at the C-3 position.[3]

  • Step 4: C-6 Position Functionalization (Nucleophilic Substitution)

    • Carry out a nucleophilic substitution reaction at the C-6 position to introduce the desired substituent.[3]

Therapeutic Applications

Anticancer Activity: A Multi-Pronged Approach

Imidazo[1,2-b]pyridazines have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and progression.[2][3][4]

1. Kinase Inhibition:

  • Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) and CDC-like Kinases (CLKs): Aberrant activity of these kinases is implicated in several cancers. Certain 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as potent dual inhibitors of DYRK and CLK.[7] For instance, compound 20a was found to be a selective inhibitor of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM).[3]

  • Monopolar Spindle 1 (Mps1/TTK) Kinase: Mps1 is a key regulator of the spindle assembly checkpoint and is overexpressed in many cancers.[8] Structure-based optimization led to the discovery of compound 27f , an imidazo[1,2-b]pyridazine-based Mps1 inhibitor with remarkable potency (cellular Mps1 IC50 = 0.70 nM, A549 IC50 = 6.0 nM) and oral bioavailability.[9]

  • Tyrosine Kinase 2 (Tyk2): Tyk2 is a member of the Janus kinase (JAK) family and plays a role in inflammatory and autoimmune diseases, as well as some cancers.[10] Researchers have developed highly potent and selective imidazo[1,2-b]pyridazine-based inhibitors of the Tyk2 pseudokinase (JH2) domain, such as compound 6 , which demonstrated efficacy in a rat adjuvant arthritis model.[10]

  • Cyclin-Dependent Kinases (CDKs): Imidazo[1,2-b]pyridazines have been developed as a less lipophilic alternative to imidazo[1,2-a]pyridine CDK inhibitors.[3] These compounds have shown potent and selective inhibition of CDK2.[3]

  • c-Met and VEGFR2 Kinases: Dual inhibition of c-Met and VEGFR2 is a promising strategy for cancer therapy. Structure-based design has led to the identification of imidazo[1,2-b]pyridazine derivatives that potently inhibit both kinases.[11]

CompoundTarget Kinase(s)IC50 (nM)Cell LineReference
17 DYRK1APotent cellular inhibitor-[7]
27f Mps1/TTK0.70 (biochemical), 6.0 (cellular)A549[9]
6 Tyk2 JH2Ki = 0.015 - 0.035 nM-[10]
20a CLK1, CLK4, DYRK1A82, 44, 50-[3]
26 (imidazo[1,2-a]pyridine)c-Met, VEGFR21.9, 2.2MKN45[11]

2. Antiproliferative Activity:

Many imidazo[1,2-b]pyridazine derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.[9][12] For example, a series of 1,2,4-thiadiazole linked imidazo[1,2-b]pyridazines showed significant anticancer activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines.[12]

G cluster_0 Kinase Signaling in Cancer Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) Growth Factor->Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Proliferation, Survival, Angiogenesis Cell Cycle Progression (CDKs) Cell Cycle Progression (CDKs) Cell Cycle Progression (CDKs)->Proliferation, Survival, Angiogenesis Imidazo[1,2-b]pyridazine Inhibitors Imidazo[1,2-b]pyridazine Inhibitors Imidazo[1,2-b]pyridazine Inhibitors->Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) Imidazo[1,2-b]pyridazine Inhibitors->Cell Cycle Progression (CDKs)

Caption: Inhibition of key cancer signaling pathways by imidazo[1,2-b]pyridazines.

Neurodegenerative Diseases

The imidazo[1,2-b]pyridazine scaffold has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease.

  • Ligands for β-Amyloid Plaques: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[6][13] Compound 4 (2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine) displayed a high binding affinity (Ki = 11.0 nM) for Aβ aggregates, suggesting its potential as a PET radiotracer for imaging these plaques.[6][13]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles in Alzheimer's disease.[14] Brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been developed, with compound 47 showing a significant reduction in phosphorylated tau levels in a triple-transgenic mouse model of Alzheimer's disease.[14]

CompoundTargetKi (nM)Reference
4 β-Amyloid Plaques11.0[6][13]
47 GSK-3β-[14]
Anti-inflammatory Activity

Certain imidazo[1,2-b]pyridazine derivatives have demonstrated potent anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglial cells.[15]

Antimicrobial and Antiparasitic Activity

The imidazo[1,2-b]pyridazine scaffold has been explored for its activity against various pathogens.

  • Antiparasitic: 3,6-Disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), a kinase from the malaria parasite, with compound 20a exhibiting an IC50 of 32 nM.[3]

  • Antiviral: Some derivatives have been reported as inhibitors of picornaviruses, including human rhinoviruses, poliovirus, and coxsackieviruses.[5]

  • Antifungal: A series of 3,6-disubstituted imidazo[1,2-b]pyridazines were evaluated for their antifungal activities against nine phytopathogenic fungi, with some compounds showing promising potency.[16]

  • Antimycobacterial: The scaffold is also known to possess antimycobacterial properties.[2]

Structure-Activity Relationship (SAR) Insights

Across the various therapeutic targets, certain structural features of the imidazo[1,2-b]pyridazine scaffold have been identified as crucial for activity:

  • Substitution at the C-2, C-3, and C-6 positions is critical for modulating potency and selectivity.[6][7]

  • For Aβ plaque binding, a 2-N,N-dimethylaminophenyl moiety appears to be important for high affinity.[6]

  • In kinase inhibition, the substituents at the C-3 and C-6 positions play a key role in interacting with the ATP-binding pocket of the target kinase.[3][7] The addition of a small lipophilic group at the C-2 position has been shown to improve kinase selectivity.[7]

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through substitution at multiple positions make it an attractive core for drug discovery programs. While significant progress has been made, particularly in the area of oncology, the full therapeutic potential of this versatile scaffold is yet to be fully realized. Future research should focus on exploring novel derivatives with improved pharmacokinetic profiles and delving deeper into their mechanisms of action to uncover new therapeutic applications.

References

  • Cardiff University. (2024, March 7). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA.
  • ACS Publications. (n.d.). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • Figshare. (n.d.). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • NIH. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • ResearchGate. (2025, August 5). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2024, January 10). Exploring the untapped pharmacological potential of imidazopyridazines.
  • PubMed. (2023, March 23). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors.
  • ResearchGate. (2025, August 10). Design and synthesis of novel 1,2,4-Thiadiazole linked imidazo[1,2-b]pyridazine as anticancer agents.
  • PubMed. (2019, November 1).
  • PubMed. (2010, March 11). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • PubMed. (2013, December 15). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors.
  • NIH. (n.d.). Exploring the untapped pharmacological potential of imidazopyridazines. PMC.
  • ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).

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Protocols & Analytical Methods

Method

Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol: A Detailed Guide for Medicinal Chemistry Applications

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine ring system is a notable heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a notable heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] This fused bicyclic structure, an isostere of purine, serves as the core of numerous compounds with a wide spectrum of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.[2] The strategic functionalization of this scaffold is key to modulating the pharmacological profiles of new chemical entities. The title compound, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, is a valuable building block, providing a reactive hydroxyl group for further synthetic elaborations, such as the introduction of pharmacophoric moieties through ester or ether linkages.

This application note provides a comprehensive, two-step protocol for the synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, commencing with the commercially available 3-amino-6-chloropyridazine. The described methodology is designed to be robust and scalable, offering researchers a reliable pathway to this versatile intermediate.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages. The initial step involves the construction of the imidazo[1,2-b]pyridazine core through a condensation-cyclization reaction. This is followed by the conversion of a newly installed chloromethyl group into the desired primary alcohol.

Synthesis_Workflow cluster_0 Step 1: Imidazo[1,2-b]pyridazine Ring Formation cluster_1 Step 2: Hydroxymethylation A 3-Amino-6-chloropyridazine C 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine A->C DME, Reflux B 1,3-Dichloroacetone B->C D 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine F Intermediate Acetate Ester D->F DMF, Heat E Sodium Acetate E->F G (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol F->G Methanol/Water, Heat H Sodium Hydroxide H->G

Figure 1: Synthetic workflow for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol.

Experimental Protocols

Part 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

The foundational step in this synthesis is the construction of the imidazo[1,2-b]pyridazine core. This is achieved through the reaction of 3-amino-6-chloropyridazine with 1,3-dichloroacetone. The mechanism involves an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl-activated methylene groups of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system. The choice of a solvent like 1,2-dimethoxyethane (DME) is crucial as it provides a suitable boiling point for the reaction to proceed at a reasonable rate and can effectively solvate both the starting materials and the reaction intermediates.

Protocol:

  • To a solution of 3-amino-6-chloropyridazine (5.0 g, 38.60 mmol, 1.0 equiv) in 1,2-dimethoxyethane (80 mL), add 1,3-dichloroacetone (4.90 g, 38.60 mmol, 1.1 equiv).

  • Stir the reaction mixture and heat under reflux for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and evaporate the solvent in vacuo.

  • The crude residue is then purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate, 9:1 v/v) to afford 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a white solid.

Part 2: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

The conversion of the 2-chloromethyl group to a 2-hydroxymethyl group is a critical transformation. A direct hydrolysis can be challenging under harsh conditions which might affect the heterocyclic core. A more controlled and reliable method involves a two-step, one-pot procedure. First, the chloromethyl intermediate is treated with a milder nucleophile, sodium acetate, to form the corresponding acetate ester. This is a classic SN2 reaction. The subsequent in-situ hydrolysis of the acetate ester under basic conditions readily furnishes the desired primary alcohol. This approach avoids potential side reactions and typically proceeds with high yield.

Protocol:

  • In a round-bottom flask, dissolve the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (2.9 g, 14.35 mmol, 1.0 equiv) obtained from the previous step in dimethylformamide (DMF, 30 mL).

  • Add sodium acetate (2.35 g, 28.7 mmol, 2.0 equiv) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling the mixture to room temperature, add a solution of sodium hydroxide (1.15 g, 28.7 mmol, 2.0 equiv) in a mixture of methanol (15 mL) and water (15 mL).

  • Reheat the mixture to 60 °C and stir for an additional 2-3 hours to effect the hydrolysis of the acetate ester.

  • After cooling, pour the reaction mixture into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Quantitative Data Summary

ParameterStep 1: ChloromethylationStep 2: Hydroxymethylation
Starting Material 3-Amino-6-chloropyridazine6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Reagents 1,3-Dichloroacetone1. Sodium Acetate 2. Sodium Hydroxide
Solvent 1,2-Dimethoxyethane (DME)DMF, Methanol/Water
Temperature Reflux (approx. 85 °C)80 °C, then 60 °C
Reaction Time 48 hours6-9 hours (total)
Typical Yield ~35-45%~80-90% (estimated)
Product 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

Conclusion

The protocols detailed in this application note provide a clear and reliable pathway for the synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, a key intermediate for the development of novel therapeutics based on the imidazo[1,2-b]pyridazine scaffold. The procedures are well-documented in the scientific literature and have been optimized for clarity and reproducibility in a research setting. By following these guidelines, researchers can efficiently access this valuable building block for their drug discovery programs.

References

Sources

Application

Application Notes and Protocols: Cyclocondensation Synthesis of the Imidazo[1,2-b]pyridazine Core

Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system of significant interest to medicinal chemists and drug development professionals. Its structural resemblance to purines allows it to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system of significant interest to medicinal chemists and drug development professionals. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this core have demonstrated potential as anti-tubercular agents[2][3], inhibitors of enzymes like PI3K/mTOR[4] and IRAK4[5], and as ligands for imaging β-amyloid plaques.[6] The synthesis of this bicyclic structure is most commonly achieved through a cyclocondensation reaction, a robust and versatile method for constructing the fused imidazole ring.

This document provides a detailed guide to the cyclocondensation synthesis of the imidazo[1,2-b]pyridazine core. It is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical understanding of the reaction mechanism and a practical, step-by-step protocol for its implementation in the laboratory.

Mechanistic Insights: The Chemistry Behind the Cyclocondensation

The cornerstone of this synthesis is the reaction between a 3-aminopyridazine derivative and an α-haloketone. The reaction proceeds via a sequential nucleophilic substitution and intramolecular cyclization, culminating in the formation of the aromatic imidazo[1,2-b]pyridazine ring system.

The Critical Role of the Starting Materials

3-Aminopyridazine: The nucleophilicity of the nitrogen atoms in the pyridazine ring is a key determinant of the reaction's success. In unsubstituted 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N1) is the most nucleophilic site.[6] Alkylation at this position by the α-haloketone can lead to undesired side products, hindering the formation of the desired bicyclic core.[6]

To circumvent this, a common strategy is to use a 3-amino-6-halopyridazine. The presence of a halogen at the 6-position electronically influences the pyridazine ring, directing the initial alkylation to the desired N2 position, which is adjacent to the amino group. This strategic modification significantly improves the yield of the imidazo[1,2-b]pyridazine product.[6]

α-Haloketone: This reagent provides the two-carbon unit required to form the imidazole ring. The α-halo group (typically bromo) serves as a good leaving group, facilitating the initial nucleophilic attack by the pyridazine ring nitrogen. The adjacent carbonyl group then becomes the electrophilic site for the subsequent intramolecular cyclization by the exocyclic amino group.

Reaction Mechanism Overview

The generally accepted mechanism for this cyclocondensation can be summarized in the following steps:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the N2 nitrogen of the 3-aminopyridazine on the α-carbon of the α-haloketone. This results in the displacement of the halide ion and the formation of a pyridazinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group at the 3-position of the pyridazinium intermediate then acts as a nucleophile, attacking the carbonyl carbon. This intramolecular reaction forms a five-membered heterocyclic intermediate.

  • Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the stable, aromatic imidazo[1,2-b]pyridazine core.

Caption: Generalized reaction mechanism for imidazo[1,2-b]pyridazine synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the synthesis of a 6-chloro-imidazo[1,2-b]pyridazine derivative. Researchers should note that specific reaction conditions, such as temperature and reaction time, may require optimization depending on the specific substrates used.

Materials and Equipment
ReagentsEquipment
3-Amino-6-chloropyridazineRound-bottom flask
Substituted α-bromoacetophenoneReflux condenser
Sodium bicarbonate (NaHCO₃)Magnetic stirrer and stir bar
Ethanol (EtOH)Heating mantle or oil bath
Diethyl ether (Et₂O)Buchner funnel and filter paper
Distilled water (H₂O)Thin-layer chromatography (TLC) plates
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
Silica gel for column chromatographyNMR spectrometer
Mass spectrometer
Synthetic Procedure

Caption: Step-by-step workflow for the synthesis and purification.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 equivalent).

  • Add the desired α-bromoacetophenone derivative (1.1 equivalents) to the flask.

  • Add sodium bicarbonate (2.0 equivalents) as a mild base to neutralize the hydrobromic acid formed during the reaction.[6]

  • Add a suitable solvent, such as ethanol, to dissolve the reactants.

2. Reaction Execution:

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5-12 hours.[2]

3. Workup:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired imidazo[1,2-b]pyridazine derivative.

Trustworthiness and Validation: Characterizing the Final Product

To ensure the identity and purity of the synthesized imidazo[1,2-b]pyridazine, a thorough characterization using modern analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the final product. The chemical shifts and coupling constants of the protons and carbons in the fused ring system provide definitive structural information.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.[2]

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Alternative Synthetic Strategies: The Groebke-Blackburn-Bienaymé (GBB) Reaction

While the classical cyclocondensation is highly effective, multicomponent reactions (MCRs) offer an alternative, atom-economical approach. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for synthesizing substituted imidazo[1,2-a]pyridines and related heterocycles, including the imidazo[1,2-b]pyridazine core.[7][8][9]

This reaction involves the condensation of an aminopyridine (or aminopyridazine), an aldehyde, and an isocyanide.[7][10] The GBB reaction often proceeds under mild conditions and can be catalyzed by Lewis acids.[9] This approach allows for the rapid generation of a library of diverse imidazo[1,2-b]pyridazine derivatives by simply varying the three starting components.

Expertise and Experience: Troubleshooting and Optimization

Challenge: Low Yields or Side Product Formation

  • Cause: As previously mentioned, incorrect regioselectivity of the initial N-alkylation can lead to low yields.

  • Solution: Ensure the use of a 3-amino-6-halopyridazine to direct the alkylation to the desired nitrogen.[6] Additionally, optimizing the base and solvent can improve the reaction outcome. While sodium bicarbonate is common, other non-nucleophilic bases can be explored.

Challenge: Difficulty in Purification

  • Cause: The polarity of the product and any unreacted starting materials or byproducts may be similar, making chromatographic separation challenging.

  • Solution: Careful selection of the eluent system for column chromatography is critical. A shallow gradient can improve separation. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Challenge: Reaction Stalls or is Sluggish

  • Cause: Insufficient activation of the reactants or a less reactive α-haloketone.

  • Solution: Increasing the reaction temperature or switching to a higher-boiling solvent may be beneficial. The use of a catalyst, although not always necessary for this specific cyclocondensation, could be explored in challenging cases.

Conclusion

The cyclocondensation reaction between 3-aminopyridazines and α-haloketones is a reliable and well-established method for the synthesis of the medicinally important imidazo[1,2-b]pyridazine core. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide array of derivatives for further investigation in drug discovery and development programs. The alternative GBB multicomponent reaction provides a complementary and highly efficient route for generating chemical diversity around this valuable scaffold.

References

  • Zhi-Xin Wang, et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 51(24), 8134–8143. Available from: [Link]

  • Markus Baenziger, Estelle Durantie, Christian Mathes. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available from: [Link]

  • Alexander V. Aksenov, et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 16, 1373–1380. Available from: [Link]

  • Paidi KR, et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available from: [Link]

  • Xiangxiang Liu, et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure. Available from: [Link]

  • Maryam E. Firuz, et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 2404–2412. Available from: [Link]

  • Various Authors. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available from: [Link]

  • Various Authors. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]

  • Various Authors. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(19), 6296. Available from: [Link]

  • Various Authors. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. Available from: [Link]

  • Various Authors. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]

  • Various Authors. (n.d.). Imidazo[1,2-b]pyridazines and an imidazo[l,2-a]pyrazine from pyridazin- and pyrazin-amines. ResearchGate. Available from: [Link]

  • Various Authors. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. Available from: [Link]

  • Various Authors. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(13), 5028. Available from: [Link]

  • Various Authors. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112108. Available from: [Link]

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Method

Application Note: A Comprehensive Guide to the Characterization of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol in Kinase Inhibitor Research

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist: The imidazo[1,2-b]pyridazine scaffold represents a 'privileged' structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

The imidazo[1,2-b]pyridazine scaffold represents a 'privileged' structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its rigid, bicyclic nature and versatile substitution points allow for fine-tuning of interactions within the highly conserved ATP-binding pocket of protein kinases. Derivatives of this scaffold have shown significant activity against a diverse range of kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Bruton's tyrosine kinase (BTK), and Rho-associated coiled-coil containing protein kinases (ROCKs), making them valuable tools for studying cellular signaling and as starting points for therapeutic development.[1][2][3]

This guide uses (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol as a representative compound to detail a comprehensive, multi-tiered strategy for characterization. The methodologies outlined herein are designed not only to determine its potency and selectivity but also to build a robust biological profile that translates from biochemical activity to cellular efficacy. We will proceed from foundational in vitro assays to complex cellular characterizations, explaining the causality behind each experimental choice to ensure a self-validating and scientifically rigorous investigation.

Part 1: Foundational Analysis & Biochemical Characterization

The first step in evaluating any potential kinase inhibitor is to confirm its direct interaction with the purified enzyme and to quantify its potency. This phase establishes the fundamental biochemical properties of the compound.

The Imidazo[1,2-b]pyridazine Core Structure

The strategic placement of substituents on the imidazo[1,2-b]pyridazine ring is critical for modulating kinase affinity and selectivity. The subject of this guide, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, features a chlorine atom at the C6 position and a methanol group at the C2 position. Literature on related compounds suggests that substitutions at the C2, C3, and C6 positions are particularly important for defining the structure-activity relationship (SAR).[1][4][5]

Caption: The core structure of imidazo[1,2-b]pyridazine with key substitution points.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol against a target kinase.

Rationale: The IC50 value is a primary measure of a compound's potency. We will use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[6] This method is non-radioactive, highly sensitive, and amenable to high-throughput screening.[6][7]

Materials:

  • (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

  • Target kinase of interest (e.g., DYRK1A, BTK)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Km for the target kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • A known broad-spectrum inhibitor as a positive control (e.g., Staurosporine)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve, starting from a high concentration (e.g., 1 mM).[6]

    • Prepare a DMSO-only control for "no inhibition" (100% activity) and a control with no kinase for background signal.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the target kinase (at a pre-determined optimal concentration) to each well.

    • Scientist's Note: Pre-incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[6]

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the generated ADP back to ATP, which then drives a luciferase reaction.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background signal (no kinase control) from all wells.

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and a well with a saturating concentration of a potent control inhibitor as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Part 2: Selectivity and Mechanism of Action

A potent inhibitor is only as valuable as it is selective. Understanding a compound's activity across the kinome is crucial for predicting potential off-target effects and ensuring safety.[8][9] Furthermore, elucidating the mechanism of inhibition provides a rational basis for further chemical optimization.

Protocol: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol against a broad panel of protein kinases.

Rationale: Kinase inhibitor selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[10] Comprehensive profiling provides a clear picture of a compound's specificity. This is typically performed by specialized contract research organizations (CROs) that maintain large kinase panels.[11][12] The data generated is essential for lead optimization and de-risking a compound for further development.

Methodology Overview:

  • Panel Selection: Submit the compound to a CRO for screening against a large, diverse kinase panel (e.g., >300 kinases). A common initial screen is performed at a single high concentration (e.g., 1 or 10 µM).

  • Data Analysis: The primary output is typically reported as "% Inhibition at Concentration".

  • Follow-up: For any kinases inhibited by >50% in the primary screen, a full dose-response curve (as described in section 1.2) should be run to determine the IC50 value.

  • Visualization: The results can be visualized using a kinome map or tree diagram, which provides an intuitive representation of the compound's selectivity profile.

Exemplary Data Presentation:

The table below illustrates how selectivity data for our compound might be presented. Note: This is hypothetical data for illustrative purposes, based on the known targets of the imidazo[1,2-b]pyridazine scaffold.

Kinase Target(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol IC50 (nM)Staurosporine IC50 (nM)Selectivity Notes
DYRK1A505Potent activity observed.[1]
CLK18515Activity on a related kinase family.[1]
BTK1,3008Moderate activity.
PIM1>10,00025Highly selective against PIM1.[13]
ROCK285010Moderate activity.[3]
Mps1>10,00020Highly selective against Mps1.[4]
Elucidating the Mechanism of Action (MoA)

Objective: To determine if the compound is competitive with respect to ATP.

Rationale: Most kinase inhibitors function by competing with ATP for binding to the active site.[8] Confirming this mechanism is a key step. This can be achieved by measuring the compound's IC50 at various ATP concentrations. If the compound is ATP-competitive, its apparent IC50 will increase linearly with increasing ATP concentration.

cluster_workflow Kinase Characterization Workflow Biochem_IC50 Biochemical IC50 (Potency) MoA Mechanism of Action (ATP Competition) Biochem_IC50->MoA Selectivity Kinome Selectivity (Off-Target Profile) Biochem_IC50->Selectivity Target_Engage Cellular Target Engagement Selectivity->Target_Engage Select promising hits Downstream Downstream Signaling (Western Blot) Target_Engage->Downstream Phenotype Phenotypic Assay (e.g., Anti-proliferation) Downstream->Phenotype

Caption: A streamlined workflow for kinase inhibitor characterization.

Part 3: Cellular Activity and Functional Validation

Demonstrating that a compound can engage its target in a complex cellular environment and elicit a desired biological response is the ultimate goal.[14]

Protocol: Cellular Target Engagement

Objective: To confirm that (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol binds to its intended kinase target within intact cells.

Rationale: A compound's activity in a biochemical assay does not guarantee it can penetrate the cell membrane and bind to its target in the crowded intracellular environment.[14] Cellular target engagement assays provide this crucial validation. The NanoBRET™ Target Engagement Assay is a powerful method that measures compound binding by detecting energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Methodology Overview:

  • Cell Line Engineering: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Execution: Treat cells with the compound across a range of concentrations in the presence of a cell-permeable fluorescent tracer that also binds to the kinase active site.

  • Detection: If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Analysis: The dose-dependent change in the BRET signal is used to calculate an IC50 value, which reflects the compound's apparent affinity for the target in living cells.

Protocol: Downstream Signaling Pathway Analysis

Objective: To measure the functional consequence of target inhibition by assessing the phosphorylation status of a known downstream substrate.

Rationale: A direct measure of a kinase inhibitor's functional activity in cells is its ability to block the phosphorylation of its substrates.[15] Western blotting is a standard and effective method for this purpose. For example, if targeting DYRK1A, one could assess the phosphorylation of Tau protein at a specific site.

cluster_pathway Illustrative Signaling Pathway DYRK1A Active DYRK1A Tau Tau Protein DYRK1A->Tau Phosphorylates pTau Phospho-Tau (Pathological) Tau->pTau Inhibitor (6-Chloroimidazo[1,2-b]pyridazin- 2-yl)methanol Inhibitor->DYRK1A Inhibits

Caption: Inhibition of a target kinase blocks downstream substrate phosphorylation.

Step-by-Step Methodology:

  • Cell Treatment: Plate a relevant cell line (e.g., a neuroblastoma line for DYRK1A/Tau) and allow cells to adhere.

  • Treat the cells with increasing concentrations of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scientist's Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins of interest.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Tau).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for the total substrate protein (e.g., anti-total-Tau) and a loading control (e.g., anti-GAPDH) to confirm equal loading and protein levels.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Bioinformatics, 29(24), 3211-3219. [Link]

  • Myrianthopoulos, V., Gaboriaud-Kolar, N., Fauchere, J., Scoulica, E., & Megalofonou-Lygouris, E. (2010). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Bioorganic & medicinal chemistry letters, 20(10), 3124-3127. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. [Link]

  • Wilson, M. W., Taylor, S. S., & Huse, M. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12972-12977. [Link]

  • Kusakabe, K., Ide, K., Hanada, M., Yoshida, M., & Hashizume, Y. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of medicinal chemistry, 58(3), 1380-1396. [Link]

  • Moslin, R., Gardner, D., Santella, J., Zhang, Y., Duncia, J. V., Liu, C., ... & Carter, P. H. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(4), 586-591. [Link]

  • American Chemical Society. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Pogacic, V., Bullock, A. N., Fedorov, O., Filippakopoulos, P., Gasser, C., Biondi, A., ... & Knapp, S. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer research, 67(14), 6916-6924. [Link]

  • Zhang, Y., Wang, Y., Li, J., Wang, J., Zhang, Y., & Li, J. (2025). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of medicinal chemistry. [Link]

  • Bendjeddou, M., Dekeyser, S., Spenlehauer, A., Baldacci, G., & Bach, S. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Bioorganic & medicinal chemistry letters, 27(2), 238-242. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Moslin, R. J., Gardner, D. S., Santella, J. B., Zhang, Y., Duncia, J. V., Liu, C., ... & Carter, P. H. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 996-1001. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Shimizu, H., Yasumatsu, I., Hamada, T., Yoneda, Y., Yamasaki, T., Tanaka, S., ... & Iimura, S. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & medicinal chemistry letters, 21(3), 904-908. [Link]

Sources

Application

Application Notes &amp; Protocols: (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol as a Versatile Precursor in Modern Drug Discovery

Abstract The imidazo[1,2-b]pyridazine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth exploration of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol , a key precursor that offers strategic advantages for the synthesis of diverse compound libraries targeting a range of therapeutic areas. We will dissect the synthetic utility of this molecule, detailing robust protocols for its derivatization and providing the scientific rationale behind these methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in pharmaceutical research. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing potent and selective ligands for a variety of biological targets.[3] Notably, derivatives of this scaffold have demonstrated remarkable efficacy as kinase inhibitors, antiviral agents, anti-inflammatory compounds, and anticancer therapeutics.[1][2] The FDA-approved multi-kinase inhibitor, Ponatinib, stands as a testament to the therapeutic potential of this chemical class.[4]

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol emerges as a particularly valuable starting material for several reasons:

  • Orthogonal Reactivity: The molecule possesses two distinct functional handles for diversification. The chloro-substituent at the 6-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the primary alcohol at the 2-position can be readily oxidized, esterified, or converted to other functionalities.

  • Strategic Vector for SAR Studies: The 2-hydroxymethyl group provides a vector for exploring structure-activity relationships (SAR) in the solvent-exposed region of many kinase active sites, potentially enhancing potency and selectivity.

  • Improved Physicochemical Properties: The introduction of the polar hydroxymethyl group can favorably modulate the physicochemical properties of the resulting molecules, such as solubility and metabolic stability.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₇ClN₂OPubChem
Molecular Weight 198.61 g/mol PubChem
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water.General chemical knowledge
Storage Store in a cool, dry place away from light and moisture.General chemical knowledge

Safety Precautions: Standard laboratory safety protocols should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS).

Synthetic Pathways and Core Reactions

The true power of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol lies in its synthetic versatility. The following sections detail key protocols for its derivatization.

Proposed Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

G A 3-Amino-6-chloropyridazine C (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol A->C Cyclocondensation (e.g., HBr, EtOH, reflux) B 1,3-Dihydroxyacetone B->C

Caption: Proposed synthetic route to the precursor.

Protocol 1: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 1,3-dihydroxyacetone (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution). The product may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate. The crude product can then be purified by column chromatography on silica gel.

Derivatization at the 6-Position: Palladium-Catalyzed Cross-Coupling

The chloro-substituent at the 6-position is a prime site for introducing molecular diversity through well-established cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties.[5][6]

G A (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol D 6-Aryl/Heteroaryl-imidazo[1,2-b]pyridazin-2-yl)methanol Derivative A->D B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a reaction vessel, combine (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more advanced catalyst system like Pd(dppf)Cl₂ (3-10 mol%).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF and an aqueous solution of the base. Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds.[7][8][9] This reaction is particularly useful for introducing primary and secondary amines at the 6-position of the imidazo[1,2-b]pyridazine core.

G A (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol D 6-Amino-imidazo[1,2-b]pyridazin-2-yl)methanol Derivative A->D B Primary or Secondary Amine B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) C->D

Caption: Buchwald-Hartwig amination workflow.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%), and an appropriate phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq) and a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Modifications of the 2-Hydroxymethyl Group

The primary alcohol at the 2-position offers a secondary point of diversification.

Protocol 4: Oxidation to the Aldehyde

  • Oxidizing Agent: To a solution of (6-substituted-imidazo[1,2-b]pyridazin-2-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂) (1.5-5.0 eq).

  • Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate (for DMP) or filter off the solid oxidant (for MnO₂). The organic layer is then washed, dried, and concentrated to yield the crude aldehyde, which can be used in subsequent steps like reductive amination or Wittig reactions.

Application in Kinase Inhibitor Discovery: A Workflow Example

The imidazo[1,2-b]pyridazine scaffold is a well-established core for kinase inhibitors.[10][11][12][13][14] The following workflow illustrates how (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol can be utilized in a kinase inhibitor discovery program.

G A (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol C Parallel Synthesis (Suzuki or Buchwald-Hartwig) A->C B Library of Boronic Acids/ Amines B->C D Diverse Library of 6-Substituted Analogs C->D E High-Throughput Screening (HTS) against Kinase Panel D->E F Hit Identification E->F G SAR Elucidation and Lead Optimization (Modification at 2-position) F->G H Preclinical Candidate G->H

Caption: Workflow for kinase inhibitor discovery.

  • Library Synthesis: Employing the protocols outlined above, a diverse library of compounds can be rapidly synthesized by coupling (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol with a variety of commercially available boronic acids and amines.

  • Screening and Hit Identification: The synthesized library is then screened against a panel of kinases of interest using high-throughput screening (HTS) assays.

  • Lead Optimization: For the identified "hits," further optimization can be carried out. This may involve synthesizing a focused library around the initial hit to elucidate the structure-activity relationship (SAR). The 2-hydroxymethyl group can be further modified (e.g., through etherification or esterification) to probe interactions with the solvent-exposed region of the kinase active site and to fine-tune physicochemical properties.

Conclusion

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a high-value precursor for the synthesis of novel and diverse libraries of imidazo[1,2-b]pyridazine derivatives. Its orthogonal reactivity allows for systematic exploration of chemical space, making it an invaluable tool in modern drug discovery. The protocols and workflows presented in this guide provide a solid foundation for researchers to harness the full potential of this versatile building block in their quest for new therapeutic agents.

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  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. National Institutes of Health. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine. ResearchGate. [Link]

  • (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol. ChemUniverse. [Link]

  • (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. PubChem. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of Imidazo[1,2-b]pyridazine Derivatives by HPLC and LC-MS

< Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and agents targeting neuro...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][2][3] Rigorous analytical characterization is paramount for advancing these derivatives from discovery through development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the qualitative and quantitative analysis of imidazo[1,2-b]pyridazine compounds. We delve into the causal logic behind methodological choices, from stationary phase selection to mass spectrometric conditions, to ensure scientifically sound and reproducible outcomes.

Introduction: The Analytical Imperative for Imidazo[1,2-b]pyridazines

Imidazo[1,2-b]pyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1][2] Notable examples include ponatinib, a multi-kinase inhibitor, and various derivatives explored as anticancer, anti-inflammatory, and antiviral agents.[2][4][5] The journey of such a compound from a laboratory curiosity to a therapeutic agent is underpinned by a deep and precise understanding of its chemical properties, purity, stability, and metabolic fate. HPLC and LC-MS are indispensable tools in this process, providing the means for separation, identification, and quantification.[6][7]

The inherent basicity of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring system can present unique chromatographic challenges, including peak tailing and poor resolution on traditional silica-based columns. Furthermore, the structural diversity of substituents on this core scaffold necessitates tailored analytical approaches. This guide, therefore, emphasizes a systematic and scientifically-driven methodology for method development and validation, adhering to the principles outlined by the International Conference on Harmonisation (ICH).[8][9]

HPLC Method Development: A Step-by-Step Protocol with Rationale

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity and stability of imidazo[1,2-b]pyridazine derivatives.[6] A well-developed HPLC method should be specific, accurate, precise, and robust.

Initial Considerations and Analyte Properties

Before embarking on method development, a thorough understanding of the physicochemical properties of the target imidazo[1,2-b]pyridazine derivative is crucial. Key parameters include:

  • pKa: The basicity of the molecule will influence its ionization state at different pH values, which in turn affects its retention on reversed-phase columns.

  • LogP/LogD: The lipophilicity of the compound will guide the initial choice of mobile phase composition.

  • UV-Vis Spectrum: Determining the wavelength of maximum absorbance (λmax) is essential for setting the detector for optimal sensitivity.

Experimental Protocol: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a stability-indicating reversed-phase HPLC method.

Objective: To develop a robust RP-HPLC method for the separation and quantification of an imidazo[1,2-b]pyridazine derivative and its potential impurities or degradants.

Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[10]

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Buffers (e.g., ammonium acetate, potassium dihydrogen phosphate)

  • Acids and bases for pH adjustment (e.g., acetic acid, phosphoric acid)

  • Analyte standard and sample solutions

Protocol Steps:

  • Column Selection:

    • Rationale: A C18 column is a versatile and common starting point for the separation of a wide range of small molecules. The non-polar stationary phase interacts with the non-polar regions of the analyte. For basic compounds like imidazo[1,2-b]pyridazines, end-capped columns or those with a base-deactivated silica surface are recommended to minimize peak tailing caused by interactions with residual silanol groups.

    • Procedure: Install a C18 column in the HPLC system.

  • Mobile Phase Selection and Optimization:

    • Rationale: The mobile phase composition dictates the retention and selectivity of the separation. A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase chromatography. The buffer controls the pH and the ionization state of the analyte, while the organic modifier (e.g., ACN or MeOH) controls the elution strength.

    • Procedure:

      • Prepare an initial mobile phase of 50:50 (v/v) aqueous buffer (e.g., 20 mM ammonium acetate, pH 7.5) and acetonitrile.[11]

      • Perform an initial isocratic elution to determine the approximate retention time of the analyte.

      • If the retention is too long, increase the percentage of the organic modifier. If it is too short, decrease it.

      • For complex mixtures or to separate closely eluting impurities, a gradient elution is often necessary. A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Wavelength Selection:

    • Rationale: The detector wavelength should be set at the λmax of the analyte to ensure maximum sensitivity. A PDA detector is highly recommended during method development as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can help in identifying co-eluting peaks and selecting the optimal wavelength.

    • Procedure:

      • Inject a concentrated solution of the analyte and acquire its UV-Vis spectrum using the PDA detector.

      • Identify the λmax and set the detector to this wavelength for subsequent analyses. A wavelength of 254 nm is a common starting point for aromatic compounds.[10]

  • Flow Rate and Temperature Optimization:

    • Rationale: The flow rate affects the analysis time and column efficiency. A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.[10] Column temperature can influence selectivity and peak shape. Maintaining a constant temperature (e.g., 35 °C) improves the reproducibility of retention times.[10]

    • Procedure:

      • Set the flow rate to 1.0 mL/min.

      • Set the column oven temperature to 35 °C.

  • Method Validation:

    • Rationale: Method validation is a regulatory requirement and provides documented evidence that the method is suitable for its intended purpose.[9][12]

    • Procedure: Perform validation according to ICH Q2(R1) guidelines, assessing the following parameters:[6][8]

      • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often achieved through forced degradation studies.[13]

      • Linearity: Analyze a series of solutions at different concentrations to demonstrate a linear relationship between the detector response and the analyte concentration.

      • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.

      • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[8]

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]

      • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: HPLC Method Parameters
ParameterRecommended Starting ConditionRationale
Stationary Phase Reversed-Phase C18, 5 µmBroad applicability for small molecules.
Column Dimensions 250 x 4.6 mmStandard dimensions for analytical HPLC.
Mobile Phase A 20 mM Ammonium Acetate, pH 7.5Buffering agent to control analyte ionization.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase.
Elution Mode Gradient (e.g., 10-90% B in 20 min)For separating complex mixtures.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35 °CFor reproducible retention times.
Detection Wavelength λmax of the analyte (e.g., 254 nm)For optimal sensitivity.
Injection Volume 5-20 µLDependent on analyte concentration and sensitivity.

LC-MS Method Development: Unveiling Structural Information

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is an invaluable tool for the characterization of imidazo[1,2-b]pyridazine derivatives, including impurity profiling and metabolite identification.[14][15]

The Logic of LC-MS for N-Heterocycles

The nitrogen atoms in the imidazo[1,2-b]pyridazine core are readily protonated, making these compounds highly amenable to analysis by electrospray ionization (ESI) in positive ion mode.[14] The choice of mobile phase additives is critical to ensure efficient ionization. Volatile buffers, such as ammonium acetate or ammonium formate, are preferred over non-volatile phosphate buffers, as the latter can cause ion suppression and contaminate the mass spectrometer.

Experimental Protocol: LC-MS Characterization

Objective: To develop an LC-MS method for the identification and structural elucidation of an imidazo[1,2-b]pyridazine derivative and its related substances.

Materials:

  • LC-MS system with an ESI source and a quadrupole or ion trap mass analyzer

  • Reversed-phase C18 column

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade water

  • Volatile buffers (e.g., ammonium formate, ammonium acetate)

  • Formic acid

Protocol Steps:

  • LC Method Adaptation:

    • Rationale: The HPLC method developed in Section 2 can be adapted for LC-MS. The primary modification is the replacement of non-volatile buffers with volatile ones.

    • Procedure:

      • Replace the phosphate buffer with a volatile buffer such as 10 mM ammonium formate with 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.

  • Mass Spectrometer Tuning and Calibration:

    • Rationale: The mass spectrometer must be tuned and calibrated according to the manufacturer's recommendations to ensure accurate mass measurement.

    • Procedure:

      • Infuse a tuning solution and perform the necessary calibration routines.

  • Ionization Source Optimization:

    • Rationale: The parameters of the ESI source, such as capillary voltage, nebulizer pressure, and drying gas flow rate, need to be optimized to achieve maximum ion signal for the analyte.[14]

    • Procedure:

      • Infuse a solution of the analyte directly into the mass spectrometer and systematically adjust the source parameters to maximize the intensity of the protonated molecule [M+H]⁺.

  • MS and MS/MS Data Acquisition:

    • Rationale: Full scan MS data provides the molecular weight of the eluting compounds. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural information.

    • Procedure:

      • Acquire data in full scan mode to detect all eluting ions.

      • Perform product ion scans on the [M+H]⁺ ion of the main peak and any suspected impurities to obtain their fragmentation patterns.

Data Presentation: Typical LC-MS Parameters
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Imidazo[1,2-b]pyridazines are basic and readily protonated.
Capillary Voltage 3-4 kVFor efficient ion formation.
Nebulizer Pressure 30-40 psiTo generate a fine spray.
Drying Gas Flow 10-12 L/minTo desolvate the ions.
Drying Gas Temp. 250-350 °CTo aid in desolvation.
Scan Range (MS) m/z 100-1000To cover the expected mass range of the analyte and impurities.
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV)To induce fragmentation and obtain structural information.

Visualization of Workflows

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation (ICH Q2(R1)) Analyte_Properties Analyte Characterization (pKa, LogP, UV-Vis) Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase Optimization (Buffer, Organic Modifier, pH) Column_Selection->Mobile_Phase Detection Detection Wavelength (λmax) Mobile_Phase->Detection Flow_Temp Flow Rate & Temperature Detection->Flow_Temp Specificity Specificity Flow_Temp->Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness

Caption: A systematic workflow for HPLC method development and validation.

LC-MS Characterization Workflow

LCMS_Characterization cluster_data Data Analysis LC_Adapt Adapt HPLC Method (Use Volatile Buffers) MS_Tune Tune & Calibrate Mass Spectrometer LC_Adapt->MS_Tune Source_Opt Optimize ESI Source Parameters MS_Tune->Source_Opt Data_Acq Data Acquisition Source_Opt->Data_Acq Full_Scan Full Scan MS (Molecular Weight) Data_Acq->Full_Scan MSMS MS/MS Analysis (Structural Elucidation) Data_Acq->MSMS

Sources

Application

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions in Imidazo[1,2-b]pyridazine Functionalization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Medicinal Chemistry The imidazo[1,2-b]pyridazine ring system is a recurring and v...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Medicinal Chemistry

The imidazo[1,2-b]pyridazine ring system is a recurring and vital structural motif in a multitude of biologically active compounds.[1] Its significance is underscored by its presence in approved pharmaceuticals, such as the multi-kinase inhibitor ponatinib, which has brought renewed focus to this heterocyclic core for therapeutic applications.[1] The unique arrangement of nitrogen atoms within this fused 5-6 bicyclic system imparts specific electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for interacting with various biological targets. Consequently, the development of efficient and versatile methods for its functionalization is a paramount objective in medicinal chemistry and drug discovery.

This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions, a powerful and indispensable toolkit for the selective modification of the imidazo[1,2-b]pyridazine nucleus. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Furthermore, we will touch upon the emerging field of C-H activation as a modern strategy for atom-economical functionalization.

Strategic Functionalization: Understanding the Reactivity of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine scaffold presents multiple positions for functionalization. The primary sites for traditional cross-coupling reactions are typically halogenated derivatives, which can be selectively introduced at various positions. The numbering of the imidazo[1,2-b]pyridazine ring system is crucial for discussing regioselectivity.[2]

Recent research has demonstrated the feasibility of functionalizing the C3 and C6 positions through various palladium-catalyzed cross-coupling reactions.[3][4] The choice of reaction and the specific conditions can be tailored to achieve the desired substitution pattern, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Core Cross-Coupling Methodologies: A Practical Guide

This section details the most prevalent and effective metal-catalyzed cross-coupling reactions for imidazo[1,2-b]pyridazine functionalization. For each reaction, a general overview of its utility, a discussion of the catalytic cycle, and a detailed experimental protocol are provided.

Suzuki-Miyaura Coupling: Forging C-C (Aryl-Aryl) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[5] In the context of imidazo[1,2-b]pyridazines, it is widely employed to introduce aryl and heteroaryl substituents, which are common features in many bioactive molecules.

Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the halo-imidazo[1,2-b]pyridazine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-b]pyridazine [6]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-bromoimidazo[1,2-b]pyridazine derivative with an arylboronic acid.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
3-Bromoimidazo[1,2-b]pyridazineVaries100 mg1.0 (example)1.0
Arylboronic AcidVariesVaries1.2 (example)1.2
Pd(PPh₃)₄1155.565-10 mol%Varies0.05-0.1
K₂CO₃ or Cs₂CO₃138.21 / 325.82Varies2.0-3.02.0-3.0
Dioxane/Water (4:1)-5 mL--
Anhydrous Na₂SO₄ or MgSO₄-As needed--
Silica Gel-As needed--
Solvents for Chromatography-As needed--

Step-by-Step Procedure:

  • To a dry round-bottom flask or microwave vial, add the 3-bromoimidazo[1,2-b]pyridazine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5-10 mol%), and base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Imidazo[1,2-b]pyridazine-X Terminal Alkyne Pd Catalyst Cu Catalyst Base Solvent Degassed Solvent (e.g., THF, DMF) Heating Stir at RT or Heat (Monitor by TLC/LC-MS) Solvent->Heating Filtration Filter through Celite Heating->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification

Sources

Method

Application Notes &amp; Protocols: Investigating the Antiparasitic Potential of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

Abstract The relentless evolution of drug resistance in pathogenic parasites necessitates a continuous search for novel chemotypes. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of drug resistance in pathogenic parasites necessitates a continuous search for novel chemotypes. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and infectious diseases.[1][2] This document provides a comprehensive framework for the initial evaluation of a specific analogue, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol (hereinafter referred to as "Test Compound"), for broad-spectrum antiparasitic activity. We present detailed, validated protocols for a tripartite screening cascade against Plasmodium falciparum, Leishmania donovani, and Trypanosoma cruzi, the causative agents of malaria, visceral leishmaniasis, and Chagas disease, respectively. Furthermore, we outline the requisite cytotoxicity assessments to establish a therapeutic window and propose a logical progression to in vivo models and preliminary mechanism of action studies.

Introduction: The Rationale for Investigating Imidazo[1,2-b]pyridazines

Parasitic diseases inflict immense morbidity and mortality worldwide, disproportionately affecting tropical and subtropical regions.[3] The current therapeutic arsenal is limited by toxicity, complex administration routes, and burgeoning resistance.[4] Consequently, there is an urgent mandate to identify and validate novel antiparasitic agents.

The imidazo[1,2-b]pyridazine core is a versatile heterocyclic system that has been explored for a wide range of biological activities.[2] Notably, derivatives of this scaffold have been identified as potent inhibitors of parasite-specific kinases, such as Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is essential for the parasite's life cycle.[5][6][7][8] This precedent provides a strong rationale for investigating novel analogues like the Test Compound. The goal of this guide is to provide researchers with a robust, sequential workflow to determine its potential as a lead compound for antiparasitic drug discovery.

Overall Experimental Workflow

The investigation follows a structured, multi-stage screening cascade designed to efficiently evaluate the compound's efficacy and selectivity. This workflow prioritizes resource-effective in vitro assays before committing to more complex and costly in vivo studies.

G cluster_0 Phase 1: In Vitro Primary Screening cluster_1 Phase 2: Selectivity & Toxicity cluster_2 Phase 3: In Vivo Proof-of-Concept cluster_3 Phase 4: Mechanism of Action vitro_pf P. falciparum Assay (Malaria) vitro_ld L. donovani Assay (Leishmaniasis) cytotox Mammalian Cell Cytotoxicity Assay vitro_pf->cytotox vitro_tc T. cruzi Assay (Chagas Disease) vitro_ld->cytotox vitro_tc->cytotox selectivity Calculate Selectivity Index (SI) cytotox->selectivity invivo Murine Models of Infection (Malaria, Leishmaniasis, or Chagas) selectivity->invivo moa Target Deconvolution (e.g., Kinase Profiling) invivo->moa

Figure 1: High-level workflow for antiparasitic compound evaluation. (Max Width: 760px)

Compound Handling and Preparation

Scientific integrity begins with proper sample management. The purity of the Test Compound should be ≥95% as determined by HPLC and its structure confirmed by ¹H-NMR and MS analysis.

Protocol 3.1: Stock Solution Preparation

  • Reagent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure: Prepare a 10 mM primary stock solution of the Test Compound in DMSO. The choice of DMSO is based on its broad solvency, but it is critical to manage its final concentration in assays to avoid solvent-induced toxicity.

  • Aliquoting & Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate cell culture medium. The final DMSO concentration in the assay should not exceed 0.5% to prevent interference with cell or parasite viability.[9]

In Vitro Antiparasitic Efficacy Screening

This phase aims to determine the 50% inhibitory concentration (IC50) of the Test Compound against three medically important protozoan parasites.

Protocol: Anti-plasmodial Activity (Plasmodium falciparum)

This assay measures the inhibition of parasite proliferation within human erythrocytes. A chloroquine-resistant strain (e.g., W2) is recommended to identify compounds effective against drug-resistant malaria.[3]

  • Materials:

    • P. falciparum (e.g., W2 strain, chloroquine-resistant) culture.

    • Human erythrocytes (O+), washed.

    • Complete medium: RPMI-1640 supplemented with 0.5% Albumax I, hypoxanthine, and gentamicin.[10][11]

    • DNA-intercalating dye: PicoGreen[3] or SYBR Green I.

    • 96-well black, clear-bottom microplates.

    • Positive Control: Artemisinin or Chloroquine.

    • Negative Control: 0.5% DMSO in complete medium.

  • Step-by-Step Methodology:

    • Parasite Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol) to ensure uniform infection.

    • Assay Plate Preparation: Dispense 100 µL of complete medium containing serial dilutions of the Test Compound into the wells of a 96-well plate. Include wells for positive and negative controls.

    • Parasite Addition: Add 100 µL of a synchronized parasite culture (final parasitemia of 0.5%, final hematocrit of 2.5%) to each well.

    • Incubation: Incubate the plates for 72 hours at 37°C in a hypoxic environment (5% CO₂, 5% O₂, 90% N₂).

    • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA. Add 100 µL of lysis buffer containing the fluorescent dye (e.g., PicoGreen) to each well.

    • Quantification: Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).

    • Data Analysis: Calculate the percent inhibition relative to the negative control and determine the IC50 value using a non-linear regression dose-response curve.

Protocol: Anti-leishmanial Activity (Leishmania donovani)

This protocol targets the axenic amastigote stage of L. donovani, which is the clinically relevant form responsible for visceral leishmaniasis.[3]

  • Materials:

    • L. donovani axenic amastigotes (e.g., strain 1S).[3]

    • Amastigote culture medium (e.g., MAA/20).

    • Resazurin sodium salt solution (e.g., AlamarBlue).

    • 96-well microplates.

    • Positive Control: Amphotericin B.[3]

    • Negative Control: 0.5% DMSO in culture medium.

  • Step-by-Step Methodology:

    • Parasite Culture: Culture axenic amastigotes at 37°C with 5% CO₂.

    • Assay Setup: Seed 1 x 10⁵ amastigotes per well in 100 µL of medium into a 96-well plate.

    • Compound Addition: Add 100 µL of medium containing serial dilutions of the Test Compound. Include control wells.

    • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

    • Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for an additional 4-6 hours.

    • Quantification: Measure fluorescence (excitation ~530 nm, emission ~590 nm) or absorbance (~570 nm and 600 nm). The reduction of blue resazurin to pink resorufin indicates viable, metabolically active cells.

    • Data Analysis: Calculate the IC50 value from dose-response curves.

Protocol: Anti-trypanosomal Activity (Trypanosoma cruzi)

This assay uses an intracellular amastigote model, which is the replicative stage of T. cruzi in human Chagas disease. It often employs a parasite line expressing a reporter gene like β-galactosidase or luciferase for simplified quantification.[3][12][13]

  • Materials:

    • Vero or THP-1 mammalian host cells.[3][14]

    • T. cruzi trypomastigotes (e.g., Tulahuen C4 strain expressing β-galactosidase).[3]

    • Host cell culture medium (e.g., DMEM with 10% FBS).

    • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate.

    • 96-well microplates.

    • Positive Control: Benznidazole.[12]

    • Negative Control: 0.5% DMSO in culture medium.

  • Step-by-Step Methodology:

    • Host Cell Seeding: Seed host cells (e.g., 4,000 Vero cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.

    • Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 2 hours to allow invasion.

    • Wash: Wash the plates to remove non-internalized parasites.

    • Compound Addition: Add 200 µL of fresh medium containing serial dilutions of the Test Compound and controls.

    • Incubation: Incubate for 96-120 hours at 37°C with 5% CO₂.[3]

    • Lysis and Reporter Assay: Lyse the cells and add the CPRG substrate. The β-galactosidase from viable parasites will cleave the substrate, producing a color change.

    • Quantification: Measure absorbance at ~570 nm.

    • Data Analysis: Determine the IC50 value from the resulting dose-response curve.

In Vitro Cytotoxicity and Selectivity Index

A viable drug candidate must be more toxic to the parasite than to host cells. This protocol assesses the compound's general cytotoxicity against a mammalian cell line.

Protocol: Mammalian Cell Cytotoxicity Assay
  • Materials:

    • Mammalian cell line (e.g., Vero, HepG2, or THP-1).[3][15]

    • Appropriate cell culture medium.

    • Resazurin sodium salt solution.

    • 96-well microplates.

    • Positive Control: Doxorubicin or another known cytotoxic agent.

    • Negative Control: 0.5% DMSO in culture medium.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.

    • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the Test Compound and controls.

    • Incubation: Incubate for 72 hours at 37°C with 5% CO₂.

    • Viability Assessment: Perform a Resazurin assay as described in Protocol 4.2 (Steps 5-6).

    • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Data Presentation and Selectivity Index (SI)

The results from the efficacy and cytotoxicity screens should be summarized for clear interpretation. The Selectivity Index (SI) is a critical parameter for prioritizing compounds.

SI = CC50 (Mammalian Cells) / IC50 (Parasite)

A higher SI value (typically >10) is desirable, as it indicates a greater therapeutic window.

Table 1: Hypothetical Antiparasitic Activity and Cytotoxicity Data

Target Organism Strain IC50 (µM) Host Cell Line CC50 (µM) Selectivity Index (SI)
P. falciparum W2 1.2 Vero >50 >41.7
L. donovani 1S 2.5 Vero >50 >20.0

| T. cruzi | Tulahuen C4 | 5.8 | Vero | >50 | >8.6 |

Progression to In Vivo Efficacy Models

Compounds demonstrating potent in vitro activity (IC50 < 5 µM) and a favorable selectivity index (SI > 10) are candidates for in vivo testing. The choice of animal model is critical and should reflect the human disease as closely as possible.[16][17][18]

  • Malaria: The standard is a murine model using rodent-specific Plasmodium species like P. berghei or P. yoelii in strains such as C57BL/6 or ICR mice.[16][19] Efficacy is typically measured by the reduction in blood parasitemia over a 4-day suppressive test (Peter's Test).

  • Visceral Leishmaniasis: BALB/c mice or golden hamsters infected with L. donovani are the most common models.[17][18][20] Efficacy is determined by measuring the reduction of parasite burden in the liver and spleen.

  • Chagas Disease: Acute and chronic infection models in mice (e.g., BALB/c) using bioluminescent T. cruzi strains allow for real-time, non-invasive monitoring of parasite load and drug efficacy.[12][13][21]

Preliminary Mechanism of Action (MoA) Framework

Given that many imidazopyridazines function as kinase inhibitors, a plausible hypothesis is that the Test Compound targets a parasite-specific protein kinase.[5][6][8] Elucidating the MoA is a crucial step in drug development.

MoA cluster_0 Parasite Cell Compound (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Kinase Parasite-Specific Protein Kinase (e.g., PfCDPK1) Compound->Kinase Inhibition Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylation Downstream Essential Cellular Processes (e.g., Motility, Invasion, Proliferation) Substrate_P->Downstream Death Parasite Death Downstream->Death Blockage leads to ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase

Figure 2: Hypothetical mechanism of action via kinase inhibition. (Max Width: 760px)

Proposed Next Steps for MoA Studies:

  • Kinase Profiling: Screen the Test Compound against a panel of recombinant parasite kinases (e.g., from P. falciparum, L. donovani) to identify potential targets.

  • Thermal Shift Assays (TSA): Confirm direct binding of the compound to a purified target kinase.

  • Metabolomics/Proteomics: Analyze global changes in parasite metabolism or protein phosphorylation patterns upon treatment with the Test Compound to identify disrupted pathways.

Conclusion

This document provides a validated, systematic approach for the initial antiparasitic screening of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. By following this workflow—from primary in vitro screening and cytotoxicity assessment to progression towards in vivo models and MoA studies—researchers can efficiently and rigorously evaluate the compound's potential. A positive outcome, characterized by potent, selective activity against one or more parasites, would establish this molecule as a promising hit compound worthy of further medicinal chemistry optimization and preclinical development.

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Application

Development of Imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors: Application Notes and Protocols

Introduction: The Rationale for Targeting mTOR with Imidazo[1,2-b]pyridazine Derivatives The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting mTOR with Imidazo[1,2-b]pyridazine Derivatives

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to orchestrate cellular responses. mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have both overlapping and distinct downstream targets. Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1]

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, particularly protein kinases.[2] Its rigid, bicyclic nature provides a solid framework for the spatial orientation of various substituents, allowing for fine-tuning of potency and selectivity. The successful development of the multi-kinase inhibitor ponatinib, which features this core structure, has spurred further investigation into the potential of imidazo[1,2-b]pyridazine derivatives against other kinase targets, including mTOR.[3][4] This document provides a comprehensive guide for researchers on the synthesis, biological evaluation, and characterization of novel imidazo[1,2-b]pyridazine derivatives as potent and selective mTOR inhibitors.

The mTOR Signaling Pathway: A Complex Network

A fundamental understanding of the mTOR signaling pathway is crucial for the rational design and evaluation of its inhibitors. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling axis and the key roles of mTORC1 and mTORC2.

mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC2 mTORC2 (Rictor) TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibition mTORC1 mTORC1 (Raptor) Rheb Rheb TSC_Complex->Rheb Inhibition Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylation mTORC2->Akt Full Activation (Ser473) Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition when unphosphorylated

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Chemical Synthesis of Imidazo[1,2-b]pyridazine Derivatives

The general synthetic strategy for imidazo[1,2-b]pyridazine-based mTOR inhibitors involves a multistep process, commencing with the construction of the core bicyclic scaffold followed by functionalization at key positions to modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., 3-amino-6-chloropyridazine) Step1 Scaffold Construction (Condensation with α-haloketone) Start->Step1 Step2 Functionalization at C3 (e.g., Suzuki Coupling) Step1->Step2 Step3 Functionalization at C6 (e.g., Nucleophilic Substitution) Step2->Step3 Final_Compound Final Imidazo[1,2-b]pyridazine Derivative Step3->Final_Compound

Caption: General Synthetic Workflow for Imidazo[1,2-b]pyridazine Derivatives.

Protocol 1: Synthesis of the Imidazo[1,2-b]pyridazine Core

This protocol describes the synthesis of a 6-chloro-2-aryl-imidazo[1,2-b]pyridazine intermediate, a common precursor for further derivatization.

Materials:

  • 3-amino-6-chloropyridazine

  • Substituted 2-bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add the substituted 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the desired 6-chloro-2-aryl-imidazo[1,2-b]pyridazine.

Rationale: The condensation reaction between an α-bromoketone and a 3-aminopyridazine is a classical and efficient method for constructing the imidazo[1,2-b]pyridazine backbone.[5] Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid formed during the reaction.

Protocol 2: Palladium-Catalyzed Cross-Coupling for C3-Functionalization

This protocol details a Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 3-position of the imidazo[1,2-b]pyridazine core. This position is often crucial for achieving high potency.

Materials:

  • 3-bromo-6-substituted-imidazo[1,2-b]pyridazine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a Schlenk flask, combine the 3-bromo-6-substituted-imidazo[1,2-b]pyridazine (1.0 eq), the aryl or heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the 3-aryl-6-substituted-imidazo[1,2-b]pyridazine.

Rationale: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including kinase inhibitors.[6] The choice of catalyst, base, and solvent can significantly impact the reaction yield and should be optimized for each specific substrate.

Biological Evaluation of Imidazo[1,2-b]pyridazine Derivatives

A systematic biological evaluation is essential to characterize the potency, selectivity, and mechanism of action of the synthesized compounds.

Protocol 3: In Vitro mTOR Kinase Assay

This protocol describes a method to directly measure the inhibitory activity of the compounds against the mTOR kinase.

Materials:

  • Active mTOR enzyme

  • Inactive p70S6K protein (as substrate)

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • Test compounds (imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Primary antibody against phospho-p70S6K (Thr389)

  • HRP-conjugated secondary antibody

  • Chemiluminescence reagent

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, active mTOR enzyme, and the inactive p70S6K substrate.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO vehicle control.

  • Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 100 µM).

  • Incubate the reaction at 30°C for 30 minutes.[5]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibody against phospho-p70S6K (Thr389), followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and calculate the IC₅₀ value for each compound.

Rationale: This assay directly measures the ability of the compounds to inhibit the phosphotransferase activity of mTOR.[5] The phosphorylation of a direct downstream substrate, p70S6K, provides a quantitative readout of mTOR kinase activity.

Protocol 4: Cellular Assay for mTOR Signaling Inhibition (Western Blot)

This protocol is used to assess the effect of the compounds on the mTOR signaling pathway within a cellular context.

Materials:

  • Cancer cell line with an active mTOR pathway (e.g., A549, H460)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein (Ser235/236), and total S6.

  • Loading control antibody (e.g., β-actin or GAPDH)

  • Other reagents and equipment for Western blotting as in Protocol 3.

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO vehicle control for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Perform Western blot analysis as described in Protocol 3, using the panel of primary antibodies to assess the phosphorylation status of key mTOR pathway proteins.

Rationale: This assay provides evidence that the compound can penetrate the cell membrane and inhibit mTOR signaling in a cellular environment. The phosphorylation status of downstream effectors like S6 ribosomal protein is a reliable biomarker for mTORC1 activity, while phospho-Akt (Ser473) can indicate effects on mTORC2.

Protocol 5: Anti-proliferative Activity Assessment (SRB or MTT Assay)

This protocol measures the ability of the compounds to inhibit the proliferation of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Test compounds

  • For SRB assay: Sulforhodamine B (SRB) solution, trichloroacetic acid (TCA), Tris base solution.

  • For MTT assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a detergent-based solution).

  • Microplate reader.

Procedure (SRB Assay):

  • Seed cells in 96-well plates and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%.

Rationale: The SRB assay is a cell density-based assay that relies on the staining of total cellular protein, providing a reliable measure of cell proliferation.[3] The MTT assay, which measures mitochondrial reductase activity, is another widely used method to assess cell viability.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the imidazo[1,2-b]pyridazine scaffold has led to the identification of key structural features that govern mTOR inhibitory activity.

CompoundR1 (at C3)R2 (at C6)mTOR IC₅₀ (µM)A549 IC₅₀ (µM)H460 IC₅₀ (µM)
A17 4-fluorophenyl3-(trifluoromethyl)phenylurea0.0670.050.02
A18 4-fluorophenyl3-chlorophenylurea0.0620.060.03
A15 4-fluorophenylPhenylurea>102.311.87
A24 4-fluorophenyl4-methylphenylurea>1020.715.4

Data adapted from Zhang et al., European Journal of Medicinal Chemistry, 2017.[3]

Key SAR Insights:

  • C3 Position: A small, electron-withdrawing group on the phenyl ring at the C3 position appears to be favorable for activity.

  • C6 Position: The nature of the substituent at the C6 position is critical. The presence of a diaryl urea moiety is a key feature of potent inhibitors.

  • Diaryl Urea Substituents: Electron-withdrawing groups, such as trifluoromethyl and chloro, at the meta position of the terminal phenyl ring of the urea moiety significantly enhance both mTOR inhibitory and anti-proliferative activities (compare A17 and A18 with A15 and A24).[3]

In Vivo Evaluation

Promising compounds from in vitro and cellular assays should be further evaluated in preclinical in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol 6: Xenograft Tumor Model

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cell line (e.g., A549)

  • Test compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer the test compound or vehicle control to the mice at a specified dose and schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

Rationale: Xenograft models are essential for evaluating the anti-tumor efficacy of a drug candidate in a living organism. Monitoring tumor growth inhibition and assessing the on-target effects in the tumor tissue provides crucial data for further development. For instance, compound A17 demonstrated significant anti-cancer effects in an A549 xenograft model in nude mice.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile and fruitful starting point for the development of potent mTOR inhibitors. The detailed protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and in vivo evaluation of novel derivatives. Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and in vivo half-life, as well as exploring their potential as dual PI3K/mTOR inhibitors, which may offer a more comprehensive blockade of the signaling pathway and overcome potential resistance mechanisms. While the imidazo[1,2-b]pyridazine core is present in some clinical candidates for other kinase targets, the clinical development of compounds from this class specifically as mTOR inhibitors is an area for future progression.

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  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 30. [Link]

  • Zask, A., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. [Link]

  • Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]

  • Xia, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 288, 117378. [Link]

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Method

Application Notes &amp; Protocols: Imidazo[1,2-b]pyridazines as High-Affinity Ligands for β-Amyloid Plaque Imaging in Alzheimer's Research

Introduction: The Imperative for Sensitive β-Amyloid Imaging Alzheimer's disease (AD) presents a growing global health crisis, pathologically characterized by the extracellular deposition of β-amyloid (Aβ) plaques and in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive β-Amyloid Imaging

Alzheimer's disease (AD) presents a growing global health crisis, pathologically characterized by the extracellular deposition of β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles in the brain.[1] The ability to visualize and quantify Aβ plaques in living individuals is critical for early diagnosis, patient stratification in clinical trials, and monitoring the efficacy of anti-amyloid therapeutic interventions.[2][3] Positron Emission Tomography (PET) has emerged as a powerful in vivo imaging modality for this purpose, contingent on the development of specific, high-affinity radiolabeled ligands that can cross the blood-brain barrier and bind to Aβ plaques.[2][4][5]

This document provides a detailed guide for researchers on the application of a promising class of compounds, imidazo[1,2-b]pyridazines, as ligands for the detection and quantification of Aβ plaques. These heterocyclic compounds have been engineered as isosteric analogues of other successful amyloid imaging agents, with modifications aimed at enhancing binding affinity and reducing nonspecific binding.[1] We will delve into the rationale behind their design, provide detailed protocols for their synthesis and evaluation, and discuss their application in preclinical Alzheimer's research.

Scientific Rationale: The Advantages of the Imidazo[1,2-b]pyridazine Scaffold

The development of novel PET radiotracers for Aβ imaging is a continual effort to improve upon existing agents like [¹¹C]PiB (Pittsburgh Compound B).[1] The imidazo[1,2-b]pyridazine scaffold was rationally designed to offer several potential advantages:

  • Structural Analogy and Reduced Lipophilicity: Imidazo[1,2-b]pyridazines are isosteric analogues of IMPY, a known amyloid imaging agent. By replacing a carbon-hydrogen group with a more electronegative nitrogen atom in the pyridazine ring, the overall lipophilicity of the molecule can be reduced.[1] This is a critical parameter, as high lipophilicity often leads to increased nonspecific binding in the brain, reducing the signal-to-noise ratio in PET images.

  • High Binding Affinity: Structure-activity relationship (SAR) studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine can exhibit high binding affinity for Aβ aggregates, with Ki values in the low nanomolar range.[1][6] This high affinity is crucial for achieving a strong and specific signal from the Aβ plaques.

  • Favorable Pharmacokinetics: The chemical structure of imidazo[1,2-b]pyridazines allows for modifications that can be tuned to optimize pharmacokinetic properties, such as blood-brain barrier penetration and washout from healthy brain tissue.

  • Versatile Chemistry for Radiolabeling: The scaffold is amenable to the introduction of various functional groups, facilitating the incorporation of positron-emitting radionuclides like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) for PET imaging.[1][4]

Experimental Workflows and Protocols

The successful application of imidazo[1,2-b]pyridazine ligands in Alzheimer's research involves a multi-step process, from initial synthesis to in vivo validation.

Diagram: Ligand Development and Evaluation Workflow

G cluster_0 Phase 1: Synthesis & In Vitro Characterization cluster_1 Phase 2: Radiolabeling & Preclinical Evaluation A Chemical Synthesis of Imidazo[1,2-b]pyridazine Derivatives B In Vitro Binding Assays (Competition with [3H]BTA-1) A->B Evaluate Binding Affinity (Ki) C Fluorescence Staining of Aβ Plaques B->C Confirm Plaque Binding D Radiosynthesis with 11C or 18F C->D Select Lead Candidates E In Vitro Autoradiography on AD Brain Tissue D->E Assess Specific Binding F In Vivo PET Imaging in Transgenic AD Models E->F Validate In Vivo Performance

Caption: Workflow for developing imidazo[1,2-b]pyridazine-based Aβ imaging agents.

Protocol 1: Synthesis of Imidazo[1,2-b]pyridazine Derivatives

This protocol outlines the general synthesis of the imidazo[1,2-b]pyridazine core structure, which is typically achieved through a condensation reaction.[1]

Materials:

  • α-bromoketone derivative

  • 3-amino-6-halopyridazine derivative

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Appropriate solvents for purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-bromoketone (1.0 eq) and the 3-amino-6-halopyridazine (1.0 eq) in ethanol.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the reaction mixture. The use of a mild base is crucial for the reaction to proceed efficiently.[1]

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imidazo[1,2-b]pyridazine derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of a 3-amino-6-halopyridazine is strategic. The halogen at the 6-position is important for the successful formation of the bicyclic imidazo[1,2-b]pyridazine ring system.[1]

  • Sodium bicarbonate is chosen as a mild base to facilitate the condensation reaction without causing unwanted side reactions.

Protocol 2: In Vitro Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the synthesized imidazo[1,2-b]pyridazine derivatives for Aβ aggregates using a competitive binding assay with a known radioligand.[1]

Materials:

  • Synthetic Aβ₁₋₄₀ or Aβ₁₋₄₂ peptide

  • [³H]BTA-1 (or another suitable radioligand)

  • Synthesized imidazo[1,2-b]pyridazine compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Aβ Aggregates: Prepare fibrillar Aβ aggregates by dissolving the synthetic peptide in an appropriate buffer and incubating at 37°C for 2-3 days with gentle agitation.[7]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Aβ aggregates (final concentration ~100-200 nM)

    • 50 µL of [³H]BTA-1 (final concentration ~1-2 nM)

    • 50 µL of varying concentrations of the imidazo[1,2-b]pyridazine competitor compound (ranging from 10⁻¹¹ to 10⁻⁵ M)

    • PBS with 0.1% BSA to a final volume of 200 µL

  • Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold PBS to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation and Controls:

  • Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration (e.g., 10 µM) of a known Aβ ligand like unlabeled BTA-1 or Thioflavin T.

  • Total Binding: Measure total binding in the absence of any competitor.

  • Specific Binding: Calculate specific binding by subtracting nonspecific binding from total binding.

Data Presentation: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives

Compound IDR1 (at 2-position)R2 (at 6-position)Ki (nM) ± SD[1]
1 4'-DimethylaminophenylH50.2 ± 5.1
2 4'-DimethylaminophenylCl25.6 ± 3.2
3 4'-DimethylaminophenylOCH₃38.9 ± 4.5
4 4'-DimethylaminophenylSCH₃11.0 ± 1.8
PIB --5.8 ± 0.7
IMPY --15.3 ± 2.1

Data presented are representative and based on published findings for illustrative purposes.[1]

Protocol 3: In Vitro Autoradiography on Human AD Brain Tissue

This protocol is used to visualize the specific binding of a radiolabeled imidazo[1,2-b]pyridazine ligand to Aβ plaques in postmortem human brain tissue sections.

Materials:

  • Radiolabeled imidazo[1,2-b]pyridazine (e.g., [¹¹C] or [¹⁸F] derivative)

  • Postmortem human brain sections from confirmed AD patients and healthy controls

  • Incubation buffer (e.g., PBS with 1% BSA)

  • Washing buffer (e.g., PBS)

  • Phosphor imaging plates or autoradiography film

  • Microscope for histological correlation

Procedure:

  • Tissue Preparation: Mount the cryosectioned brain tissue (10-20 µm thick) onto glass slides.

  • Incubation: Incubate the slides with the radiolabeled imidazo[1,2-b]pyridazine (~1-5 nM) in incubation buffer for 60 minutes at room temperature.

  • Washing: Wash the slides in ice-cold washing buffer to remove unbound radioligand. A series of washes with increasing ethanol concentrations may be used to reduce nonspecific binding.

  • Drying: Quickly dry the slides with a stream of cold air.

  • Exposure: Expose the slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several hours to overnight).

  • Imaging: Scan the imaging plates or develop the film to visualize the distribution of the radioligand.

  • Histological Staining: After autoradiography, the same tissue sections can be stained with traditional amyloid dyes (e.g., Thioflavin S or Congo red) to confirm the colocalization of the radioligand signal with Aβ plaques.

Causality Behind Experimental Choices:

  • The use of both AD and healthy control brain tissue is essential to demonstrate the specificity of the ligand for Aβ pathology.

  • Histological co-staining provides definitive evidence that the autoradiographic signal corresponds to the presence of Aβ plaques.

Protocol 4: In Vivo PET Imaging in a Transgenic Mouse Model of AD

This protocol describes the use of a radiolabeled imidazo[1,2-b]pyridazine for in vivo PET imaging of Aβ plaques in a transgenic mouse model of AD (e.g., APP/PS1 mice).

Materials:

  • Radiolabeled imidazo[1,2-b]pyridazine (high specific activity)

  • Transgenic AD mice and wild-type littermates

  • Anesthesia (e.g., isoflurane)

  • PET/CT or PET/MR scanner

  • Saline for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the PET scanner. A tail vein catheter may be inserted for radiotracer injection.

  • Radiotracer Administration: Inject a bolus of the radiolabeled imidazo[1,2-b]pyridazine (typically 3.7-7.4 MBq) via the tail vein.

  • PET Scan Acquisition: Acquire dynamic PET data for 60-90 minutes post-injection. A CT or MR scan can be acquired for anatomical coregistration.

  • Image Reconstruction and Analysis: Reconstruct the PET data and coregister it with the anatomical images. Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, cerebellum) to generate time-activity curves (TACs).

  • Quantification: Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the binding potential (BP_ND) of the radiotracer in different brain regions. The cerebellum is often used as a reference region due to its typically low Aβ plaque load.

  • Ex Vivo Validation: After the PET scan, the mouse can be euthanized, and the brain extracted for ex vivo autoradiography and histological analysis to confirm the in vivo findings.

Diagram: PET Imaging and Data Analysis Workflow

A Anesthetize Mouse and Position in Scanner B Inject Radiolabeled Ligand via Tail Vein A->B C Acquire Dynamic PET Data (60-90 min) B->C D Reconstruct PET Images C->D E Coregister PET with CT/MRI D->E F Define Regions of Interest (ROIs) E->F G Generate Time-Activity Curves (TACs) F->G H Calculate SUV or Binding Potential G->H

Caption: Step-by-step workflow for in vivo PET imaging and data analysis.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold represents a versatile and promising platform for the development of novel PET radioligands for imaging Aβ plaques in Alzheimer's disease. The protocols and data presented here provide a comprehensive guide for researchers to synthesize, characterize, and evaluate these compounds. Structure-activity relationship studies have shown that modifications at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring can significantly impact binding affinity, with compounds like 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrating high affinity.[1]

Future research should focus on the ¹⁸F-labeling of lead candidates to leverage the longer half-life of Fluorine-18 for broader clinical application. Further in vivo studies in higher species and ultimately in human subjects will be necessary to fully validate the clinical utility of these promising imaging agents. The continued development of sensitive and specific PET tracers is paramount for advancing our understanding of AD and for the development of effective therapies.

References

  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 80-84. [Link]

  • Zhang, J., et al. (2020). Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline. ACS Chemical Neuroscience, 11(15), 2349-2360. [Link]

  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed, [Link]

  • Atanasova, M., et al. (2025). Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. MDPI, [Link]

  • Uversky, V. N., et al. (2023). Protein Interactome of Amyloid-β as a Therapeutic Target. MDPI, [Link]

  • ResearchGate. (n.d.). Chemical structures of preclinical imidazo[1,2b]pyridazine-based Trk-targeted PET radioligands. ResearchGate, [Link]

  • Haque, M. E., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Nuclear Medicine, 2. [Link]

  • Kondrashov, A., et al. (2020). Metals in Imaging of Alzheimer's Disease. MDPI, [Link]

  • Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]

  • Li, X., et al. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. MDPI, [Link]

  • Coates, D. A., et al. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters, 12(10), 1639-1644. [Link]

  • University of Arizona. (2020). Scientists expand PET imaging options through simpler chemistry. University of Arizona News, [Link]

  • Revunova, K., & Tydén, G. (2020). BODIPY Dyes as Probes and Sensors to Study Amyloid-β-Related Processes. MDPI, [Link]

  • Douglas Research Centre. (2023). PET imaging and novel biomarkers to study Alzheimer's disease. YouTube, [Link]

  • Herde, A. M., et al. (2020). Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines. MDPI, [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central, [Link]

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  • Royal Society of Chemistry. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PubMed, [Link]

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Technical Notes & Optimization

Troubleshooting

Improving the solubility of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol in culture media

Welcome to the technical support guide for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in standard cell culture media. Our goal is to provide you with the expert insights and practical methodologies required to ensure reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I just dissolved (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol in DMSO and added it to my culture medium, but it immediately precipitated. What's happening?

This is a classic and common challenge when working with hydrophobic compounds. The phenomenon you are observing is due to a drastic change in solvent polarity. While (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is soluble in a non-polar organic solvent like Dimethyl Sulfoxide (DMSO), it has very low intrinsic solubility in aqueous environments like cell culture media.[1] When the concentrated DMSO stock is introduced into the large volume of aqueous medium, the DMSO disperses, and the compound is suddenly exposed to a solvent in which it is not soluble, causing it to crash out of solution.[2][3] A related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has also been reported to have poor solubility in culture media, suggesting this is a characteristic of the imidazo[1,2-b]pyridazine scaffold.[4]

Q2: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?

The tolerance to DMSO is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with many sensitive assays requiring it to be as low as 0.1%.[5][6] Concentrations above 1% can lead to significant cellular stress, induce differentiation, affect cell viability, and interfere with experimental readouts, confounding your results.[7] It is always best practice to perform a vehicle control experiment to assess the impact of the highest DMSO concentration on your specific cell line and assay.

Q3: Can the type of culture medium or the presence of serum affect my compound's solubility?

Absolutely. The complex mixture of salts, amino acids, and vitamins in different media formulations can influence compound solubility.[8] More significantly, the presence of Fetal Bovine Serum (FBS) can substantially impact the apparent solubility of hydrophobic compounds.[2] Serum proteins, particularly albumin, can bind to lipophilic molecules, effectively acting as carriers and keeping them in solution.[9][10] While this can prevent precipitation, it also means a portion of your compound is protein-bound and not "free" to interact with the cells. This can lead to a rightward shift in the dose-response curve (higher EC50/IC50). It is crucial to be consistent with the serum concentration used in your experiments.

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

If you are experiencing precipitation of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, follow this systematic troubleshooting workflow. Start with the simplest optimizations before moving to more complex formulation strategies.

G cluster_0 cluster_1 Level 1: Basic Technique Optimization cluster_2 Level 2: Media & Co-Solvent Modification cluster_3 Level 3: Advanced Formulation cluster_4 start Problem: Compound Precipitates in Media stock 1. Verify Stock Solution Is it fully dissolved in 100% DMSO? Is the stock concentration high enough (e.g., 10-20 mM)? start->stock dilution 2. Optimize Dilution Method - Pre-warm media to 37°C. - Add DMSO stock to media dropwise while vortexing. - Final DMSO concentration <0.5%? stock->dilution sol_check1 Still Precipitates? dilution->sol_check1 ph 3. pH Adjustment Is the compound ionizable? (Caution: Media is buffered; cell health risk) sol_check1->ph Yes resolved Problem Resolved sol_check1->resolved No serum 4. Increase Serum Concentration Can you increase FBS to 10% or higher? (Note: May affect free compound concentration) ph->serum sol_check2 Still Precipitates? serum->sol_check2 cyclo 5. Use Cyclodextrins Formulate with HP-β-CD or SBE-β-CD to create an inclusion complex. sol_check2->cyclo Yes sol_check2->resolved No cyclo->resolved

Caption: Troubleshooting workflow for compound precipitation.

Detailed Strategies & Protocols

Strategy 1: Co-solvents and pH Adjustment

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs.[11][12] While DMSO is the most common, others can be considered, though their potential for cytotoxicity must be evaluated.[13] Adjusting the pH can increase the solubility of ionizable compounds, but this is often challenging in cell culture due to the strong buffering capacity of media and the narrow pH range required for cell viability.[][15][16]

MethodProsConsRecommendation
DMSO Optimization Standard, well-understood solvent.[12]Can be toxic at >0.5%; high potential for compound precipitation upon aqueous dilution.[5][17]Primary Choice. Ensure final concentration is as low as possible, ideally ≤0.1%.
Ethanol Less toxic than DMSO for some cell lines.[13]Generally a weaker solvent for highly lipophilic compounds compared to DMSO.Secondary Option. Test for cell-specific toxicity. Keep final concentration ≤0.5%.
PEG 400 Low toxicity.[13]Can be viscous; may not provide a significant solubility advantage over DMSO.Situational. Useful in some formulations but less common for direct cell dosing.
pH Adjustment Can dramatically increase solubility for ionizable compounds.[11]Culture media is strongly buffered; difficult to alter pH without harming cells. Not suitable for non-ionizable compounds.[1][15]Not Recommended unless the compound has a pKa near 7.4 and only minor adjustments are needed.
Strategy 2: Cyclodextrin-Based Formulation (Recommended)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[18] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[19][20] Chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their enhanced solubility and safety profiles.[21][22] This is often the most effective and cell-compatible method for significantly improving aqueous solubility.[6][19]

G cluster_0 Before Complexation cluster_1 Cyclodextrin Structure cluster_2 After Complexation drug Hydrophobic Drug (Insoluble) water Aqueous Media drug->water Precipitates complex Soluble Inclusion Complex cd Cyclodextrin cd_outer Hydrophilic Exterior water2 Aqueous Media complex->water2 Dissolves

Caption: Mechanism of cyclodextrin inclusion complexation.

Experimental Protocols

Protocol 1: Standard Stock Preparation and Dilution
  • Stock Solution Preparation: Dissolve (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol in 100% cell culture grade DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Store this stock at -20°C or -80°C.

  • Working Solution Preparation: a. Pre-warm the desired volume of your complete cell culture medium (containing serum, if used) to 37°C. b. Dispense the medium into a sterile conical tube. c. While vortexing the medium at medium speed, add the required volume of the DMSO stock solution dropwise into the vortex. For example, to make a 10 µM final concentration from a 10 mM stock, add 10 µL of stock to 10 mL of medium (final DMSO concentration of 0.1%). d. Continue vortexing for another 10-15 seconds to ensure rapid and complete mixing. e. Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines how to prepare a stock solution of the compound pre-complexed with HP-β-CD.

  • Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in cell culture grade water or saline. Sterilize by passing through a 0.22 µm filter.

  • Initial Compound Solution: Dissolve (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO). The goal is just to get it into a liquid phase.

  • Complexation: a. Slowly add the compound solution from step 2 to the aqueous HP-β-CD solution from step 1 while stirring vigorously. A 1:2 or 1:3 molar ratio of compound to HP-β-CD is a good starting point. b. Seal the container and shake or stir the mixture at room temperature for 24-48 hours to allow for equilibrium of complex formation. c. After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-complexed, precipitated compound.

  • Stock Solution Finalization: a. Carefully collect the supernatant. This is your aqueous, cyclodextrin-formulated stock solution. b. Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS). c. This aqueous stock can now be diluted directly into your cell culture medium without the risk of organic solvent toxicity or precipitation.

By systematically applying these troubleshooting steps and protocols, you can overcome the solubility challenges associated with (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, leading to more accurate and reliable data in your critical research.

References

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link].

  • ResearchGate. Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. Available from: [Link].

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024-09-06). Available from: [Link].

  • Reddit. (2021-09-09). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Available from: [Link].

  • Popescu, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available from: [Link].

  • Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link].

  • ResearchGate. cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available from: [Link].

  • Pharma's Almanac. (2011-03-01). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link].

  • PubMed. (2025-02-22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link].

  • Wang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(3), 1017-1042. Available from: [Link].

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  • ResearchGate. (2022-01-07). Why does a compound that dissolve in DMSO, precipitates with media ?. Available from: [Link].

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  • Al-Ghananeem, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(4), 1343. Available from: [Link].

  • MDPI. (2019-11-20). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available from: [Link].

  • ResearchGate. (2013-01-03). How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link].

  • ChemUniverse. (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol. Available from: [Link].

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Optimization

Overcoming challenges in the multi-step synthesis of imidazo[1,2-b]pyridazine analogs

Welcome to the technical support center for the multi-step synthesis of imidazo[1,2-b]pyridazine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multi-step synthesis of imidazo[1,2-b]pyridazine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a cornerstone of many pharmacologically active agents, including the FDA-approved kinase inhibitor Ponatinib.[1][2] However, its synthesis is not without challenges.

This document provides in-depth, field-proven insights to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your synthetic route. We will move beyond simple protocol recitation to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-b]pyridazine analogs, particularly via the common condensation of a 3-aminopyridazine derivative with an α-haloketone.

Question 1: My reaction yield is very low, or I'm not getting the desired product at all. What is the most common cause for failure in this synthesis?

Answer: The most critical factor for the successful synthesis of the imidazo[1,2-b]pyridazine core is controlling the regioselectivity of the initial alkylation step. The primary cause of reaction failure or low yield is often the use of an unsubstituted 3-aminopyridazine.

Causality and In-Depth Explanation: In a 3-aminopyridazine molecule, there are two primary nucleophilic nitrogen atoms: the exocyclic amino group (-NH2) and the ring nitrogen at the 1-position (N1). Electronically, the N1 ring nitrogen is more nucleophilic than the amino group.[3] Consequently, when reacted with an electrophilic α-bromoketone, alkylation occurs preferentially at N1. This leads to the formation of an undesired quaternary pyridazinium salt intermediate, which does not proceed to the cyclized imidazo[1,2-b]pyridazine product. This effectively halts the desired reaction pathway.[3]

The Validated Solution: To ensure the reaction proceeds correctly, you must use a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as your starting material. The presence of an electron-withdrawing halogen atom at the C6 position significantly deactivates the adjacent N1 ring nitrogen. This electronic manipulation shifts the nucleophilic character in favor of the exocyclic amino group, which can then correctly attack the α-carbon of the haloketone, leading to the key intermediate required for subsequent intramolecular cyclization and formation of the desired bicyclic product in good yield.[3]

G cluster_0 Problematic Pathway (Unsubstituted 3-Aminopyridazine) cluster_1 Correct Pathway (6-Halo-Substituted) A 3-Aminopyridazine C Undesired Alkylation at N1 A->C More Nucleophilic N1 B α-Bromoketone B->C D No Cyclization (Reaction Failure) C->D E 3-Amino-6-chloropyridazine G Correct Alkylation at -NH2 E->G Deactivated N1 F α-Bromoketone F->G H Intramolecular Cyclization G->H I Imidazo[1,2-b]pyridazine (Desired Product) H->I

Caption: Regioselectivity in Imidazo[1,2-b]pyridazine Synthesis.

Question 2: The reaction is very slow under conventional heating, and the final product is difficult to purify. How can I improve the reaction efficiency and yield?

Answer: Long reaction times and purification difficulties are common when using traditional thermal heating (e.g., refluxing in ethanol or DMF). These conditions can lead to the formation of side products and decomposition of starting materials or the final product.

The Validated Solution: Microwave-Assisted Synthesis Switching to microwave-assisted organic synthesis (MAOS) is a highly effective strategy to overcome these issues. Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from many hours to just a few minutes.[4][5][6] This rapid heating often leads to cleaner reaction profiles with fewer byproducts, simplifying subsequent purification and significantly improving isolated yields.[4]

For example, a Suzuki cross-coupling reaction on a 3-bromo-6-chloroimidazo[1,2-b]pyridazine platform that yielded only ~10% of the product under conventional heating was successfully performed with a 61% yield under microwave irradiation.[4] Similarly, nucleophilic aromatic substitution (SNAr) reactions that suffered from low yields and purification difficulties were greatly improved with microwave activation.[4]

Data Summary: Conventional vs. Microwave Synthesis

ParameterConventional HeatingMicrowave IrradiationAdvantage of Microwave
Reaction Time Hours to DaysMinutes (e.g., 10-30 min)[4][5]Drastic reduction in time
Typical Yield Low to Moderate (~10-50%)[4]Good to Excellent (e.g., 60-90%)[4][5]Significant yield improvement
Purity Profile Often requires extensive purificationGenerally cleaner reaction profileSimplified workup & purification
Question 3: I'm observing an unexpected amide byproduct instead of my imidazo[1,2-b]pyridazine. What could be happening?

Answer: While less common in the standard condensation, the formation of amide byproducts can occur, particularly under certain oxidative conditions. Research on the closely related imidazo[1,2-a]pyridines has shown that reacting α-bromoketones with 2-aminopyridine in the presence of an oxidant system like I₂/TBHP can lead to a chemodivergent pathway. Instead of cyclization, this can promote a C-C bond cleavage in the ketone, ultimately forming N-(pyridin-2-yl)amides.[7]

Troubleshooting Steps:

  • Review Your Reagents: Ensure that your starting materials and solvents are free from potent oxidizing contaminants.

  • Control the Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation, especially if your substrates are sensitive.

  • Avoid Unnecessary Additives: Unless a specific protocol calls for them, avoid adding reagents like iodine or peroxides, which could trigger alternative reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying imidazo[1,2-b]pyridazine analogs? A1: Purification strategies depend on the scale and polarity of your compound.

  • Flash Chromatography: This is the most common method. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

  • Reverse-Phase HPLC: For highly polar compounds or for achieving high purity (>95%), reverse-phase HPLC is an excellent choice.[8]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective and scalable purification method.

  • Fluorous Solid-Phase Extraction (F-SPE): For library synthesis where a fluorous tag is incorporated into one of the reactants, F-SPE provides a rapid and efficient method for purification.[9]

Q2: Are there alternative synthetic routes if the standard condensation fails for my specific substrates? A2: Yes. If the condensation between the aminopyridazine and α-haloketone is problematic, consider these alternatives:

  • Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a powerful multi-component reaction (MCR) involving an aminoazine, an aldehyde, and an isocyanide. It allows for the rapid assembly of substituted imidazo-fused heterocycles in a single step and is known to be effective for imidazo[1,2-a]pyridines, suggesting its potential applicability here.[5]

  • Metal-Catalyzed Cross-Coupling Reactions: For more complex analogs, multi-step routes involving palladium-catalyzed reactions (e.g., Buchwald-Hartwig, Suzuki) can be used to build the core or functionalize a pre-existing imidazo[1,2-b]pyridazine scaffold.[10]

Q3: Can this synthesis be scaled up for preclinical development? A3: Yes, the synthesis of related imidazo-fused heterocycles has been successfully performed on a gram scale.[11] Key considerations for scale-up include:

  • Thermal Management: The cyclization step is often exothermic. Ensure adequate temperature control to prevent runaway reactions.

  • Reagent Stoichiometry: Carefully optimize the molar ratios of reactants and base on a small scale before proceeding.

  • Purification Strategy: Crystallization is often preferred over chromatography for large-scale purification due to cost and efficiency. Developing a robust crystallization procedure early is crucial.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol provides a detailed, step-by-step methodology for a key synthetic step, leveraging the advantages of microwave irradiation.

Objective: To synthesize 6-chloro-2-phenylimidazo[1,2-b]pyridazine from 3-amino-6-chloropyridazine and 2-bromoacetophenone.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (Absolute)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave Synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add 3-amino-6-chloropyridazine (1.0 mmol, 129.5 mg).

  • Add 2-bromoacetophenone (1.0 mmol, 199.0 mg).

  • Add sodium bicarbonate (1.5 mmol, 126.0 mg).

  • Add 5 mL of absolute ethanol.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before opening.

  • Monitor the reaction completion by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure product.

G start Combine Reactants (3-amino-6-chloropyridazine, 2-bromoacetophenone, NaHCO3) in Ethanol mw Microwave Irradiation (120 °C, 15 min) start->mw cool Cool to RT mw->cool tlc Monitor by TLC cool->tlc workup Aqueous Workup (EtOAc / H2O) tlc->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product (6-chloro-2-phenylimidazo[1,2-b]pyridazine) purify->end

Caption: Microwave-Assisted Synthesis Workflow.

References

  • Garrido, A. et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological activities. European Journal of Medicinal Chemistry, 207, 112720. [Link]

  • Reyes-Mendoza, J. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2023(2), M1629. [Link]

  • Joshi, S. D. et al. (2023). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 39(6). [Link]

  • (2013). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Gogoi, J. et al. (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 45(39), 18335-18340. [Link]

  • Lin, X. et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of Combinatorial Chemistry, 9(2), 256-264. [Link]

  • Al-Mousawi, S. M. et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3513. [Link]

  • Zhi, Z. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2068-2075. [Link]

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Jana, A. et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5693-5702. [Link]

  • Reddit user discussion. (2019). Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. r/chemistry. [Link]

  • Aouad, M. R. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Paidi, K. R. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • Al-Azmi, A. et al. (2000). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 5(1), 811-865. [Link]

  • Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • Elkamhawy, A. et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

  • Wikipedia. (n.d.). Imidazopyridazine. [Link]

  • Moslin, R. et al. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Heravi, M. M. et al. (2020). Synthetic Access to Aromatic α-Haloketones. Catalysts, 10(1), 109. [Link]

  • Kumar, M. et al. (2022). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. ResearchGate. [Link]

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Troubleshooting

Strategies to increase the yield of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol synthesis

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (6-Chloroimidazo[1,2-b]p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. Here, we address common challenges, offer troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic route and increase yields.

Overview of the Synthetic Pathway

The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a multi-step process that is crucial for the development of various therapeutic agents, including kinase inhibitors.[1][2][3] The most common and reliable route involves a two-stage process:

  • Stage 1: Cyclocondensation. This step forms the core bicyclic imidazo[1,2-b]pyridazine structure. It typically involves the reaction of 3-amino-6-chloropyridazine with an appropriate C2-synthon, such as an α-halo ketone or ester (e.g., ethyl bromopyruvate). The halogen on the pyridazine ring is critical for directing the cyclization to the desired regioisomer and achieving a good yield.[4]

  • Stage 2: Reduction. The ester or ketone group at the C2 position is then reduced to the primary alcohol, yielding the final product.

Below is a general schematic of this synthetic approach.

Synthetic_Pathway cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Reduction Start_A 3-Amino-6-chloropyridazine Intermediate Ethyl 6-chloroimidazo[1,2-b] pyridazine-2-carboxylate Start_A->Intermediate Base, Solvent Reflux Start_B Ethyl Bromopyruvate (C2-Synthon) Start_B->Intermediate Final_Product (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Intermediate->Final_Product Reducing Agent (e.g., LiAlH4) Anhydrous Solvent

Caption: General Synthetic Route.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My yield for the initial cyclocondensation step is consistently low (<40%). What are the common causes and how can I improve it?

Low yields in this crucial ring-forming step can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[5]

A: Common Causes & Solutions:

  • Purity of Starting Materials: Impurities in the 3-amino-6-chloropyridazine or the C2-synthon can significantly inhibit the reaction or lead to unwanted side products.

    • Action: Verify the purity of your starting materials using NMR or LC-MS. If necessary, purify the 3-amino-6-chloropyridazine by recrystallization. Ensure the α-halo ester/ketone has not degraded during storage.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for this condensation.

    • Action: Systematically optimize your reaction conditions. Sodium bicarbonate is a commonly used mild base that often gives good results.[4] However, stronger bases or different solvents may be required. Refer to the table below for starting points. Always run small-scale trial reactions before committing large amounts of material.[5]

  • Atmospheric Moisture: The reaction can be sensitive to moisture, which can hydrolyze the reactants or intermediates.

    • Action: Ensure all glassware is oven or flame-dried before use.[6] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.[5]

  • Product Degradation: The imidazo[1,2-b]pyridazine core might be unstable under prolonged heating or harsh basic/acidic conditions during workup.[4]

    • Action: Monitor the reaction progress using TLC or LC-MS. Once the starting material is consumed, proceed immediately to workup. Avoid unnecessarily long reaction times.

Parameter Condition A Condition B Condition C Rationale & Remarks
Base NaHCO₃K₂CO₃Et₃NNaHCO₃ is a mild base suitable for sensitive substrates.[4] K₂CO₃ is stronger and can accelerate the reaction but may also increase side products. Et₃N is an organic base that can improve solubility.
Solvent EthanolAcetonitrileDMFEthanol is a common protic solvent. Acetonitrile and DMF are polar aprotic solvents that can enhance reaction rates for this type of condensation.
Temperature Reflux (78°C)Reflux (82°C)80-100°CThe reaction typically requires heating to proceed at a reasonable rate. Monitor for potential product decomposition at higher temperatures.

Caption: Table 1. Optimization Parameters for Cyclocondensation.

Troubleshooting_Workflow Start Low Yield Observed in Cyclization Step Check_Purity Assess Reagent & Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Base) Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Purify_Reagents Purify Reagents / Use Anhydrous Solvents Check_Purity->Purify_Reagents Impure Optimize_Conditions Systematically Optimize (Base, Solvent, Temp) Check_Conditions->Optimize_Conditions Suboptimal Improve_Technique Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Technique Inadequate Re-run Re-run Reaction Purify_Reagents->Re-run Optimize_Conditions->Re-run Improve_Technique->Re-run

Caption: Troubleshooting Workflow for Low Yield.

Q2: The reduction of the ethyl ester at C2 to the alcohol is incomplete or produces significant by-products. What should I do?

A: The reduction of the ester to the primary alcohol is a standard transformation, but it requires careful control of conditions to avoid side reactions.

  • Choice of Reducing Agent: The reactivity of the reducing agent is paramount.

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent. It is highly effective but can potentially reduce the pyridazine ring if the reaction is not carefully controlled (e.g., at elevated temperatures).

    • Diisobutylaluminium Hydride (DIBAL-H): This is a more selective reducing agent. It is often used at low temperatures (-78 °C) to reduce esters to aldehydes, but using it at 0 °C to room temperature with excess equivalents can cleanly produce the alcohol with fewer side reactions.

  • Temperature Control: This is the most critical parameter.

    • Action: Perform the reduction at low temperatures. Start the addition of the reducing agent at 0 °C or even -78 °C, and then allow the reaction to slowly warm to room temperature. This minimizes the risk of over-reduction or other side reactions.

  • Anhydrous Conditions: All hydride-based reducing agents react violently with water.

    • Action: Use anhydrous solvents (e.g., THF, Diethyl Ether) and perform the reaction under a strict inert atmosphere.

  • Workup Procedure (Quenching): Improper quenching can lead to the formation of emulsions or loss of product.

    • Action: A Fieser workup is recommended for LiAlH₄ reactions. Cool the reaction mixture to 0 °C and sequentially add water, then 15% aqueous NaOH, then more water, in a precise ratio relative to the amount of LiAlH₄ used. This procedure produces a granular precipitate that is easy to filter off.

Reducing Agent Typical Temp. Solvent Pros Cons
LiAlH₄ 0 °C to RTAnhydrous THFHigh reactivity, usually complete conversion.Less selective, potential for over-reduction. Requires careful quenching.
DIBAL-H -78 °C to RTAnhydrous Toluene/THFMore selective, cleaner reaction profile.May require more equivalents and careful temperature control to achieve full reduction to the alcohol.

Caption: Table 2. Comparison of Reducing Agents.

Frequently Asked Questions (FAQs)

  • Q: Can I use 1,3-dichloroacetone instead of ethyl bromopyruvate for the cyclization? A: Yes, 1,3-dichloroacetone is a viable C2-synthon. The reaction with 3-amino-6-chloropyridazine would yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine.[7] This intermediate would then require a subsequent nucleophilic substitution (e.g., with sodium acetate followed by hydrolysis) to be converted to the desired methanol, adding steps to the synthesis. Using ethyl bromopyruvate directly forms the ester, which is a more direct precursor to the alcohol.

  • Q: My final product is an oil/wax and is difficult to purify. What are my options? A: This is a common issue with heterocyclic compounds.[8] If standard column chromatography is challenging, consider the following:

    • Trituration: Stir the crude oil in a non-polar solvent like hexanes or diethyl ether. The desired product may solidify and can be collected by filtration.

    • Salt Formation: If your molecule has a basic nitrogen, you can form a salt (e.g., HCl or TFA salt), which is often a crystalline solid that is much easier to purify by recrystallization.

    • Alternative Chromatography: If silica gel is problematic (due to acidity or strong binding), consider using neutral alumina or reverse-phase chromatography.

  • Q: What are the primary safety concerns for this synthesis? A:

    • α-Halo Ketones/Esters (e.g., Ethyl Bromopyruvate): These are strong lachrymators and are corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • Hydride Reducing Agents (LiAlH₄, DIBAL-H): These are pyrophoric and react violently with water and other protic solvents. Handle them under an inert atmosphere and use proper quenching techniques.

Detailed Experimental Protocol (Example)

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Add anhydrous ethanol as the solvent.

  • Slowly add ethyl bromopyruvate (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
  • Dissolve the purified ester (1.0 eq) from Step 1 in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from Benchchem technical support documents.
  • Zhuang, Z.-P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Mann, J. (2013). Response to "In the field of organic synthesis the final product may be in the form of wax/oil...". Science topic: HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]

  • Reddit r/Chempros community. (2022). What are some common causes of low reaction yields?. [Link]

  • Betzi, S., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. [Link]

  • Boutal, H., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • Aouad, N., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. [Link]

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. [Link]

  • Wang, X., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Identifying and minimizing side products in imidazo[1,2-b]pyridazine reactions

Welcome to the technical support center for imidazo[1,2-b]pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-b]pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth explanations for unexpected results, and offer validated protocols to help you identify and minimize side products in your reactions. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the imidazo[1,2-b]pyridazine core?

The most widely employed and generally reliable method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone, typically an α-bromoketone. This reaction, often referred to as a modified Tschitschibabin reaction, proceeds via an initial N-alkylation of the aminopyridazine followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system. The overall transformation is robust, but its success is highly dependent on controlling the regioselectivity of the initial alkylation step.

Q2: Why is the choice of 3-aminopyridazine starting material so critical?

The choice of the 3-aminopyridazine starting material is paramount due to the presence of two potentially nucleophilic ring nitrogen atoms (N1 and N2). In an unsubstituted 3-aminopyridazine, the N1 nitrogen is generally more nucleophilic than the N2 nitrogen.[1] This leads to preferential alkylation at N1 by the α-bromoketone, a pathway that does not lead to the desired imidazo[1,2-b]pyridazine product. To circumvent this, a 3-amino-6-halopyridazine is commonly used. The electron-withdrawing halogen atom at the 6-position significantly reduces the nucleophilicity of the adjacent N1 nitrogen, thereby directing the alkylation to the desired N2 position and facilitating the correct cyclization.[1]

Q3: What are the primary advantages of using α-bromoketones over α-chloroketones?

While both can be used, α-bromoketones are generally preferred due to the better leaving group ability of bromide compared to chloride. This typically leads to faster reaction rates for the initial N-alkylation step. However, α-bromoketones can also be more prone to side reactions, such as decomposition or self-condensation, so proper handling and reaction control are essential.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or no yield of the desired product, with complex mixture observed on TLC.

"My reaction of 3-aminopyridazine with 2-bromoacetophenone is not working. My TLC plate shows a smear of spots and very little of what I believe is my product."

Root Cause Analysis:

This is a classic problem of regioselectivity. As mentioned in the FAQs, using an unsubstituted 3-aminopyridazine often leads to the formation of an undesired regioisomer. The N1 nitrogen of 3-aminopyridazine is more nucleophilic and will preferentially react with the α-bromoketone.[1] This initial alkylation at the wrong nitrogen leads to a different cyclized product or a mixture of intermediates that do not readily form the desired imidazo[1,2-b]pyridazine.

dot

Caption: Desired vs. Undesired Reaction Pathways.

Solutions:

  • Switch to a 6-halo-substituted 3-aminopyridazine: This is the most effective solution. The halogen at the 6-position deactivates the adjacent nitrogen, promoting alkylation at the correct nitrogen for cyclization. 3-amino-6-chloropyridazine is a common and commercially available starting material.[1]

  • Optimize Reaction Conditions:

    • Base: Use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Stronger bases can promote side reactions of the α-bromoketone.

    • Solvent: Ethanol or acetonitrile are common solvents for this reaction. Ensure your starting materials are soluble.

    • Temperature: Running the reaction at elevated temperatures (e.g., reflux) is often necessary for the cyclization step. However, excessively high temperatures can lead to decomposition. Start with refluxing ethanol and monitor by TLC.

Experimental Protocol: Optimized Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq) and sodium bicarbonate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: An unexpected, non-polar spot appears on the TLC plate.

"I'm running my reaction and see a new, faster-moving spot on my TLC that isn't my starting material or desired product. What could it be?"

Root Cause Analysis:

This fast-moving, non-polar spot could be a result of side reactions involving the α-bromoketone, especially under basic conditions. Two likely possibilities are:

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones with an enolizable proton can undergo a Favorskii rearrangement to form an ester, which may be non-polar.

  • Self-Condensation: Two molecules of the α-bromoketone can react with each other, particularly if the concentration is high or if a strong base is used.

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Sources

Troubleshooting

Technical Support Center: Purification of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol and its Derivatives

Welcome to the technical support center for the purification of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in numerous drug discovery programs, and achieving high purity is critical for reliable downstream applications.[1][2][3] This resource provides in-depth troubleshooting advice and detailed protocols based on established methodologies to help you overcome common purification challenges.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol and its derivatives in a question-and-answer format. The advice provided is grounded in the chemical properties of N-heterocyclic compounds and practical laboratory experience.

Crystallization & Recrystallization Issues

Question 1: My compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" is a common problem, especially when the solution is supersaturated or cooled too quickly.[4] Here’s a systematic approach to resolve this:

  • Re-dissolve and Cool Slowly: Add a small amount of the hot solvent back to the mixture to fully dissolve the oil. Then, allow the solution to cool to room temperature very slowly. You can insulate the flask to prolong the cooling process. Once at room temperature, you can gradually lower the temperature further in a refrigerator and then a freezer.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4] This creates nucleation sites that can initiate crystal growth.

  • Introduce Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution.[4] This will act as a template for crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent for your compound. A co-solvent system, using a "good" solvent to dissolve the compound and a "poor" solvent to induce precipitation, can be effective.[4]

Question 2: I'm not getting any crystal formation even after cooling the solution for an extended period. What are the possible reasons and solutions?

Answer: This can be due to several factors, from the inherent solubility of your compound to the presence of impurities that inhibit crystallization.

  • Solution:

    • Concentrate the Solution: Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again.

    • Try a Different Solvent or Solvent System: The solubility of your compound may be too high in the chosen solvent. Experiment with different solvents or solvent mixtures. A good starting point is to look for solvents in which your compound has high solubility when hot and low solubility when cold.

    • Preliminary Purification: Impurities can sometimes hinder crystallization.[4] Try passing your crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[5]

Chromatography Challenges

Question 3: My compound streaks badly on the TLC plate. How can I get clean spots and good separation on my column?

Answer: Streaking of nitrogen-containing heterocycles on silica gel is a frequent issue due to the interaction of the basic nitrogen atoms with the acidic silica surface.[4]

  • Solution:

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent.[4] This will often lead to sharper bands and better separation.

    • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Basic or neutral alumina can be excellent alternatives for the purification of basic compounds.[4]

Question 4: My compound is not eluting from the silica gel column, even with a highly polar solvent system. What's happening?

Answer: This indicates a very strong interaction between your compound and the stationary phase.

  • Solution:

    • Increase Solvent Polarity Further: If you are using an ethyl acetate/hexane system, try switching to a more polar system like dichloromethane/methanol.[4]

    • Check for Compound Stability: It's possible your compound is decomposing on the silica gel.[5] To test this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica. In this case, consider alternative purification methods like recrystallization or using a different stationary phase.

Question 5: I'm seeing poor separation of my product from an impurity, even though they have different Rf values on the TLC plate. Why is this happening and how can I fix it?

Answer: Several factors can contribute to poor separation during column chromatography.

  • Solution:

    • Optimize the Solvent System: A larger difference in Rf values on the TLC plate will generally lead to better separation on the column. Experiment with different solvent systems to maximize this difference.

    • Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be around 1-5% of the mass of the silica gel.[4]

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

Extraction & Work-up Problems

Question 6: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I break it?

Answer: Emulsions are often formed by vigorous shaking or the presence of surfactant-like impurities.[4]

  • Solution:

    • Gentle Inversions: Instead of shaking the separatory funnel vigorously, gently invert it multiple times.[4]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: In some cases, passing the emulsified layer through a pad of Celite or glass wool can help to break it up.

Section 2: Detailed Experimental Protocols

These protocols are generalized from common procedures found in the literature for imidazo[1,2-b]pyridazine derivatives and should be adapted as needed for your specific compound.

Protocol 1: Flash Column Chromatography

This is a standard method for purifying (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol and its derivatives.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Begin by finding a suitable solvent system using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.

    • For basic compounds prone to streaking, add 0.1-1% triethylamine to the eluent.[4]

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move your compound down the column.

    • Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds.

Step-by-Step Methodology:

  • Solvent Selection:

    • Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for imidazopyridazine derivatives include methanol, ethanol, isopropanol, and mixtures like dichloromethane/ether.[6][7]

    • Test small amounts of your compound in different solvents to find the ideal one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.[6]

Section 3: Data Presentation

The following table summarizes common solvent systems used for the purification of imidazo[1,2-b]pyridazine derivatives, as found in the literature.

Purification TechniqueCompound ClassSolvent SystemReference
Flash Column Chromatography6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineDichloromethane-Ethyl Acetate (9:1)[8]
Flash Column Chromatography4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrileEthyl Acetate/Hexane (1:1)[9]
Recrystallization(Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrileMethanol[6]
RecrystallizationImidazopyridine derivativesEthanol[7]
RecrystallizationImidazopyridine derivativesIsopropanol[7]
RecrystallizationImidazopyridine derivativesDichloromethane/Ether mixture[7]

Section 4: Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification process.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Solid Chromatography Column Chromatography Crude_Product->Chromatography Oil or Solid Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Troubleshooting_Chromatography Start Poor Separation or Streaking in Chromatography Check_Solvent Optimize Solvent System? Start->Check_Solvent Add_Modifier Add Basic Modifier (e.g., Triethylamine)? Check_Solvent->Add_Modifier No Success Improved Separation Check_Solvent->Success Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina)? Add_Modifier->Change_Stationary_Phase No Add_Modifier->Success Yes Change_Stationary_Phase->Success Yes

Caption: Troubleshooting logic for chromatography of basic N-heterocycles.

References

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2020). Molecules, 25(23), 5732. MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. (n.d.). Google Patents.
  • Imidazopyridine derivatives, their preparation and therapeutical use. (n.d.). Google Patents.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters, 1(5), 204–208. PubMed Central. Retrieved January 19, 2026, from [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect, 6(34), 8985-9011. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. (2018). MedChemComm, 9(1), 103-110. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2023). Molecules, 28(19), 6829. MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Antibiotics, 11(9), 1184. MDPI. Retrieved January 19, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications, 51(34), 7301-7315. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37307-37317. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. (2019). Protein and Peptide Letters, 26(1), 2-9. PubMed Central. Retrieved January 19, 2026, from [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis, 16, 125-221. Thieme. Retrieved January 19, 2026, from [Link]

  • 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3134. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-b]pyridazine-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based inhibitors. This guide is designed to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and practical, step-by-step protocols to address the common challenge of metabolic instability associated with this important scaffold. The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules, including the FDA-approved kinase inhibitor ponatinib.[1][2][3] However, realizing the full therapeutic potential of novel analogues often requires systematic optimization of their pharmacokinetic properties, particularly metabolic stability.

This document will serve as a dynamic resource to anticipate and resolve experimental hurdles, ensuring your research progresses efficiently.

Troubleshooting Guides & FAQs

Here, we address specific issues you may encounter during the development of imidazo[1,2-b]pyridazine-based inhibitors. Each question is followed by a detailed explanation of the underlying principles and a practical protocol to guide your experiments.

Question 1: My lead imidazo[1,2-b]pyridazine compound shows high intrinsic clearance in human liver microsomes. What are my immediate next steps to diagnose the problem?

High intrinsic clearance (CLint) in human liver microsomes (HLMs) is a common challenge, often indicating that the compound is rapidly metabolized by cytochrome P450 (CYP) enzymes.[4][5][6] Your primary goal is to identify the metabolic "soft spot(s)" on your molecule.

Expertise & Experience: Before proceeding to extensive analogue synthesis, it's crucial to understand where the metabolism is occurring. This is a process of identifying the metabolically labile sites. A common pitfall is to immediately start making random modifications. A more systematic approach involves "metabolite identification" and "reaction phenotyping" studies.

Troubleshooting Workflow:

A High CLint Observed in HLM Assay B Metabolite Identification Study (LC-MS/MS Analysis) A->B C Reaction Phenotyping (Recombinant CYPs or Chemical Inhibitors) A->C D Identify Metabolic 'Soft Spot(s)' (e.g., specific C-H bond oxidation) B->D E Identify Primary Metabolizing CYP Isoform(s) (e.g., CYP3A4) C->E F Rational Design of New Analogues D->F E->F G Block Metabolic Site (e.g., Fluorination, Methylation) F->G H Modify Physicochemical Properties (e.g., Reduce Lipophilicity) F->H

Caption: Initial workflow for addressing high intrinsic clearance.

Protocol 1: Metabolite Identification in Human Liver Microsomes

This protocol outlines a typical experiment to identify the major metabolites of your compound.

Materials:

  • Your imidazo[1,2-b]pyridazine test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Control compounds (e.g., testosterone, verapamil)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO). The final DMSO concentration in the incubation should be ≤ 0.5%.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (typically 0.5-1.0 mg/mL), and your test compound (e.g., 1-10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Also, run a parallel incubation without the NADPH regenerating system as a negative control.

  • Time Points: Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution LC-MS/MS. Compare the chromatograms of the NADPH-fortified samples with the negative controls to identify new peaks corresponding to metabolites. The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).

Question 2: My compound is rapidly metabolized, but not in microsomes. What other metabolic pathways should I consider?

If your compound is stable in microsomes but shows high clearance in hepatocytes, this suggests that non-CYP mediated pathways might be involved.[4][7] Hepatocytes contain a broader range of phase I and phase II enzymes compared to microsomes.[5][6]

Expertise & Experience: The primary enzymes to consider beyond CYPs are Aldehyde Oxidase (AO) and UDP-glucuronosyltransferases (UGTs). The imidazo[1,2-b]pyridazine core, being an electron-deficient aromatic system, can be particularly susceptible to AO-mediated metabolism.[8]

Potential Non-CYP Pathways:

  • Aldehyde Oxidase (AO): This cytosolic enzyme can oxidize nitrogen-containing heterocyclic rings.

  • UDP-glucuronosyltransferases (UGTs): These enzymes conjugate molecules with glucuronic acid, increasing their water solubility and facilitating excretion. This typically occurs on hydroxyl or amine functionalities.

  • Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to hydroxyl or amine groups.

Protocol 2: Assessing Metabolic Stability in Suspended Hepatocytes

This protocol is similar to the microsomal stability assay but uses intact hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' E Medium)

  • Your test compound

  • Positive control compounds (e.g., 7-hydroxycoumarin for phase II metabolism)

  • Acetonitrile for quenching

Methodology:

  • Thawing Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.

  • Cell Viability: Assess cell viability using a method like trypan blue exclusion. Viability should be >80%.

  • Cell Suspension: Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation: Add your test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath or incubator with 5% CO2.

  • Sampling and Quenching: At specified time points, remove aliquots and quench the reaction with ice-cold acetonitrile.

  • Sample Processing: Process the samples as described in Protocol 1 (centrifugation and supernatant collection).

  • LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time to calculate the intrinsic clearance.

Troubleshooting Logic:

Observation in HepatocytesLikely CauseNext Step
Rapid clearance, new metabolite with +16 DaAldehyde Oxidase (AO)Confirm with S9 fractions +/- AO inhibitors (e.g., hydralazine)
Rapid clearance, new metabolite with +176 DaUGT conjugationConfirm with UGT-fortified microsomes and UDPGA cofactor
Moderate clearance, parent compound stable in microsomesMultiple pathways, transporter effectsFurther metabolite identification in hepatocytes
Question 3: Metabolite identification suggests oxidation on the imidazo[1,2-b]pyridazine core. How can I strategically block this metabolism?

Once a "soft spot" is identified, the next step is to modify the molecule to block that metabolic route without losing pharmacological activity.

Expertise & Experience: A common strategy is to replace a hydrogen atom at the metabolic site with a group that is resistant to oxidative metabolism. This is often referred to as "metabolic blocking."

Strategies for Blocking Metabolism on the Heterocyclic Core:

  • Deuteration: Replacing a C-H bond with a C-D bond can slow down metabolism due to the kinetic isotope effect. This is often a quick way to test the hypothesis that a specific position is a site of metabolism.

  • Fluorination: Introduction of a fluorine atom at the site of oxidation can effectively block metabolism. Fluorine is small and highly electronegative, which can also influence the compound's properties like pKa and lipophilicity.

  • Methylation: Adding a methyl group can sterically hinder the enzyme's access to the metabolic site.

  • Bioisosteric Replacement: Sometimes, more significant changes are needed. For instance, if the pyridazine part of the core is the issue, one might explore replacing it with a pyrimidine or other heterocycle, a strategy known as scaffold hopping.[8][9]

Illustrative Strategy - Blocking C-H Oxidation:

A Parent Compound (Metabolism at C7) B Analogue 1 (Deuterium at C7) A->B Synthesize C Analogue 2 (Fluorine at C7) A->C Synthesize D Analogue 3 (Methyl at C7) A->D Synthesize E Reduced Rate of Metabolism B->E C->E D->E F Assess Impact on Potency (SAR) E->F

Caption: Synthetic strategies to block metabolism at a specific site.

Comparative Data Presentation:

When you synthesize these new analogues, it's crucial to compare their metabolic stability in a structured way.

CompoundModificationHLM t1/2 (min)Hepatocyte t1/2 (min)Target Potency (IC50, nM)
Lead CompoundNone5< 1020
Analogue 1C7-Deuterium152522
Analogue 2C7-Fluorine> 60> 9025
Analogue 3C7-Methyl456050

This table allows for a clear comparison of how each modification impacts both stability and potency, guiding the next round of design.

Summary and Best Practices

Enhancing the metabolic stability of imidazo[1,2-b]pyridazine-based inhibitors is an iterative process that relies on a systematic and hypothesis-driven approach.

  • Establish a Baseline: Always begin with standard in vitro assays, such as microsomal and hepatocyte stability, to understand the primary clearance mechanisms.[4][6][10]

  • Identify the Cause: Use metabolite identification and reaction phenotyping to pinpoint the metabolic liabilities of your lead compound.

  • Rational Design: Employ strategies like metabolic blocking and bioisosteric replacement to address these liabilities.[8][11]

  • Iterate and Evaluate: Synthesize new analogues and re-evaluate them in the same assays to confirm that you have solved the initial problem without creating new ones or significantly reducing potency.

  • Consider Physicochemical Properties: Often, high metabolic clearance is linked to high lipophilicity. Strategies that reduce logP, such as introducing polar groups like morpholine, can improve metabolic stability.[12]

By following these guidelines, you can navigate the challenges of drug metabolism and successfully advance your imidazo[1,2-b]pyridazine-based inhibitors through the drug discovery pipeline.

References

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Kumar, A., et al. (2020). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 11(8), 866-883.
  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • Foley, D. J., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2051-2067.
  • Sharma, R., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 062-067.
  • Gonzalez-Gutierrez, J. F., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(5), 933-942.
  • Pan, M.-L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 213-217.
  • Liu, C., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2960-2963.
  • Popa, M. L., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences, 24(15), 12345.

Sources

Troubleshooting

Technical Support Center: Optimizing Imidazo[1,2-b]pyridazine Scaffolds for Enhanced Cell Permeability

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for medicinal chemists and drug development scientists working with the versatile imidazo[1,2-b]pyridazine...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for medicinal chemists and drug development scientists working with the versatile imidazo[1,2-b]pyridazine scaffold. While this "privileged" scaffold is the foundation for numerous successful kinase inhibitors and other therapeutic agents, its inherent physicochemical properties can often lead to challenges in achieving optimal cell permeability.[1][2] This document provides in-depth, troubleshooting-focused guidance to help you navigate these challenges and rationally design analogs with improved pharmacokinetic profiles.

Frequently Asked Questions & Troubleshooting Guides

Q1: My initial imidazo[1,2-b]pyridazine hits show potent activity in biochemical assays but fail in cell-based models. Why is poor permeability a common issue with this scaffold?

A1: The Challenge of Physicochemical Balance

The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, possesses a nitrogen-rich structure that can present several challenges for passive diffusion across the lipid bilayer of a cell membrane.[3] The primary factors contributing to poor permeability are:

  • High Polar Surface Area (PSA): The nitrogen atoms in the bicyclic core act as hydrogen bond acceptors, contributing to the molecule's overall polarity. Excessive PSA is a major barrier to membrane translocation as it favors interaction with the aqueous environment over the lipophilic membrane interior.

  • Hydrogen Bonding Capacity: The presence of multiple hydrogen bond donors (HBD) and acceptors (HBA) on substituents, a common feature in kinase inhibitors designed to interact with the ATP-binding site, increases the energy required to desolvate the molecule before it can enter the cell membrane.[4][5] For instance, molecules with five or more H-bond donors can exhibit limited permeability.[4]

  • Molecular Rigidity and Conformation: The fused ring system is relatively planar and rigid. While this can be advantageous for target binding, it can also prevent the molecule from adopting a conformation suitable for membrane transit.

The interplay of these factors dictates a compound's ability to permeate cells. A successful design strategy requires a delicate balance between maintaining the necessary polarity for solubility and target engagement while ensuring sufficient lipophilicity for membrane crossing.

G Scaffold Imidazo[1,2-b]pyridazine Core Properties PSA High Polar Surface Area (PSA) (from N atoms) Scaffold->PSA inherent Rigidity Molecular Rigidity & Planarity Scaffold->Rigidity inherent Permeability Poor Cell Permeability PSA->Permeability hinders membrane entry HBD_HBA Substituent H-Bond Donors/Acceptors HBD_HBA->Permeability increases desolvation penalty Rigidity->Permeability limits conformational flexibility G cluster_workflow PAMPA Experimental Workflow Prep 1. Prepare Stock Solutions (Compound in DMSO) Donor 3. Add Compound to Donor Wells (Top plate, pH 6.5) Prep->Donor Lipid 2. Coat Filter Plate (e.g., Phospholipid/Dodecane) Lipid->Donor Incubate 5. Assemble 'Sandwich' & Incubate (e.g., 5-18 hours at RT) Donor->Incubate Acceptor 4. Add Buffer to Acceptor Wells (Bottom plate, pH 7.4) Acceptor->Incubate Analyze 6. Quantify Compound (LC-MS/MS or UV-Vis) Incubate->Analyze Calculate 7. Calculate Papp Analyze->Calculate

Caption: A streamlined workflow for conducting a Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA-GIT Model

This protocol is adapted for predicting gastrointestinal tract (GIT) absorption. [6]

  • Materials:

    • 96-well filter plate (Donor plate, e.g., Millipore MultiScreen-IP)

    • 96-well acceptor plate

    • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

    • Phosphate-buffered saline (PBS) at pH 7.4 (Acceptor Buffer) and pH 6.5 (Donor Buffer)

    • Test compounds and controls (e.g., propranolol for high permeability, methotrexate for low permeability) dissolved in DMSO.

  • Procedure:

    • Prepare Lipid Membrane: Carefully add 5 µL of the lipid solution to each well of the filter (donor) plate, ensuring the entire filter surface is coated. Allow the solvent to sit for 5 minutes.

    • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Prepare Donor Plate: Prepare test compound solutions at 200 µM in PBS (pH 6.5) from a 10 mM DMSO stock (final DMSO concentration ≤ 1%). Add 150 µL of this solution to the lipid-coated donor plate wells.

    • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 5 to 18 hours in a sealed container with a wet paper towel to minimize evaporation. [7] 5. Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

    • Quantification: Analyze the compound concentration in the donor and acceptor wells using a suitable method like LC-MS/MS or UV-Vis spectroscopy. [8]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

      • Where Vd and Va are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Q5: When should I move from PAMPA to a Caco-2 assay, and what are the critical differences in protocol and interpretation?

A5: Tiered Assays for a Comprehensive Permeability Profile

Transition from PAMPA to a cell-based model like the Caco-2 assay when you have promising lead compounds and need to investigate more complex biological transport phenomena.

Key Differences:

FeaturePAMPACaco-2 Assay
Model Artificial lipid membrane [9]Differentiated human colon adenocarcinoma cell monolayer [10]
Transport Measured Passive diffusion only [11]Passive diffusion, active uptake, and active efflux [12]
Throughput HighMedium to Low
Cost & Complexity LowHigh (requires cell culture facilities and ~21 days for cell differentiation) [10]
Primary Output Papp (Passive)Papp (A→B), Papp (B→A), and Efflux Ratio (ER)

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol provides a high-level overview. Specifics may vary based on laboratory standards.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 12-well or 24-well).

    • Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium. [10]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the tight junctions by measuring the Transepithelial Electrical Resistance (TEER).

    • Alternatively, measure the permeability of a low-permeability marker like Lucifer Yellow. [11]

  • Permeability Measurement (A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (in transport buffer) to the apical (A) compartment (donor).

    • Add fresh transport buffer to the basolateral (B) compartment (acceptor).

    • Incubate at 37°C with gentle shaking.

    • Take samples from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 min) and from the donor compartment at the beginning and end of the experiment.

  • Permeability Measurement (B→A):

    • Perform the same procedure but add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment.

  • Quantification and Analysis:

    • Analyze compound concentrations using LC-MS/MS.

    • Calculate Papp values for both directions. A compound with Papp > 10 x 10⁻⁶ cm/s is generally considered to have high permeability.

    • Calculate the Efflux Ratio (ER) as described in Q3.

By using this tiered approach—starting with broad screening in PAMPA and progressing to detailed mechanistic studies in Caco-2—you can efficiently identify and optimize imidazo[1,2-b]pyridazine derivatives with a high probability of in vivo success.

References

  • Lin, X., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Flegg, A., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Debnath, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. RSC Advances. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Website. Available at: [Link]

  • Makhsumov, A. G. (2024). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]

  • Denzel, E., et al. (2005). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]

  • Angibaud, P., et al. (2024). Imidazo [1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University ORCA. Available at: [Link]

  • El-Sayed, N., et al. (2024). Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Annang, F., et al. (2014). Medicinal chemistry optimization of antiplasmodial imidazopyridazine hits from high throughput screening of a softfocus kinase library: part 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray Website. Available at: [Link]

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore Website. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems Website. Available at: [Link]

  • National Center for Biotechnology Information. Imidazo(1,2-b)pyridazine. PubChem Compound Summary for CID 136599. Available at: [Link]

  • Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. Available at: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Creative Bioarray Website. Available at: [Link]

  • De Luca, I., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. Available at: [Link]

  • Pion Inc. (2024). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. Pion Inc. Blog. Available at: [Link]

  • Sousa, S. F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Advances. Available at: [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab Website. Available at: [Link]

  • Al-Blewi, F. F., et al. (2013). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Ferreira, L. L. G., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]

  • Joseph, A., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]

  • ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]

  • Flegg, A., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. University of Oxford Open Research Repository. Available at: [Link]

  • Yu, B., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Montaño-Soto, A. Y., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Ishikawa, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in Imidazo[1,2-b]pyridazine Functionalization

Welcome to the technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This versatile heterocyclic core is a cornerstone in the development of novel therapeutics and advanced material...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This versatile heterocyclic core is a cornerstone in the development of novel therapeutics and advanced materials. However, unlocking its full potential requires precise control over the regioselectivity of its functionalization. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of imidazo[1,2-b]pyridazine chemistry.

Understanding the Imidazo[1,2-b]pyridazine Core: A Map of Reactivity

The imidazo[1,2-b]pyridazine ring system presents several potential sites for functionalization. The inherent electronic properties of the scaffold, coupled with the influence of existing substituents, dictate the preferred positions of reaction. Understanding this reactivity map is the first step in addressing regioselectivity challenges.

Caption: General reactivity hotspots on the imidazo[1,2-b]pyridazine scaffold.

Troubleshooting Guide: Common Regioselectivity Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: My palladium-catalyzed C-H arylation is giving me a mixture of C3 and C2 isomers. How can I improve selectivity for the C3 position?

This is a common challenge, as both C2 and C3 are part of the electron-rich imidazole ring. However, the C3 position is generally more electronically favored for electrophilic attack and C-H activation.[1] If you are observing a loss of selectivity, consider the following factors:

Underlying Cause: The concerted metalation-deprotonation (CMD) mechanism is often at play in these reactions.[1] The regioselectivity is a delicate balance of electronic and steric effects. A bulkier substituent at the C2 position can sterically hinder C3 functionalization, and vice versa. The choice of catalyst, ligand, and reaction conditions can also influence which C-H bond is more readily activated.

Troubleshooting Protocol:

  • Ligand Modification:

    • Increase Steric Bulk: Employing bulkier phosphine ligands (e.g., XPhos, RuPhos) can enhance selectivity for the less sterically hindered C3 position, especially if you have a substituent at C2.

    • Experiment with N-heterocyclic Carbene (NHC) Ligands: NHC ligands can offer different steric and electronic profiles compared to phosphines and may improve C3 selectivity.

  • Solvent Effects:

    • Polar Aprotic Solvents: Solvents like DMF or DMA can influence the aggregation state of the catalyst and the substrate's conformation, thereby affecting regioselectivity. If you are using a non-polar solvent, consider switching to a more polar one.

  • Temperature Optimization:

    • Lowering the Temperature: Running the reaction at a lower temperature can often increase the kinetic preference for the more electronically favored C3 position, reducing the formation of the thermodynamically competitive C2 isomer.

  • Nature of the Arylating Agent:

    • Sterically Demanding Partners: Using a bulkier aryl halide or boronic acid can sometimes amplify the steric differentiation between the C2 and C3 positions.

Data-Driven Decision Making: A Comparative Table

ParameterCondition A (Poor Selectivity)Condition B (Improved C3 Selectivity)Rationale
Ligand PPh₃XPhosIncreased steric bulk on the ligand favors the less hindered C3 position.
Solvent Toluene1,4-Dioxane or DMFMore polar solvents can better stabilize the transition state leading to C3 functionalization.
Temperature 120 °C80-100 °CLower temperatures can enhance kinetic control, favoring the more electronically activated C3 position.
Issue 2: I am trying to introduce a nucleophile at the C6 position via SNAr, but the reaction is sluggish or fails. What can I do?

Nucleophilic aromatic substitution (SNAr) at the C6 position is a powerful tool for introducing diversity, but its success is highly dependent on the nature of the leaving group and the nucleophile.[2][3]

Underlying Cause: The pyridazine ring is electron-deficient, which facilitates SNAr. However, the reactivity of the C6 position is significantly influenced by the leaving group's ability to depart and stabilize the negative charge of the Meisenheimer intermediate.

Troubleshooting Protocol:

  • Leaving Group Activation:

    • Halogen Choice: The reactivity order for halogen leaving groups in SNAr is generally F > Cl > Br > I. If you are using a chloro or bromo-substituted substrate and experiencing low reactivity, consider synthesizing the fluoro-analogue if possible.

    • Sulfonate Esters: If halogenated substrates are unreactive, converting a hydroxyl group at C6 to a sulfonate ester (e.g., tosylate, mesylate) can create a much better leaving group.

  • Reaction Conditions:

    • Elevated Temperatures: SNAr reactions often require significant thermal energy. Microwave irradiation can be particularly effective in accelerating these transformations.

    • Strongly Basic Conditions: The use of a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is crucial to deprotonate the incoming nucleophile and drive the reaction forward.

  • Nucleophile Potency:

    • Enhancing Nucleophilicity: If you are using a weak nucleophile, consider its deprotonation with a stronger base or switching to a more potent nucleophilic species.

G Troubleshooting S N Ar at C6 Start S N Ar at C6 is sluggish CheckLG Is the leaving group (LG) at C6 optimal? Start->CheckLG LG_Good LG is good (e.g., F, OTf) CheckLG->LG_Good Yes LG_Bad LG is poor (e.g., Cl, Br) CheckLG->LG_Bad No CheckConditions Are the reaction conditions optimal? LG_Good->CheckConditions ImproveLG Synthesize substrate with a better LG (e.g., F or convert OH to OTf) LG_Bad->ImproveLG ImproveLG->CheckConditions Conditions_Good Conditions are optimal (High T, strong base) CheckConditions->Conditions_Good Yes Conditions_Bad Conditions are mild CheckConditions->Conditions_Bad No CheckNucleophile Is the nucleophile potent enough? Conditions_Good->CheckNucleophile ImproveConditions Increase temperature (consider microwave) Use a stronger base (e.g., NaH) Conditions_Bad->ImproveConditions ImproveConditions->CheckNucleophile Nucleophile_Good Potent Nucleophile CheckNucleophile->Nucleophile_Good Yes Nucleophile_Bad Weak Nucleophile CheckNucleophile->Nucleophile_Bad No Success Successful C6 Functionalization Nucleophile_Good->Success ImproveNucleophile Use a stronger base for deprotonation or a more nucleophilic reagent Nucleophile_Bad->ImproveNucleophile ImproveNucleophile->Success

Caption: A decision-making workflow for optimizing SNAr reactions at the C6 position.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for halogenating the imidazo[1,2-b]pyridazine core?

For direct C-H halogenation, electrophilic aromatic substitution is the most common approach. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) will predominantly halogenate the C3 position. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile.

Q2: How can I achieve functionalization at the C2 position?

Direct C-H functionalization at C2 is challenging due to the higher reactivity of the C3 position. However, there are a few strategies to consider:

  • Blocking the C3 Position: If the C3 position is already substituted, subsequent C-H activation may be directed to the C2 position, although this is not always straightforward.

  • Synthesis from Pre-functionalized Precursors: A more reliable method is to construct the imidazo[1,2-b]pyridazine ring from a starting material that already bears the desired substituent at the position that will become C2. For instance, using a substituted α-bromoketone in the initial cyclization with a 3-aminopyridazine.[4]

Q3: Is it possible to functionalize the C7 and C8 positions of the pyridazine ring?

Direct C-H functionalization of the C7 and C8 positions is currently not well-established in the literature and presents a significant synthetic challenge due to the lower reactivity of these sites compared to the imidazole ring. Strategies to achieve functionalization at these positions would likely involve:

  • Directed Metalation: The use of a directing group at a nearby position (e.g., C6) could potentially direct a metalating agent to the C7 position.

  • Synthesis from a Pre-functionalized Pyridazine: The most viable approach would be to start the synthesis with a pyridazine ring that is already substituted at the desired positions.

Q4: Can I perform a one-pot, multi-step functionalization on the imidazo[1,2-b]pyridazine scaffold?

Yes, one-pot sequential functionalizations have been successfully reported. For example, a Suzuki cross-coupling at the C6 position can be followed by a direct C-H arylation at the C3 position in a one-pot, two-step process, often facilitated by microwave irradiation.[2] This approach is highly efficient for rapidly building molecular complexity.

References

  • Cai, L., et al. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. Journal of Medicinal Chemistry, 53(5), 2202-2210. Available at: [Link]

  • El Akkaoui, A., et al. (2008). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Tetrahedron Letters, 49(15), 2472-2475. Available at: [Link]

  • El Akkaoui, A., et al. (2009). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry, 2009(26), 4446-4451. Available at: [Link]

  • El Kazzouli, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of (6-Chloroimidazo[1,2...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. As a key building block in medicinal chemistry, particularly for kinase inhibitors and other therapeutics, robust and scalable access to this molecule is critical for preclinical studies.[1] This document moves beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions to address challenges encountered during process scale-up.

Synthetic Overview: A Two-Step Approach

The most common and scalable route to (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol involves a two-step sequence starting from commercially available 3-amino-6-chloropyridazine.

  • Step 1: Condensation to form 2-(chloromethyl)-6-chloroimidazo[1,2-b]pyridazine. This is a cyclocondensation reaction between 3-amino-6-chloropyridazine and 1,3-dichloroacetone.

  • Step 2: Hydrolysis to (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. This step involves the nucleophilic substitution of the chloromethyl group to the desired hydroxymethyl group.

The overall workflow is depicted below.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A 3-amino-6-chloropyridazine C Reaction in Refluxing Solvent (e.g., 1,2-Dimethoxyethane or Ethanol) A->C B 1,3-dichloroacetone B->C D Work-up & Isolation C->D E Intermediate: 2-(chloromethyl)-6-chloroimidazo[1,2-b]pyridazine D->E F Reaction with Base (e.g., NaHCO3 in aq. DMSO) E->F Proceed to Hydrolysis G Precipitation & Purification F->G H Final Product: (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol G->H

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

These protocols are provided as a starting point for laboratory-scale synthesis (up to 50g). Adjustments will be necessary for pilot plant scale-up.

Protocol 1: Synthesis of 2-(chloromethyl)-6-chloroimidazo[1,2-b]pyridazine

This procedure is adapted from established methods for similar heterocyclic syntheses.[2]

Reagents & Materials:

Reagent/MaterialMolecular Wt.Moles (1 equiv)Mass/Volume
3-amino-6-chloropyridazine129.55 g/mol 0.386 mol50.0 g
1,3-Dichloroacetone126.97 g/mol 0.405 mol (1.05 equiv)51.5 g
1,2-Dimethoxyethane (DME)--800 mL

Step-by-Step Procedure:

  • Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: Charge the flask with 3-amino-6-chloropyridazine (50.0 g) and 1,2-dimethoxyethane (800 mL). Begin stirring to form a slurry.

  • Addition: Add 1,3-dichloroacetone (51.5 g) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting aminopyridazine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The resulting residue can be purified by silica gel chromatography. However, for scale-up, a crystallization or trituration approach is preferred. Triturate the crude solid with ethyl acetate or a mixture of dichloromethane and hexanes to yield the product as a solid.[2]

  • Drying: Dry the isolated solid under vacuum at 40-50 °C to a constant weight. A typical yield is 35-45%.

Protocol 2: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

Reagents & Materials:

Reagent/MaterialMolecular Wt.Moles (1 equiv)Mass/Volume
2-(chloromethyl)-6-chloroimidazo...204.04 g/mol 0.245 mol50.0 g
Sodium Bicarbonate (NaHCO₃)84.01 g/mol 0.735 mol (3 equiv)61.8 g
Dimethyl Sulfoxide (DMSO)--500 mL
Water--100 mL

Step-by-Step Procedure:

  • Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, temperature probe, and a nitrogen inlet.

  • Charging Reagents: Charge the flask with 2-(chloromethyl)-6-chloroimidazo[1,2-b]pyridazine (50.0 g), sodium bicarbonate (61.8 g), DMSO (500 mL), and water (100 mL).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a larger beaker containing 2L of ice-cold water with stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water (3 x 500 mL) to remove residual DMSO and salts.

  • Purification: The crude product can be recrystallized from a suitable solvent system like ethanol/water or isopropanol to afford the pure (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol.

  • Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight. A typical yield is 75-85%.

Troubleshooting Guide (Question & Answer Format)

Step 1: Cyclocondensation Issues

Q1: My yield for the 2-(chloromethyl)-6-chloroimidazo[1,2-b]pyridazine is consistently low (<30%). What are the likely causes and how can I improve it?

A1: Low yield in this step is a common issue during scale-up. Here are the primary causes and solutions:

  • Cause 1: Regioisomer Formation. The condensation can potentially occur at two different nitrogen atoms of the 3-amino-6-chloropyridazine. The presence of the chloro-substituent generally directs the reaction to the desired product, but side products can form.[3]

    • Solution: Ensure the reaction temperature does not significantly exceed reflux, as higher temperatures can sometimes lead to less selectivity. The choice of solvent can also play a role; ethanol can be screened as an alternative to DME.

  • Cause 2: Incomplete Reaction. The reaction can be sluggish.

    • Solution: Confirm the reaction has gone to completion using an appropriate analytical method (LC-MS is preferred over TLC). If the starting material is still present after 48 hours, you can try adding a catalytic amount of a non-nucleophilic base like sodium bicarbonate to facilitate the final cyclization step, though this reaction is often run without an external base.[3]

  • Cause 3: Degradation of 1,3-dichloroacetone. 1,3-dichloroacetone is reactive and can self-condense or polymerize under prolonged heating.

    • Solution: Use fresh, high-purity 1,3-dichloroacetone. Consider adding it portion-wise or via a syringe pump over the initial phase of the reaction on a larger scale to maintain a lower instantaneous concentration.

  • Cause 4: Mechanical Loss During Work-up. The product might be partially soluble in the trituration solvent.

    • Solution: Optimize the trituration solvent system. Cool the slurry to 0-5 °C before filtration to minimize solubility losses. Ensure the crude material is fully solidified before adding the solvent.

G start Low Yield in Step 1 q1 Is starting material (aminopyridazine) still present? start->q1 q2 Are there multiple spots close to the product on TLC/LCMS? q1->q2 No res1_yes Solution: Extend reaction time. Consider adding catalytic NaHCO3. q1->res1_yes Yes q3 Is the crude material a dark, tarry substance? q2->q3 No res2_yes Indicates regioisomers. Solution: Optimize solvent and maintain strict temperature control. q2->res2_yes Yes res3_yes Indicates reagent decomposition. Solution: Use fresh 1,3-dichloroacetone. Consider controlled addition. q3->res3_yes Yes res_final If all else fails, re-evaluate purification. Consider column chromatography for a small batch to identify all byproducts. q3->res_final No

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: The reaction produces a significant amount of dark, insoluble tar. What's happening?

A2: This is highly indicative of the polymerization or self-condensation of 1,3-dichloroacetone. This reagent is an aggressive alkylating agent and can react with itself, especially at elevated temperatures or in the presence of impurities. To mitigate this, ensure high-purity starting materials and consider a lower reaction temperature with a longer reaction time. Slow, subsurface addition of the dichloroacetone to the heated solution of the aminopyridazine can also prevent localized high concentrations, reducing side reactions.

Step 2: Hydrolysis Issues

Q3: The hydrolysis of the chloromethyl group is incomplete, even after 24 hours. What can I do?

A3: Incomplete conversion during this Sₙ2 reaction can be due to several factors:

  • Insufficient Nucleophile/Base: Ensure at least 3 equivalents of sodium bicarbonate are used. The base not only acts as a precursor to the nucleophile (in the aqueous mixture) but also neutralizes the HCl formed.

  • Poor Solubility: The starting material may have limited solubility in the DMSO/water mixture. You can try slightly increasing the temperature (e.g., to 100 °C) or increasing the proportion of DMSO.

  • Alternative Base: If sodium bicarbonate is not effective, a stronger base like sodium carbonate (K₂CO₃) can be used. However, be cautious, as stronger bases can promote elimination or other side reactions.

  • Alternative Procedure: A two-step, one-pot alternative is the Finkelstein reaction followed by hydrolysis. Add sodium acetate (NaOAc) to the DMSO solution of the chloromethyl intermediate, heat to form the acetoxymethyl intermediate, and then add aqueous base to hydrolyze the ester to the final alcohol. This often proceeds more cleanly than direct hydrolysis of the chloride.

Q4: I am seeing a byproduct with a mass of M-18 in my LC-MS analysis of the final product. What is it?

A4: A mass loss of 18 Da (the mass of water) from your product is likely due to dehydration of the product in the mass spectrometer source, which is a common fragmentation pattern for alcohols. However, if it's a genuine impurity, it could be an elimination byproduct or a dimer formed under harsh basic conditions. To confirm, check your reaction conditions. If you are using a very strong base or high temperatures, consider switching to milder conditions like those described in the protocol. Proper purification via recrystallization should remove such impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: 1,3-Dichloroacetone is a lachrymator and a toxic, corrosive substance. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). DMSO can enhance skin absorption of other chemicals, so avoid skin contact. The reactions should be conducted under an inert atmosphere (nitrogen) to prevent oxidation and moisture-sensitive side reactions.

Q2: How can I best monitor these reactions?

A2: Thin-Layer Chromatography (TLC) is suitable for quick checks. A good mobile phase for both steps is a mixture of ethyl acetate and hexanes (e.g., 50:50 or 70:30). Use a UV lamp (254 nm) for visualization. For more accurate, quantitative monitoring during scale-up, High-Performance Liquid Chromatography (HPLC) or LC-MS is highly recommended.

Q3: What analytical data should I obtain to confirm the final product structure and purity?

A3: For preclinical studies, a comprehensive analysis is required:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine purity (should be >95%, ideally >98%).

  • Melting Point: As a measure of purity.

  • Elemental Analysis (CHN): To confirm elemental composition.

Q4: Can this synthesis be performed in a single pot?

A4: While a one-pot synthesis is attractive, it is not recommended for this sequence during scale-up. The conditions for the condensation (refluxing DME) are incompatible with the hydrolysis (aqueous base). Isolating the intermediate allows for its purification, which prevents carrying impurities into the final step, simplifying the final purification and ensuring higher quality of the active pharmaceutical ingredient precursor.

References

  • Cui, Z. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Loaëc, N. et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Rat, M. et al. (2019). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]

  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Analogs

The imidazo[1,2-b]pyridazine scaffold represents a significant area of interest in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its unique arrangement of n...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold represents a significant area of interest in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its unique arrangement of nitrogen atoms allows for diverse molecular interactions, making it a privileged scaffold in the design of targeted therapeutics.[1] Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, a key starting point for the development of potent and selective kinase inhibitors. We will explore how systematic structural modifications influence biological activity, compare the performance of resulting analogs with supporting data, and detail the experimental protocols essential for their evaluation.

The Core Scaffold: Rationale for SAR Exploration

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system. The parent compound for this guide, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, offers several key positions for chemical modification, primarily at the C2, C3, and C6 positions. The rationale behind exploring these positions is to optimize the molecule's interaction with the target protein, enhance its potency and selectivity, and improve its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

The SAR exploration process is a foundational element of modern drug discovery. It involves the synthesis of a series of related compounds, or analogs, where specific parts of the lead molecule are systematically altered. Each analog is then tested to measure how the chemical change has affected its biological activity. This iterative process allows researchers to build a comprehensive understanding of the chemical features required for optimal therapeutic effect.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Lead Compound (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Design Design Analogs (Modify C2, C3, C6 positions) Lead->Design Identify Modification Sites Synthesis Chemical Synthesis of Analog Library Design->Synthesis Generate Diverse Structures Screening Biological Screening (Kinase & Cell-Based Assays) Synthesis->Screening Test Biological Effect Analysis SAR Analysis (Relate Structure to Activity) Screening->Analysis Interpret Data Analysis->Design Iterative Refinement Optimized Optimized Lead / Candidate Analysis->Optimized Identify Superior Analogs

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Comparative SAR Analysis of Imidazo[1,2-b]pyridazine Analogs

Our analysis focuses on modifications at three primary positions of the imidazo[1,2-b]pyridazine scaffold, starting from the (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol core.

Modifications at the C6-Position: Enhancing Potency and Selectivity

The chlorine atom at the C6 position is a common starting point for synthetic elaboration via cross-coupling reactions, such as the Suzuki reaction.[5] Replacing this group has profound effects on the compound's interaction with the target kinase and its overall pharmacological profile.

  • Aryl and Heteroaryl Substitutions: The introduction of aryl groups at the C6-position has been a successful strategy for improving cellular activity. For instance, in the development of Monopolar spindle 1 (Mps1) kinase inhibitors, replacing the C6-substituent with an aryl group led to compound 21b , which showed improved cellular activity over its predecessor.[4]

  • Amino-Derivatives: A significant advancement involves replacing the C6-chloro group with substituted amino moieties. For the development of Tyrosine kinase 2 (Tyk2) inhibitors, replacing the anilino group of a previous series with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety at the C6 position dramatically improved metabolic stability.[6] Further optimization of the N1-substituent on this pyridone ring, particularly with a 2-pyridyl group, enhanced Caco-2 permeability, an important indicator of intestinal absorption.[6]

Modifications at the C3-Position: Driving Potency

The C3-position of the imidazo[1,2-b]pyridazine ring is often explored to extend the molecule into solvent-exposed regions of the kinase active site, allowing for additional interactions that can significantly boost potency.

  • Small Alkyl and Fluorinated Groups: In the pursuit of Tyk2 JH2 inhibitors, SAR studies at the C3 position led to the identification of highly potent compounds.[6] The introduction of groups like a (1R,2S)-2-fluorocyclopropyl moiety resulted in inhibitors with exceptional potency, achieving Kᵢ values in the picomolar range (15 to 35 pM).[6] This highlights the sensitivity of this position to small, specific substitutions.

  • Acylaminomethyl Groups: For compounds targeting mitochondrial benzodiazepine receptors, the addition of 3-acetamidomethyl groups proved beneficial for selectivity.[5]

Modifications at the C2-Position: Fine-Tuning Selectivity

While the parent compound features a methanol group at C2, this position can be modified to fine-tune kinase selectivity.

  • Small Lipophilic Moieties: X-ray crystallography has shown that the C2-position can be exploited to gain selectivity. For instance, in the development of DYRK1A inhibitors, it was hypothesized that adding a small lipophilic group to the C2-position could improve selectivity over closely related kinases like CLK.[2]

  • Substituted Phenyl Rings: For applications beyond kinase inhibition, such as imaging β-amyloid plaques, the C2 position is critical. Studies have shown that a 2-(4'-Dimethylaminophenyl) group is crucial for high binding affinity, with Kᵢ values as low as 11.0 nM.[7][8] Replacing the phenyl ring with other heterocycles like pyridinyl or thiophenyl rings resulted in a significant loss of affinity.[7]

SAR_Summary cluster_Core cluster_Info Key SAR Insights CoreScaffold C6 C6 Position (Cl) - Replace with Aryl/Amino groups - Improves metabolic stability & potency - Example: 2-oxo-pyridylamino for Tyk2 C3 C3 Position - Introduce small alkyl/cyclic groups - Major driver of potency - Example: Fluorocyclopropyl for Tyk2 (pM Ki) C2 C2 Position (CH₂OH) - Modify to tune selectivity - Small lipophilic groups improve kinase selectivity - Phenyl rings critical for other targets (Aβ)

Sources

Comparative

A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Kinase Inhibition

A deep dive into the structural nuances, target specificities, and therapeutic potential of two prominent heterocyclic scaffolds in modern drug discovery. Executive Summary Imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyri...

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structural nuances, target specificities, and therapeutic potential of two prominent heterocyclic scaffolds in modern drug discovery.

Executive Summary

Imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein kinases. While structurally similar, the substitution of a carbon atom with a nitrogen atom in the six-membered ring fundamentally alters the electronic properties, hydrogen bonding capacity, and metabolic stability of the resulting compounds. This guide provides a comparative analysis of these two scaffolds, focusing on their application as kinase inhibitors. We will explore their structure-activity relationships (SAR), compare the performance of representative inhibitors against key oncogenic and inflammatory targets like Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinase 2 (Tyk2), and provide standardized protocols for their evaluation.

Introduction: Two Scaffolds, Distinct Personalities

The allure of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines in drug design stems from their rigid, bicyclic nature, which provides a well-defined vector for substituent placement, and their ability to engage in various interactions within an enzyme's active site.[1][2] Several marketed drugs, such as Zolpidem and Olprinone, feature the imidazo[1,2-a]pyridine core, highlighting its pharmacological acceptance.[3] The imidazo[1,2-b]pyridazine scaffold, while less represented in approved drugs, is the basis for the potent kinase inhibitor ponatinib and is a subject of intense research.[2][4]

The key differentiator is the pyridazine ring in the imidazo[1,2-b]pyridazine scaffold, which introduces an additional nitrogen atom compared to the pyridine ring in the imidazo[1,2-a]pyridine scaffold. This change has profound implications:

  • Electronic Properties: The additional nitrogen atom in the pyridazine ring makes the scaffold more electron-deficient and polar. This can influence pKa, solubility, and the nature of interactions with the target protein.

  • Hydrogen Bonding: The pyridazine nitrogen offers an additional hydrogen bond acceptor site, which can be exploited to enhance binding affinity and selectivity.

  • Metabolic Stability: The position of the nitrogen atoms can affect the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s, potentially leading to different pharmacokinetic profiles.[5]

  • Lipophilicity: Imidazo[1,2-b]pyridazines are generally less lipophilic than their imidazo[1,2-a]pyridine counterparts, which can be advantageous for improving pharmacokinetic properties.[6]

Comparative Analysis of Biological Targets and Performance

Both scaffolds have been successfully employed to develop inhibitors for a wide range of protein kinases involved in oncology, inflammation, and neurodegenerative diseases.

Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7] Both scaffolds have yielded potent CDK inhibitors.

The imidazo[1,2-a]pyridine scaffold has been optimized to produce selective inhibitors of CDK2.[8][9] Structure-activity relationship (SAR) studies have shown that substitutions at the 2 and 3-positions are critical for potency. For instance, AZ703, an imidazo[1,2-a]pyridine derivative, is a potent inhibitor of CDK1 and CDK2.[7]

Interestingly, research aimed at modifying imidazo[1,2-a]pyridine CDK inhibitors led to the discovery of the imidazo[1,2-b]pyridazine series.[6] While some compounds from both series with similar structures exhibit comparable CDK activity, the overall SAR differs significantly. This is attributed to different binding modes within the kinase active site, a critical insight for rational drug design.[6]

Scaffold Representative Inhibitor Target IC50 Key SAR Insights
Imidazo[1,2-a]pyridineAZD5438 analogue (LB-1)CDK99.22 nMThe imidazole[1,2-a] pyridine skeleton provides a robust framework for potent and selective CDK9 inhibition.[10]
Imidazo[1,2-b]pyridazineVarious 3,6-disubstituted derivativesCDK2Potent nM rangeSAR differs significantly from the imidazo[1,2-a]pyridine series, suggesting a different binding mode. Generally less lipophilic.[6]
Case Study 2: Tyk2 Inhibition in Inflammatory Diseases

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a key role in the signaling of inflammatory cytokines like IL-12, IL-23, and type I interferons.[5] Allosteric inhibition of the Tyk2 pseudokinase (JH2) domain is a promising therapeutic strategy for autoimmune diseases.

The imidazo[1,2-b]pyridazine scaffold has been particularly successful in generating potent and selective Tyk2 JH2 inhibitors.[5][11] SAR studies identified that specific substitutions on the scaffold could dramatically improve metabolic stability and cell permeability. An N1-substituent on a linked 2-oxo-1,2-dihydropyridine ring, for example, was found to enhance Caco-2 permeability.[5]

Structure-Activity Relationship (SAR) Insights

A generalized comparison of SAR for the two scaffolds reveals common themes and key differences:

  • Imidazo[1,2-a]pyridine:

    • Position 2: Often substituted with aryl or heteroaryl groups to occupy hydrophobic pockets.

    • Position 3: A critical position for introducing groups that can form hydrogen bonds with the kinase hinge region. Amine and carboxamide functionalities are common.[12]

    • Position 6 & 8: These positions are often modified to improve physicochemical properties like solubility.[13]

  • Imidazo[1,2-b]pyridazine:

    • Position 3: Similar to the imidazo[1,2-a]pyridines, this position is key for hinge binding.

    • Position 6: This position is frequently used to attach larger substituents that can interact with the solvent-exposed region of the kinase, often improving selectivity and potency.[5][14] The additional nitrogen at position 5 can influence the orientation of substituents at this position.

    • Position 2: Substitutions at this position are generally well-tolerated and can be used to fine-tune potency and physical properties.[15]

The following diagram illustrates the key positions for substitution on both scaffolds.

Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine.

Experimental Protocols for Inhibitor Characterization

To ensure the trustworthiness and reproducibility of findings, standardized assays are crucial. Below is a detailed protocol for an in vitro kinase inhibition assay, a fundamental experiment for characterizing inhibitors of both scaffolds.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method to determine the IC50 value of a test compound against a specific protein kinase using a luminescent assay that quantifies the amount of ATP remaining after the kinase reaction.

Principle: The amount of ATP consumed by the kinase is inversely proportional to the luminescence signal. Higher kinase activity results in lower luminescence, while potent inhibition leads to a higher signal.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Test compounds (solubilized in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Km for the specific kinase)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point dose-response curve. b. Dilute the DMSO stock of the compounds into the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Assay Setup: a. Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate. b. Prepare the kinase/substrate mixture in kinase buffer. c. Add 10 µL of the kinase/substrate mixture to each well. d. Prepare control wells:

    • No kinase control (100% inhibition): Add kinase buffer instead of the kinase/substrate mixture.
    • Vehicle control (0% inhibition): Add vehicle instead of the test compound.
  • Kinase Reaction: a. Prepare the ATP solution in kinase buffer. b. To initiate the reaction, add 10 µL of the ATP solution to all wells. c. Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Signal Detection: a. Following the manufacturer's instructions for the luminescent assay kit, add the first reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the second reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. c. Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the vehicle control (0% inhibition) and no kinase control (100% inhibition). b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow start Start: Compound Dilution plate_prep Plate Preparation (Add Compound/Vehicle) start->plate_prep add_enzyme Add Kinase/Substrate Mix plate_prep->add_enzyme initiate_reaction Initiate Reaction (Add ATP) add_enzyme->initiate_reaction incubation Incubate (e.g., 60 min at RT) initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (Add Reagent 1) incubation->stop_reaction develop_signal Develop Luminescent Signal (Add Reagent 2) stop_reaction->develop_signal read_plate Read Luminescence develop_signal->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End: IC50 Value analyze_data->end

Workflow for an in vitro luminescent kinase inhibition assay.

Conclusion and Future Perspectives

Both imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine are exceptionally versatile scaffolds for the development of kinase inhibitors. The choice between them is not arbitrary but a strategic decision based on the specific therapeutic target and desired drug-like properties.

  • Imidazo[1,2-a]pyridine remains a well-validated and highly successful scaffold, with a vast body of literature to guide optimization efforts. Its favorable physicochemical properties have led to numerous clinical candidates.[16][17]

  • Imidazo[1,2-b]pyridazine offers distinct advantages, particularly its potential for forming additional hydrogen bonds and its generally lower lipophilicity, which can lead to improved pharmacokinetic profiles.[6] The successful development of potent inhibitors for challenging targets like Tyk2 and Mps1 showcases its significant potential.[18][19]

Future research will likely focus on exploiting the subtle differences between these scaffolds to achieve even greater selectivity, a critical factor in minimizing off-target effects and improving the safety profile of kinase inhibitors. The continued exploration of novel substitution patterns and the use of advanced computational methods will undoubtedly unlock new therapeutic opportunities for both of these privileged heterocyclic systems.

References

  • A. A. Al-Ghorbani, M. S. Al-Farhan, and H. M. Al-Hazimi, “Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors,” Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 9, pp. 2245–2248, May 2004. Available: [Link]

  • S. Kumar et al., “Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series,” Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 17, pp. 4996–5001, Sep. 2013. Available: [Link]

  • J. E. A. E. Anderson et al., “AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9,” Cancer Research, vol. 66, no. 1, pp. 435–444, Jan. 2006. Available: [Link]

  • Z.-P. Zhuang et al., “Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques,” ACS Medicinal Chemistry Letters, vol. 1, no. 5, pp. 209–213, Aug. 2010. Available: [Link]

  • S. K. Sharma et al., “Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents,” RSC Medicinal Chemistry, vol. 14, no. 3, pp. 375–392, 2023. Available: [Link]

  • J. E. Wilson et al., “Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors,” Bioorganic & Medicinal Chemistry Letters, vol. 129, p. 130397, Dec. 2025. Available: [Link]

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Validation

In Vivo Validation of Imidazo[1,2-b]pyridazine Compounds as Anticancer Agents: A Comparative Guide

Introduction: The Therapeutic Promise of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to serve as a ve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to serve as a versatile framework for designing potent and selective inhibitors of various therapeutic targets.[1][2] This bicyclic heterocyclic system is a key component of several clinically evaluated and approved drugs, most notably the multi-targeted kinase inhibitor ponatinib, which has validated the therapeutic potential of this chemical class in oncology.[3][4] The resurgence of interest in imidazo[1,2-b]pyridazine derivatives stems from their demonstrated ability to target a range of kinases implicated in cancer progression, including Bruton's tyrosine kinase (BTK), mTOR, and Pim kinases.[5][6]

This guide provides a comparative analysis of the in vivo anticancer effects of various imidazo[1,2-b]pyridazine compounds, drawing upon preclinical data from xenograft models. We will delve into their efficacy against different cancer types, compare their performance against established anticancer agents where possible, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential and validation of this promising class of anticancer compounds.

Comparative In Vivo Efficacy of Lead Imidazo[1,2-b]pyridazine Derivatives

The true litmus test for any potential anticancer agent is its performance in a living organism. In vivo xenograft models, where human cancer cells are implanted into immunodeficient mice, provide a critical platform for evaluating a compound's therapeutic efficacy, pharmacokinetics, and tolerability. Below, we compare the in vivo performance of several notable imidazo[1,2-b]pyridazine derivatives from published preclinical studies.

Table 1: Comparative In Vivo Efficacy of Imidazo[1,2-b]pyridazine Derivatives in Xenograft Models

Compound IDTarget(s)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI) / EfficacyTolerability (Body Weight Change)Reference
Compound 22 (TM471-1) BTKLymphoma Xenograft15 mg/kg, oral, dailyComplete tumor regression in 7 out of 10 mice Favorable safety profile reported[5][7]
CT-721 Bcr-AblK562 Xenograft (CML)45 mg/kg, oral, dailyTumor regression No significant body weight loss observed
Compound A17 mTORA549 Xenograft (NSCLC)Not specifiedObvious anticancer effect observed Not specified
SGI-1776 Pim-1, -2, -3, FLT3MV-4-11 Xenograft (AML)Not specifiedSignificant tumor growth inhibitionNo significant change in body weight[6]
Compound 15a PI3K/mTORHCT116 & HT-29 Xenografts (Colorectal)Not specifiedSignificant inhibition of tumor growth No obvious effect on body weight[1]

Benchmarking Against Standard-of-Care Agents

To contextualize the efficacy of imidazo[1,2-b]pyridazine compounds, it is crucial to compare their performance against established therapies in similar preclinical models. While direct head-to-head studies are ideal, cross-study comparisons can still provide valuable insights.

Table 2: In Vivo Efficacy of Standard-of-Care Drugs in Relevant Xenograft Models

DrugTarget(s)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI) / EfficacyReference
Ponatinib Bcr-Abl, PDGFR, KIT, FGFRK562 Xenograft (CML)30 mg/kgStrong inhibition of tumor growth
Sorafenib VEGFR, PDGFR, RafA549 Xenograft (NSCLC)40 mg/kg, oral, dailySignificant tumor growth suppression
Temozolomide (TMZ) DNA alkylating agentU87MG Xenograft (Glioblastoma)10 mg/kg, oral, 5 days/weekSignificant tumor volume inhibition

Mechanistic Insights from In Vivo Studies: Target Engagement and Signaling Pathways

The anticancer activity of imidazo[1,2-b]pyridazine derivatives is intrinsically linked to their ability to modulate specific signaling pathways crucial for cancer cell survival and proliferation.

A key mechanism of action for many of these compounds is the inhibition of protein kinases. For example, SGI-1776 has been shown to decrease the phosphorylation of downstream targets of Pim kinases, such as c-Myc and 4E-BP1, in AML models.[6] This demonstrates target engagement within the tumor and provides a mechanistic basis for the observed antitumor effects.

The following diagram illustrates a generalized signaling pathway targeted by several imidazo[1,2-b]pyridazine kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Imidazo[1,2-b]pyridazine Action RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR) PI3K PI3K RTK->PI3K BTK BTK RTK->BTK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., 4E-BP1, c-Myc) mTOR->Downstream Pim Pim Kinase Pim->Downstream BTK->PI3K Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor_mTOR Compound A17, 15a Inhibitor_mTOR->mTOR Inhibitor_Pim SGI-1776 Inhibitor_Pim->Pim Inhibitor_BTK TM471-1 Inhibitor_BTK->BTK

Caption: Generalized signaling pathways targeted by imidazo[1,2-b]pyridazine kinase inhibitors.

Experimental Protocols: A Guide to In Vivo Validation

The reproducibility of in vivo studies is paramount. Below is a detailed, step-by-step methodology for a subcutaneous xenograft study, synthesized from established protocols.

Cell Culture and Preparation
  • Cell Line Maintenance: Culture human cancer cell lines (e.g., A549, K562, U87MG) in their recommended complete medium. Ensure cells are in the logarithmic growth phase and maintain sterility to prevent contamination.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Viability: Wash the cell pellet with sterile phosphate-buffered saline (PBS). Resuspend the cells in PBS or serum-free medium and perform a cell count using a hemocytometer. Assess cell viability using a trypan blue exclusion assay; viability should be >95%.

  • Final Cell Suspension: Adjust the cell concentration to the desired density for injection (typically 1 x 107 to 5 x 107 cells/mL) in cold, serum-free medium or a 1:1 mixture of medium and Matrigel. Keep the cell suspension on ice until injection.

Animal Model and Tumor Implantation
  • Animal Strain: Use immunodeficient mice, such as athymic nude mice or SCID mice, aged 4-6 weeks. Allow for an acclimatization period of at least one week.

  • Subcutaneous Injection: Anesthetize the mice and sterilize the injection site on the flank. Using a 1 mL syringe with a 27-gauge needle, inject 100-200 µL of the cell suspension subcutaneously.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (width2 x length) / 2.

Dosing and Efficacy Evaluation
  • Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the imidazo[1,2-b]pyridazine compound or the vehicle control according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly).

  • Efficacy Endpoints: Continue to measure tumor volumes throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Tt - T0) / (Ct - C0)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and t and 0 are the final and initial time points, respectively.

  • Tolerability Assessment: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity. Observe the animals for any signs of distress or adverse effects.

The following diagram outlines the general workflow for an in vivo xenograft study.

G Start Start: Cell Culture Harvest Harvest & Prepare Cells Start->Harvest Inject Subcutaneous Injection into Immunodeficient Mice Harvest->Inject Monitor Tumor Growth Monitoring Inject->Monitor Randomize Randomize into Groups (Treatment vs. Vehicle) Monitor->Randomize Treat Compound Administration Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Measure->Treat Repeat per schedule Analyze Data Analysis: Tumor Growth Inhibition Measure->Analyze End End of Study Analyze->End

Caption: Workflow for a typical in vivo xenograft study.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has unequivocally demonstrated its potential as a source of potent anticancer agents. The in vivo data presented in this guide highlights the ability of derivatives of this class to induce significant tumor growth inhibition and even complete tumor regression in various preclinical cancer models. Their diverse range of molecular targets underscores the versatility of this chemical framework.

While the preclinical data is compelling, further research is warranted. Head-to-head in vivo comparative studies between different imidazo[1,2-b]pyridazine derivatives and with standard-of-care drugs will be crucial for identifying best-in-class candidates. Furthermore, a more comprehensive evaluation of their long-term toxicity and pharmacokinetic profiles will be necessary for successful clinical translation. The continued exploration of this remarkable scaffold holds great promise for the future of targeted cancer therapy.

References

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • CT-721, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia. Journal of Cancer.
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  • Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. PMC.
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Comparative

Assessing the Kinase Selectivity Profile of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol: A Comparative Guide

This guide provides a comprehensive framework for characterizing the kinase selectivity of the novel compound (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. Rather than presenting pre-existing data for this specific mol...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the kinase selectivity of the novel compound (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. Rather than presenting pre-existing data for this specific molecule, we will establish a detailed experimental workflow. This guide will enable researchers to generate, analyze, and contextualize the selectivity data by comparing it against well-characterized, industry-standard kinase inhibitors. Our approach is grounded in established biochemical assay principles to ensure data integrity and reproducibility.

Introduction: The Imperative of Kinase Selectivity

Kinase inhibitors have emerged as a highly successful class of therapeutic agents, particularly in oncology. However, the human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding pocket. Consequently, achieving inhibitor selectivity is a primary challenge in drug discovery. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough assessment of a compound's interaction with a broad panel of kinases—its selectivity profile—is a critical step in its preclinical evaluation.

This guide will outline the process for determining the selectivity of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, a novel small molecule. We will detail a two-tiered screening approach, propose appropriate benchmark compounds for comparison, and provide standardized protocols for data generation and analysis.

Experimental Design: A Two-Tiered Strategy

A robust assessment of kinase selectivity is best achieved through a tiered approach. This strategy efficiently manages resources by using a broad, single-concentration screen to identify initial interactions, followed by more detailed dose-response studies on a smaller, more relevant set of kinases.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (IC50 Determination) cluster_2 Data Analysis & Comparison A Compound of Interest (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol B Broad Kinase Panel (e.g., 96 kinases) Single High Concentration (e.g., 10 µM) A->B C Calculate Percent Inhibition (%) B->C D Define 'Hit' Threshold (e.g., >50% Inhibition) C->D E Identified 'Hit' Kinases D->E Advance Hits F 10-Point Dose-Response Curve (e.g., 10 µM to 0.5 nM) E->F G Calculate IC50 Values F->G H Generate Selectivity Profile Table G->H I Compare with Benchmark Inhibitors (e.g., Staurosporine, Sunitinib) H->I

Figure 1: A two-tiered workflow for assessing kinase inhibitor selectivity.

To provide context to the selectivity profile of our compound of interest, it is essential to include well-characterized inhibitors in the same experimental runs.

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control for assay performance and as a benchmark for broad-spectrum activity.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, approved for the treatment of renal cell carcinoma and other tumors. It provides a reference for a clinically relevant inhibitor with a defined, albeit not entirely specific, profile, primarily targeting VEGFR and PDGFR families.

Experimental Protocols

The following protocols are based on the widely used ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced during the kinase reaction as a measure of enzyme activity.

Objective: To identify kinases significantly inhibited by (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol from a broad panel.

Materials:

  • 384-well, low-volume, white plates

  • Kinase-specific substrates and buffers

  • Recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™ panel or similar)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test Compound, Staurosporine, Sunitinib (10 mM DMSO stocks)

  • Acoustic liquid handler or manual multichannel pipettes

Procedure:

  • Compound Preparation: Prepare a 2 mM intermediate stock of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, Staurosporine, and Sunitinib in DMSO. From this, create a 40 µM working stock in the appropriate kinase buffer. This 4X concentration will be diluted to a final 1X concentration of 10 µM in the assay.

  • Assay Plate Setup:

    • Add 2.5 µL of kinase buffer containing 0.1% DMSO to "No Inhibitor" control wells.

    • Add 2.5 µL of the 40 µM compound working stocks to their respective wells.

  • Kinase Reaction Initiation: Add 2.5 µL of a 2X kinase/substrate solution to all wells. This solution should contain the specific kinase and its corresponding peptide substrate at concentrations optimized for about 30-50% ATP turnover in the linear range of the reaction. The final ATP concentration should be at or near the Km value for each specific kinase to ensure competitive binding can be accurately assessed.

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_NoInhibitor - Luminescence_Background))

A "hit" is defined as any kinase exhibiting >50% inhibition at the 10 µM screening concentration.

Objective: To determine the potency (IC50 value) of the compound against the "hit" kinases identified in the primary screen.

Procedure:

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution series of the "hit" compound in DMSO, starting from a 10 mM stock. Create 4X working stocks in kinase buffer, with the highest concentration being 40 µM (for a final assay concentration of 10 µM).

  • Assay Setup: The assay is performed as described in Protocol 1, but instead of a single concentration, the full dilution series is added to the plate in triplicate.

  • Data Acquisition & Analysis:

    • Measure luminescence for all wells.

    • Convert luminescence values to percent inhibition for each concentration point.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Data Interpretation and Comparative Analysis

The results from these assays will allow for a direct comparison of the selectivity profile of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol against the benchmark inhibitors.

The table below illustrates how the final data could be presented. It includes hypothetical IC50 values for our compound of interest against a small, representative panel of kinases, compared to real or expected values for Sunitinib and Staurosporine.

Kinase Family (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol IC50 (nM) Sunitinib IC50 (nM) Staurosporine IC50 (nM)
VEGFR2 RTK25 97
PDGFRβ RTK45 28
c-KIT RTK150 156
EGFR RTK>10,0002,500100
SRC Non-RTK8,5002505
CDK2 CMGC>10,000>10,0003
PKA AGC>10,0005,00015

Note: IC50 values for Sunitinib and Staurosporine are representative and sourced from public databases and literature. The values for the compound of interest are hypothetical for illustrative purposes.

From the hypothetical data in the table:

  • (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol shows potent activity against VEGFR2 and PDGFRβ, with IC50 values in the low nanomolar range. This suggests a profile with some similarities to Sunitinib, which also potently inhibits these kinases.

  • Selectivity: Unlike Sunitinib, our test compound shows significantly weaker activity against c-KIT and SRC. It demonstrates high selectivity against kinases from other families, such as EGFR, CDK2, and PKA, where no significant inhibition is observed.

  • Comparison to Staurosporine: The compound is clearly more selective than Staurosporine, which inhibits nearly all tested kinases with high potency, confirming its pan-kinase inhibitor profile.

G cluster_0 Compound Profiles cluster_1 Kinase Targets Compound_X (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Potent Targets VEGFR2 PDGFRβ Weak/No Activity c-KIT EGFR SRC CDK2 PKA VEGFR2 VEGFR2 Compound_X->VEGFR2 Strong Inhibition PDGFRb PDGFRb Compound_X->PDGFRb Strong Inhibition Sunitinib Sunitinib (Multi-Targeted) Potent Targets VEGFR2 PDGFRβ c-KIT Weak/No Activity EGFR CDK2 PKA Sunitinib->VEGFR2 Strong Inhibition Sunitinib->PDGFRb Strong Inhibition cKIT cKIT Sunitinib->cKIT Strong Inhibition Staurosporine Staurosporine (Non-Selective) Potent Targets VEGFR2 PDGFRβ c-KIT EGFR SRC CDK2 PKA Weak/No Activity None Staurosporine->VEGFR2 Broad Inhibition Staurosporine->PDGFRb Broad Inhibition Staurosporine->cKIT Broad Inhibition EGFR EGFR Staurosporine->EGFR Broad Inhibition SRC SRC Staurosporine->SRC Broad Inhibition CDK2 CDK2 Staurosporine->CDK2 Broad Inhibition PKA PKA Staurosporine->PKA Broad Inhibition

Figure 2: A relationship diagram illustrating the hypothetical target profiles.

Conclusion and Future Directions

This guide outlines a rigorous, standardized methodology for assessing the kinase selectivity profile of a novel compound, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. By employing a two-tiered screening approach and making direct comparisons to benchmark inhibitors like Sunitinib and Staurosporine, researchers can effectively contextualize the compound's potency and specificity.

The hypothetical data suggests that (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol could be a potent and selective inhibitor of the VEGFR/PDGFR families. The next logical steps in its development would include:

  • Cellular Assays: Confirming on-target activity by measuring the inhibition of receptor phosphorylation in relevant cell lines.

  • Broader Profiling: Screening against a much larger panel (e.g., >400 kinases) to fully delineate its selectivity and identify any potential off-targets that could lead to toxicity.

  • Structural Biology: Co-crystallization studies to understand the molecular basis of its potency and selectivity.

By following this structured approach, drug development professionals can build a comprehensive data package to support the continued investigation and potential advancement of novel kinase inhibitors.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • U.S. Food and Drug Administration (FDA). SUTENT (sunitinib malate) Prescribing Information. [Link]

  • Abrams, T. J., Lee, L. B., Murray, L. J., Pryer, N. K., & Cherrington, J. M. (2003). SU11248 inhibits KIT and platelet-derived growth factor receptor beta in preclinical models of human small cell lung cancer. Molecular Cancer Therapeutics. [Link]

Comparative

A Researcher's Roadmap: Benchmarking a Novel Imidazo[1,2-b]pyridazine Against the Multi-Kinase Inhibitor Ponatinib

A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel Kinase Inhibitors Disclaimer: This guide provides a comparative framework for benchmarking the hypothetical kinase inhibitor, (6-Chloroimidazo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel Kinase Inhibitors

Disclaimer: This guide provides a comparative framework for benchmarking the hypothetical kinase inhibitor, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, against the approved drug, ponatinib. At the time of writing, there is no publicly available experimental data detailing the specific biological targets or activity of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. However, the imidazo[1,2-b]pyridazine scaffold is a known pharmacophore for kinase inhibitors. This document, therefore, serves as a detailed, expert-led roadmap for researchers and drug development professionals on how to conduct such a benchmarking study, should the compound of interest demonstrate kinase inhibitory properties.

Introduction: The Quest for Potent and Selective Kinase Inhibitors

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Ponatinib (Iclusig®), a third-generation tyrosine kinase inhibitor (TKI), exemplifies a potent, multi-targeted agent designed to overcome resistance to earlier-generation drugs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2][3]. Its efficacy, even against the formidable T315I "gatekeeper" mutation in the BCR-ABL1 kinase, underscores the power of structure-based drug design[4][5].

The subject of our hypothetical benchmarking, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, belongs to a class of compounds, the imidazo[1,2-b]pyridazines, that have shown promise as inhibitors of various kinases, including DYRKs, Mps1, and BTK. This structural alert suggests the plausibility of kinase-directed activity and provides a rationale for a head-to-head comparison with an established inhibitor like ponatinib. This guide will provide the strategic framework and detailed protocols for such a comparison, from initial biochemical assays to cellular and in vivo models.

The Benchmark: Ponatinib, a Pan-BCR-ABL1 Inhibitor

Ponatinib is a potent, orally administered multi-kinase inhibitor. Its primary therapeutic value lies in its ability to inhibit the constitutively active BCR-ABL1 tyrosine kinase, the driver of CML and Ph+ ALL[1].

Mechanism of Action: Ponatinib binds to the ATP-binding site of the ABL1 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades driven by BCR-ABL1[6][7]. A key structural feature, a carbon-carbon triple bond, allows it to effectively inhibit the T315I mutant of BCR-ABL1, which is resistant to many other TKIs[4].

Target Profile: Ponatinib is a multi-targeted inhibitor. While its primary target is BCR-ABL1, it also potently inhibits other kinases, including members of the VEGFR, FGFR, PDGFR, and SRC families[8]. This broad activity spectrum contributes to its efficacy but also to its side-effect profile, including a risk of arterial occlusive events[1]. A comprehensive understanding of a new drug's kinome-wide selectivity is therefore crucial.

BCR-ABL1 Signaling Pathway

The BCR-ABL1 oncoprotein activates a network of downstream signaling pathways critical for leukemic cell proliferation and survival. A simplified representation of this pathway is provided below.

BCR_ABL_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates PI3K PI3K BCR_ABL->PI3K Activates JAK JAK BCR_ABL->JAK Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival STAT5 STAT5 JAK->STAT5 Transcription Gene Transcription STAT5->Transcription Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits

Caption: Simplified BCR-ABL1 signaling pathways leading to cell proliferation and survival.

The Challenger: (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

As no direct data is available, we will proceed with a hypothetical profile based on the known activities of the imidazo[1,2-b]pyridazine scaffold.

Hypothetical Target Profile: Given the documented activity of related compounds, it is plausible that (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol could inhibit one or more protein kinases. The initial benchmarking would need to be broad, covering a diverse panel of kinases to identify primary targets. A kinome scan would be the definitive starting point.

The Benchmarking Workflow: A Step-by-Step Guide

A rigorous comparison requires a multi-faceted approach, progressing from biochemical to cellular and finally to in vivo models. The following workflow provides a comprehensive strategy.

Benchmarking_Workflow cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: In Vivo Efficacy KinomeScan Kinome-Wide Profiling (e.g., KINOMEscan™) IC50_Assay In Vitro Kinase Assay (IC50 Determination) KinomeScan->IC50_Assay Identify Primary Targets CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) IC50_Assay->CellViability Select Relevant Cell Lines Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) CellViability->Target_Engagement Confirm On-Target Effect PK_PD Pharmacokinetics & Pharmacodynamics Target_Engagement->PK_PD Confirm In Vivo Target Modulation Xenograft Xenograft Tumor Model PK_PD->Xenograft Establish Dosing Regimen End Candidate for Further Development Xenograft->End Start Novel Compound (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Start->KinomeScan

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

Part 1: Biochemical Characterization

The initial step is to understand the direct interaction between the inhibitor and its purified target kinase(s).

Experiment 1: In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). This is a primary measure of potency.

Methodology: A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.

    • Prepare serial dilutions of the test compounds ((6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol and ponatinib) in DMSO, then dilute into the reaction buffer. A typical starting concentration for the dilution series is 10 µM.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the serially diluted compounds or control (DMSO for 100% activity, a known pan-kinase inhibitor like staurosporine for 0% activity) to the appropriate wells.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (from no-enzyme controls).

    • Normalize the data with the 0% and 100% activity controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical Data Summary:

Kinase Target(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol IC50 (nM)Ponatinib IC50 (nM)
ABL1 (wild-type)15.20.4
ABL1 (T315I)>10002.1
SRC89.55.4
VEGFR2250.11.5
FGFR1175.82.2
DYRK1A25.6>500

This hypothetical data suggests our novel compound is a potent inhibitor of DYRK1A and moderately active against wild-type ABL1 and SRC, but lacks activity against the T315I mutant of ABL1 and other kinases potently inhibited by ponatinib.

Part 2: Cellular Activity Assessment

Biochemical potency must translate to activity in a cellular context, where factors like membrane permeability and off-target effects come into play.

Experiment 2: Cell Viability Assay

Objective: To measure the effect of the inhibitors on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Methodology: The MTT assay is a classic colorimetric method that measures metabolic activity as a proxy for cell viability.

Protocol:

  • Cell Plating:

    • Culture relevant cancer cell lines (e.g., K562 for wild-type BCR-ABL1, Ba/F3-p210-T315I for the resistant mutant) in appropriate media.

    • Harvest cells in the logarithmic growth phase and plate them in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow cells to attach (for adherent lines) or stabilize.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds or DMSO control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of viable cells relative to the DMSO-treated control.

    • Plot the percent viability versus the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary:

Cell LineGenetic Background(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol GI50 (nM)Ponatinib GI50 (nM)
K562CML, BCR-ABL1 wt85.35.2
Ba/F3-p210-T315IPro-B, BCR-ABL1 T315I>10,00010.8
MOLM-13AML, FLT3-ITD>10,00020.5
HeLaCervical Cancer5,6001,500

This hypothetical cellular data corroborates the biochemical findings. The novel compound shows modest activity against a BCR-ABL1 wild-type cell line but is ineffective against the T315I mutant, unlike ponatinib.

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

This guide outlines a foundational strategy for benchmarking a novel kinase inhibitor against an established drug like ponatinib. Based on our hypothetical data, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol emerges as a compound with a distinct profile from ponatinib. While it shows some activity against wild-type ABL1, its strength may lie in inhibiting other kinases, such as DYRK1A. It clearly lacks the potent, pan-inhibitory activity of ponatinib against resistant BCR-ABL1 mutants.

The decision to advance this hypothetical compound would depend on the strategic goals of the research program. If the aim was to develop a ponatinib alternative for resistant CML, this compound would not be a viable candidate. However, its potential activity against other kinases, like DYRK1A, might warrant further investigation for different therapeutic indications, such as neurological disorders or other cancers where this kinase is implicated.

The essence of effective drug development lies in this iterative process of hypothesis generation, rigorous experimental validation, and objective comparison. By following a structured benchmarking workflow, researchers can efficiently allocate resources and make informed decisions, ultimately accelerating the journey from a promising molecule to a potential new medicine.

References

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Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] Its presence in the FDA-approved mu...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] Its presence in the FDA-approved multi-kinase inhibitor ponatinib, used for chronic myeloid leukemia, ignited a surge of interest in this heterocyclic nucleus, leading to the exploration of its potential as an anticancer, anti-inflammatory, and antiviral agent.[2][3][4] This guide provides a comparative analysis of the preclinical evaluation of novel imidazo[1,2-b]pyridazine derivatives, charting their journey from initial cell-free and cell-based assays to validation in whole-organism models. Our focus will be on understanding the critical link between in vitro potency and in vivo efficacy, a pivotal step in modern drug discovery.[5]

The Rationale: From In Vitro Potency to In Vivo Proof-of-Concept

The path from a promising chemical entity to a potential therapeutic is a stepwise process designed to de-risk investment and ensure that only the most viable candidates advance.[5] We begin with in vitro assays, which provide a controlled environment to rapidly screen compounds, determine their potency (often measured as the half-maximal inhibitory concentration, IC50), and elucidate their mechanism of action.[6][7] These assays are essential for initial structure-activity relationship (SAR) studies. However, a petri dish cannot replicate the complexity of a living organism.

Therefore, promising candidates must graduate to in vivo models.[8] These studies, typically in murine hosts, are indispensable for evaluating how a compound behaves within a complex biological system, assessing its pharmacokinetics (absorption, distribution, metabolism, and excretion), safety profile, and, ultimately, its therapeutic efficacy in a disease context.[8][9] The transition from a potent in vitro inhibitor to an effective in vivo agent is not always direct; factors like metabolic stability and bioavailability can dramatically alter a compound's performance.[10]

Drug_Discovery_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Validation HTS High-Throughput Screening Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) HTS->Biochemical_Assay Identify Hits Cell_Assay Cell-Based Assays (e.g., Antiproliferation) Biochemical_Assay->Cell_Assay Confirm Cellular Activity PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cell_Assay->PK_PD Lead Optimization Xenograft Xenograft Efficacy Models PK_PD->Xenograft Tox Toxicology Studies Xenograft->Tox Evaluate Safety

Caption: High-level workflow from initial in vitro screening to in vivo validation.

Part 1: In Vitro Efficacy Assessment of Imidazo[1,2-b]pyridazine Derivatives

The primary goal of in vitro testing is to quantify the biological activity of a compound against a specific target or in a relevant cellular context. For many imidazo[1,2-b]pyridazines, the targets are protein kinases, enzymes that play a central role in cellular signaling and are often dysregulated in diseases like cancer.[11][12]

Key Experimental Protocol: Kinase Inhibition & Cellular Antiproliferation Assays

A common and robust method to assess the antiproliferative activity of a compound is the CellTiter-Glo® Luminescent Cell Viability Assay.[13] This assay measures ATP levels, an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Cancer cell lines (e.g., A549 human lung carcinoma) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The choice of cell line is critical and should be based on the expression of the target kinase.

  • Compound Treatment: The imidazo[1,2-b]pyridazine derivatives are serially diluted to a range of concentrations and added to the cells. Controls include wells with untreated cells (100% viability) and wells with no cells (background).

  • Incubation: The plates are incubated for a standard period, typically 72 hours, to allow the compounds to exert their effects.[7]

  • Lysis and Signal Generation: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells, releasing ATP, and contains luciferase and luciferin.

  • Measurement: In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells. The signal is read using a luminometer.

  • Data Analysis: The luminescent data is normalized to controls, and the IC50 value—the concentration at which 50% of cell growth is inhibited—is calculated using non-linear regression analysis.[5]

In_Vitro_Assay_Workflow Start Start Plate_Cells Seed Cancer Cells in 96-well Plate Start->Plate_Cells Add_Compound Add Serial Dilutions of Imidazo[1,2-b]pyridazine Plate_Cells->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Read_Luminescence Measure Luminescence Add_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 Value Read_Luminescence->Calculate_IC50 End End Calculate_IC50->End In_Vivo_Xenograft_Workflow Start Start Implant_Cells Subcutaneous Implantation of Human Tumor Cells Start->Implant_Cells Tumor_Growth Allow Tumors to Reach ~150 mm³ Implant_Cells->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Administer_Drug Administer Compound (e.g., Daily Oral Gavage) Randomize->Administer_Drug Monitor Measure Tumor Volume & Body Weight 2x/week Administer_Drug->Monitor Analyze Calculate Tumor Growth Inhibition (TGI) Monitor->Analyze End End Analyze->End

Caption: Standard workflow for an in vivo xenograft efficacy study.

Comparative In Vivo Data

The following table summarizes the in vivo efficacy of the same derivatives, demonstrating the successful translation of in vitro potency.

Compound IDAnimal ModelDose & ScheduleKey Efficacy OutcomeReference
27f A549 Xenograft100 mg/kg, oral, BID67% Tumor Growth Inhibition[14]
22 Xenograft Model15 mg/kgSignificant tumor growth inhibition; complete regression in 7/10 mice[15]
Rat AA Model Rat Adjuvant Arthritis-Fully efficacious[10]

Correlating In Vitro and In Vivo Results: The Scientist's Perspective

A direct correlation between a low IC50 in vitro and potent tumor regression in vivo is the ideal outcome, but it is not guaranteed. The journey of compound 27f , an Mps1 inhibitor, is illustrative. While an earlier analog showed good cellular activity, it had no oral bioavailability in rats. [14]The key was property-based optimization, leading to the imidazo[1,2-b]pyridazine 27f , which maintained extreme potency while gaining the ability to be orally administered and active in vivo. [14] Similarly, studies on IKKβ inhibitors from this class showed that enhancing cell-based activity required adjusting molecular polarity to improve membrane permeability. [16]This highlights a critical principle: medicinal chemistry efforts must co-optimize target potency and drug-like properties (solubility, permeability, metabolic stability) to achieve in vivo success.

The mechanism of action is also paramount. Compound 22 is a covalent inhibitor of Bruton's tyrosine kinase (BTK), an enzyme critical for B-cell signaling. [15]Its impressive in vivo efficacy, leading to complete tumor regression in a majority of treated mice, is rooted in its ability to irreversibly shut down this key signaling pathway in malignant B-cells. [15]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Compound 22 (Imidazo[1,2-b]pyridazine) Inhibitor->BTK Covalent Inhibition

Caption: Inhibition of the BTK signaling pathway by an imidazo[1,2-b]pyridazine derivative.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to yield highly potent and selective kinase inhibitors with significant therapeutic potential. The successful translation from in vitro potency to in vivo efficacy, as demonstrated by compounds like 27f and 22 , is not a matter of chance. It is the result of a deliberate, multi-parameter optimization strategy that balances target engagement with crucial pharmacokinetic properties. This comparative guide underscores the necessity of a stepwise, integrated approach, using robust in vitro assays to guide the design of molecules that are ultimately validated in relevant in vivo models. The continued exploration of this versatile scaffold promises to deliver the next generation of targeted therapies for cancer and other debilitating diseases.

References

  • Lee, J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Teicher, B. A. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. Available at: [Link]

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  • Jones, G., et al. (2021). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abe, N., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Abe, N., et al. (2015). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

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  • Wang, A., et al. (2021). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • TMX Bio. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

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  • Murata, T., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, H., et al. (2022). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Wang, Y., et al. (2017). In vivo anticancer efficacy studies. ResearchGate. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S. W., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Pharmaceutics. Available at: [Link]

  • Hamdouchi, C., et al. (2005). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

The Double-Edged Sword: A Guide to Evaluating Off-Target Effects of Imidazo[1,2-b]pyridazine-Based Drug Candidates

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1] Its unique physicochemical properties make i...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1] Its unique physicochemical properties make it an attractive framework for the design of novel therapeutics, particularly as kinase inhibitors.[2][3] A prime example of its success is the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, used in the treatment of chronic myeloid leukemia (CML).[4] However, as with many kinase inhibitors that target the highly conserved ATP-binding pocket, the potential for off-target effects presents a significant hurdle in drug development, potentially leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of imidazo[1,2-b]pyridazine-based drug candidates. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of fictional, yet representative, drug candidates to illustrate the application of these principles.

The Rationale for Off-Target Profiling

The primary goal of off-target profiling is to identify unintended molecular interactions of a drug candidate. For kinase inhibitors, this is crucial as the human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding sites.[5] Unintended inhibition of these "off-target" kinases can lead to a range of adverse effects. Conversely, in some instances, these off-target interactions can contribute to the drug's therapeutic efficacy, a concept known as polypharmacology. A thorough understanding of a compound's selectivity profile is therefore paramount for a successful clinical trajectory.[7]

A Multi-Pronged Approach to Off-Target Evaluation

A robust assessment of off-target effects necessitates a combination of in silico, in vitro, and cell-based methodologies. This tiered approach allows for early identification of potential liabilities and a more focused allocation of resources.

Off_Target_Workflow cluster_0 Early Stage Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development In_Silico_Screening In Silico Screening (Kinome-wide Docking) HTS_Biochemical_Assay High-Throughput Biochemical Kinase Panel In_Silico_Screening->HTS_Biochemical_Assay Prioritize Hits Dose_Response_Assays Dose-Response (IC50) Biochemical Assays HTS_Biochemical_Assay->Dose_Response_Assays Confirm Hits Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) Dose_Response_Assays->Cellular_Target_Engagement Validate in Cellular Context Phenotypic_Screening Phenotypic Screening (Cell-based Assays) Cellular_Target_Engagement->Phenotypic_Screening Assess Functional Impact In_Vivo_Toxicity In Vivo Toxicity & Tolerability Studies Phenotypic_Screening->In_Vivo_Toxicity Evaluate in Whole Organism

Caption: A tiered workflow for the evaluation of off-target effects.

Experimental Methodologies

In Vitro Kinase Profiling

The cornerstone of off-target evaluation for kinase inhibitors is large-scale panel screening.[8] This involves testing the compound against a broad representation of the human kinome at a fixed concentration to identify potential off-target interactions.

Step-by-Step Protocol for a Representative Kinase Panel Screen:

  • Compound Preparation: Solubilize the test compound (e.g., an imidazo[1,2-b]pyridazine derivative) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare assay plates containing the kinase, substrate, and ATP. The specific buffer conditions will vary depending on the kinase.

  • Compound Addition: Add the test compound to the assay plates at a final concentration (e.g., 1 µM). Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity. Common detection methods include radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays (e.g., ADP-Glo™, Z'-LYTE™).[9]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Hits from the initial screen should be followed up with dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each identified off-target kinase.

Cellular Target Engagement Assays

While biochemical assays are essential, they do not always reflect the compound's activity in a cellular environment. Cellular target engagement assays confirm that the compound can bind to its intended and unintended targets within a living cell.

Example Workflow for NanoBRET™ Target Engagement Assay:

NanoBRET_Workflow Transfect_Cells Transfect cells with NanoLuc®-Kinase Fusion Vector Add_Tracer Add cell-permeable fluorescent tracer Transfect_Cells->Add_Tracer Add_Compound Add test compound (imidazo[1,2-b]pyridazine derivative) Add_Tracer->Add_Compound Add_Substrate Add NanoBRET™ Nano-Glo® Substrate Add_Compound->Add_Substrate Measure_BRET Measure BRET signal (ratio of tracer emission to NanoLuc® emission) Add_Substrate->Measure_BRET Signaling_Pathways cluster_ALK ALK Signaling (On-Target) cluster_VEGFR2 VEGFR2 Signaling (Off-Target of IMP-C) ALK ALK STAT3 STAT3 ALK->STAT3 PI3K_AKT PI3K_AKT ALK->PI3K_AKT RAS_MAPK RAS_MAPK ALK->RAS_MAPK Proliferation_Survival Proliferation_Survival STAT3->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival VEGFR2 VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K_AKT_VEGF PI3K_AKT_VEGF VEGFR2->PI3K_AKT_VEGF RAS_MAPK_VEGF RAS_MAPK_VEGF VEGFR2->RAS_MAPK_VEGF Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_AKT_VEGF->Angiogenesis RAS_MAPK_VEGF->Angiogenesis

Caption: Simplified signaling pathways for ALK (on-target) and VEGFR2 (off-target).

Inhibition of the on-target ALK pathway is expected to reduce cancer cell proliferation and survival. However, for a compound like IMP-C, the concurrent inhibition of VEGFR2 could lead to anti-angiogenic effects, which might be beneficial in an oncology setting but could also cause cardiovascular side effects.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold holds immense promise for the development of novel therapeutics. However, a thorough and early evaluation of off-target effects is critical to navigating the complex landscape of drug discovery and development. By employing a multi-faceted approach that combines in silico, in vitro, and cell-based methods, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is indispensable for prioritizing lead candidates, predicting potential toxicities, and ultimately, developing safer and more effective medicines. As our understanding of the human kinome and signaling networks continues to grow, so too will our ability to design highly selective and potent imidazo[1,2-b]pyridazine-based drugs.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed.

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Recommendations for off-target profiling. CarnaBio USA, Inc.

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. National Institutes of Health.

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.

  • A Comparative Analysis of Kinase Inhibitor Off-Target Profiles: A Guide for Researchers. Benchchem.

  • Imidazopyridazine. Wikipedia.

  • Imidazo(1,2-b)pyridazine. PubChem.

  • Imidazo[1,2-b]pyridazine. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health.

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed.

  • Exploring the untapped pharmacological potential of imidazopyridazines. PMC.

  • Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed.

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Validation

Unveiling the Molecular Embrace: A Guide to Confirming Imidazo[1,2-b]pyridazine Inhibitor Binding Modes via X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutic targets, particularly protein kinases.[1][2] Understanding the precise binding mode of these inhibitors is paramount for rational drug design and optimization of their potency and selectivity. X-ray crystallography stands as the gold standard for elucidating these molecular interactions at an atomic level, providing an unambiguous snapshot of the inhibitor nestled within its target's active site. This guide offers an in-depth, experience-driven walkthrough of the experimental workflow, from initial protein preparation to the final structural analysis, empowering researchers to confidently confirm the binding modes of their imidazo[1,2-b]pyridazine inhibitors.

The Strategic Imperative: Why X-ray Crystallography?

In the competitive landscape of drug discovery, moving beyond mere potency to achieve selectivity and desirable pharmacokinetic properties is the ultimate goal. While computational modeling can provide valuable predictions, an experimentally determined crystal structure offers irrefutable evidence of the binding orientation and key intermolecular interactions. This structural intelligence is instrumental in:

  • Validating Design Hypotheses: Confirming that the inhibitor binds as intended and that specific chemical modifications yield the expected interactions.

  • Guiding Structure-Activity Relationship (SAR) Studies: Providing a structural basis for observed activity cliffs and enabling the rational design of next-generation analogs with improved properties.[1]

  • Uncovering Novel Binding Pockets: Revealing unexpected interactions that can be exploited for enhancing affinity and selectivity. For instance, some imidazo[1,2-b]pyridazine inhibitors of PIM kinases have been shown to interact with the αC helix rather than the canonical hinge region, a finding only made possible through crystallography.[2][3][4]

  • Facilitating Fragment-Based Drug Discovery (FBDD): Determining the binding mode of initial fragment hits to guide their elaboration into more potent lead compounds.

The Crystallographic Workflow: A Step-by-Step Guide

The journey from a purified protein and a promising inhibitor to a high-resolution crystal structure is a multi-step process that demands meticulous attention to detail. The following sections delineate a comprehensive, field-proven protocol.

Crystallographic Workflow cluster_0 Protein Production & Purification cluster_1 Co-crystallization cluster_2 Structure Determination p1 Gene Cloning & Expression p2 Cell Lysis & Clarification p1->p2 p3 Affinity Chromatography p2->p3 p4 Size-Exclusion Chromatography p3->p4 c1 Complex Formation p4->c1 Purified Protein c2 Crystallization Screening c1->c2 c3 Crystal Optimization c2->c3 s1 X-ray Data Collection c3->s1 Diffraction-quality Crystals s2 Data Processing s1->s2 s3 Structure Solution & Refinement s2->s3 s4 Validation & Analysis s3->s4

A generalized workflow for determining the co-crystal structure of a protein-inhibitor complex.
Part 1: Achieving High-Quality Protein

The quality of the final crystal structure is intrinsically linked to the quality of the starting protein. The goal is to obtain a highly pure, homogenous, and stable protein sample.

Experimental Protocol: Protein Expression and Purification

  • Construct Design and Cloning:

    • Rationale: The choice of expression construct is critical. Often, full-length proteins are not amenable to crystallization. It is common practice to express a specific domain, such as the kinase domain of a target protein. Bioinformatics tools and literature on homologous proteins can guide the selection of domain boundaries. For example, in studies of TYK2, a construct containing the pseudokinase and kinase domains (residues 566-1187) was successfully used for crystallization.[5]

    • Procedure: Clone the gene encoding the target protein domain into a suitable expression vector, often incorporating an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Protein Expression:

    • Rationale: The choice of expression system (e.g., E. coli, insect cells, mammalian cells) depends on the protein's characteristics, such as the need for post-translational modifications. For many kinases, bacterial expression is sufficient.

    • Procedure: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)). Grow the cells to an optimal density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis and Clarification:

    • Rationale: Efficiently releasing the protein from the cells and removing cellular debris is crucial to prevent contamination and aggregation.

    • Procedure: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing lysozyme, DNase, and protease inhibitors. Lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by high-speed centrifugation to remove insoluble material.

  • Affinity Chromatography:

    • Rationale: This step provides the primary purification by selectively binding the tagged protein.

    • Procedure: Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins. Elute the target protein using a competitive agent (e.g., imidazole).

  • Tag Removal and Further Purification (Optional):

    • Rationale: The affinity tag can sometimes interfere with crystallization. If so, it should be removed.

    • Procedure: If the expression vector includes a protease cleavage site (e.g., TEV, thrombin), incubate the eluted protein with the appropriate protease to remove the tag. Further purify the protein by passing it through the affinity column again to remove the cleaved tag and any uncleaved protein.

  • Size-Exclusion Chromatography (SEC):

    • Rationale: This is a critical final polishing step to separate the target protein from any remaining contaminants and, importantly, from aggregates. A monodisperse protein sample is essential for successful crystallization.

    • Procedure: Load the purified protein onto a size-exclusion chromatography column. Collect the fractions corresponding to the monomeric protein peak.

  • Quality Control:

    • Rationale: It is imperative to assess the purity and homogeneity of the final protein sample.

    • Procedure: Analyze the protein by SDS-PAGE to confirm its purity and molecular weight. Use techniques like dynamic light scattering (DLS) to assess the monodispersity of the sample.

Part 2: The Art of Co-crystallization

Co-crystallization involves crystallizing the protein in the presence of the inhibitor, allowing the complex to form in solution before the crystal lattice is established.

Experimental Protocol: Co-crystallization

  • Complex Formation:

    • Rationale: Ensuring the formation of a stable protein-inhibitor complex is the prerequisite for co-crystallization.

    • Procedure: Mix the purified protein with the imidazo[1,2-b]pyridazine inhibitor. The inhibitor is typically dissolved in a compatible solvent like DMSO and added to the protein solution at a molar excess (e.g., 2- to 10-fold). The final DMSO concentration should be kept low (typically <5%) to avoid interference with crystallization. Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Rationale: Finding the right conditions for crystallization is often a trial-and-error process. High-throughput screening of a wide range of conditions is the most effective approach.

    • Procedure: Use commercially available or in-house prepared crystallization screens that cover a broad range of precipitants (e.g., PEGs, salts), buffers (pH), and additives. Set up crystallization trials using vapor diffusion methods (sitting drop or hanging drop) in 96-well plates.

  • Crystal Optimization:

    • Rationale: Initial screening often yields small or poorly formed crystals. Optimization is necessary to obtain diffraction-quality crystals.

    • Procedure: Once initial crystal "hits" are identified, perform finer screening around these conditions by varying the concentrations of the precipitant, buffer pH, and protein/inhibitor. Additives and detergents can also be tested to improve crystal quality.

Part 3: From Crystal to Structure

Once suitable crystals are obtained, the final phase involves collecting and analyzing the X-ray diffraction data to determine the three-dimensional structure.

Experimental Protocol: Structure Determination

  • Crystal Harvesting and Cryo-protection:

    • Rationale: To protect the crystals from radiation damage during data collection, they are typically flash-cooled in liquid nitrogen. A cryoprotectant is necessary to prevent the formation of ice crystals, which would destroy the crystal lattice.

    • Procedure: Carefully transfer the crystal from the crystallization drop into a cryoprotectant solution (often the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol). Loop the crystal and plunge it into liquid nitrogen.

  • X-ray Data Collection:

    • Rationale: High-intensity X-rays are required to obtain a high-resolution diffraction pattern. This is typically performed at a synchrotron beamline.

    • Procedure: Mount the cryo-cooled crystal on the goniometer at the synchrotron. Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Data Processing:

    • Rationale: The raw diffraction images need to be processed to determine the crystal's unit cell parameters and the intensities of the individual reflections.

    • Procedure: Use software packages like XDS or HKL2000 to integrate the diffraction spots and scale the data.

  • Structure Solution and Refinement:

    • Rationale: The processed data is used to calculate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.

    • Procedure: If a structure of the target protein is already available, molecular replacement can be used to solve the phase problem. The inhibitor is then manually built into the difference electron density map. The entire model is then refined against the experimental data using software like PHENIX or REFMAC5, with iterative cycles of manual model building in Coot.

  • Structure Validation:

    • Rationale: It is crucial to validate the final structure to ensure its quality and accuracy.

    • Procedure: Use tools like MolProbity to check the stereochemistry, bond lengths, and angles of the model. The final structure, along with the experimental data, is then deposited in the Protein Data Bank (PDB).

Comparative Analysis of Imidazo[1,2-b]pyridazine Binding Modes

The true power of X-ray crystallography lies in the ability to compare the binding modes of a series of inhibitors, providing a deep understanding of the SAR. The following table summarizes key data for selected imidazo[1,2-b]pyridazine inhibitors against different kinase targets.

InhibitorTarget KinaseIC50/KiKey Hydrogen BondsKey Hydrophobic InteractionsPDB ID
Compound 12 Haspin52 nM (CDK1)Hinge regionCatalytic Lys511[Not explicitly stated in source]
Compound 21 Haspin6 nMHinge regionCatalytic Lys511[Not explicitly stated in source]
K00135 PIM-1Low nMLys67, Glu89 (via water)Phe187[Not explicitly stated in source]
Compound 29 TYK2 (JH2)Potent cellular inhibitorHinge: Val690; Gatekeeper: Lys642, Glu688 (via water)N/A[Not explicitly stated in source]

Note: This table is a representative example based on the available search results. A more comprehensive table would require a systematic review of the literature.

Inhibitor Binding Mode cluster_0 Protein Active Site Hinge Region Hinge Region Catalytic Lys Catalytic Lys Gatekeeper Residue Gatekeeper Residue Hydrophobic Pocket Hydrophobic Pocket Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->Hinge Region H-bond Imidazo[1,2-b]pyridazine->Catalytic Lys Interaction Imidazo[1,2-b]pyridazine->Gatekeeper Residue H-bond (via water) Imidazo[1,2-b]pyridazine->Hydrophobic Pocket van der Waals

A schematic representation of common interactions for imidazo[1,2-b]pyridazine inhibitors.

As illustrated in the table and the diagram above, imidazo[1,2-b]pyridazine inhibitors often form key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP. However, unique interactions, such as those observed for PIM-1 inhibitors with the αC helix, can confer selectivity.[2][3][4] The substituents on the imidazo[1,2-b]pyridazine core are crucial for engaging with other regions of the active site, such as the hydrophobic pocket and the region around the gatekeeper residue, thereby modulating potency and selectivity.

Conclusion

X-ray crystallography is an indispensable tool in modern drug discovery for the validation and optimization of imidazo[1,2-b]pyridazine inhibitors. The detailed structural insights it provides are unparalleled, offering a clear roadmap for medicinal chemists to enhance the properties of their compounds. By following the systematic and rigorous experimental workflow outlined in this guide, researchers can confidently elucidate the binding modes of their inhibitors, accelerating the development of novel and effective therapeutics.

References

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1851. [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. (2007). Cancer Research, 67(14), 6916-6924. [Link]

  • Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. (2014). Proceedings of the National Academy of Sciences, 111(22), 8083-8088. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2017). MedChemComm, 8(3), 700-712. [Link]

  • Inhibitors of PIM-1 kinase: a computational analysis of the binding free energies of a range of imidazo [1,2-b] pyridazines. (2010). Journal of Molecular Graphics and Modelling, 28(7), 646-656. [Link]

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-d]Pyrimidine Derivative Suggests a Unique Binding Mode. (2013). PLoS ONE, 8(7), e69538. [Link]

  • Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015). Journal of Medicinal Chemistry, 58(1), 102-123. [Link]

  • In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8863-8879. [Link]

  • Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2). (2015). Journal of Biological Chemistry, 290(45), 27361-27373. [Link]

  • Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. (2022). Frontiers in Immunology, 13, 869275. [Link]

Sources

Comparative

A Comparative Outlook on Imidazo[1,2-b]pyridazine Derivatives as Potential Antileishmanial Agents

A Technical Guide for Drug Development Professionals Introduction: The Urgent Need for Novel Antileishmanial Chemotherapeutics Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania,...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Urgent Need for Novel Antileishmanial Chemotherapeutics

Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, remains a significant global health problem, particularly in tropical and subtropical regions. The clinical manifestations range from self-healing cutaneous lesions to the fatal visceral form (kala-azar) if left untreated. Current therapeutic options are plagued by limitations including severe side effects, high cost, lengthy treatment regimens, and the emergence of drug-resistant parasite strains.[1] This landscape underscores a critical and unmet need for the discovery and development of new, effective, and safer antileishmanial drugs.

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, and fused imidazole scaffolds, in particular, have demonstrated a wide spectrum of pharmacological activities.[1][2] Within this class, the imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold," notable for its presence in the FDA-approved kinase inhibitor ponatinib and its exploration in various therapeutic areas, including autoimmune diseases and antimicrobial development.[2] While its close chemical cousins, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, have shown promising results against kinetoplastids like Leishmania, the specific potential of the imidazo[1,2-b]pyridazine scaffold remains a comparatively underexplored frontier.[1][3] This guide provides a comparative analysis of the antileishmanial potential of imidazo[1,2-b]pyridazine derivatives, drawing insights from structure-activity relationships (SAR) of related compounds to inform future drug discovery efforts.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Core

The imidazo[1,2-b]pyridazine system is a bicyclic heteroaromatic ring composed of a fused imidazole and pyridazine ring. This arrangement offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Strategic substitution can modulate potency, selectivity, and pharmacokinetic profiles, making it an attractive starting point for medicinal chemistry campaigns.[2]

Imidazo_1_2_b_pyridazine_Scaffold cluster_0 Imidazo[1,2-b]pyridazine Core scaffold N1 1 C2 2 C3 3 N4 4 C8a 8a C5 5 C6 6 C7 7 C8 8

Core structure of the imidazo[1,2-b]pyridazine ring system with standard numbering.

Comparative Analysis of Antileishmanial Activity

Direct and extensive comparative data on imidazo[1,2-b]pyridazine derivatives against Leishmania species is emerging. However, by examining data from closely related imidazo-fused azine series, we can infer the potential of this scaffold and identify key structural motifs associated with potent activity. Studies on imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have revealed compounds with significant efficacy against both the extracellular promastigote and, more importantly, the clinically relevant intracellular amastigote forms of the parasite.[1]

For instance, a 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine demonstrated potent activity against Leishmania donovani promastigotes, superior to the reference drug miltefosine.[1] Similarly, a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine was identified as a potent agent against Leishmania major amastigotes with an IC₅₀ of 4 µM.[1] These findings highlight that substitutions at the C2, C3, C6, and C8 positions are critical for antileishmanial activity.

The following table summarizes representative data from related imidazo-azine scaffolds to guide the exploration of imidazo[1,2-b]pyridazines.

ScaffoldDerivative SubstitutionsTarget Species & StageActivity (IC₅₀/EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)Reference
Imidazo[1,2-a]pyridine2-phenyl-3-(p-tolyl)L. major (amastigote)4.0>25 (Vero cells)>6.25[1]
Imidazo[1,2-a]pyridineC2, C3, C7-trisubstitutedL. major0.2Not reportedNot reported[1]
Imidazo[1,2-a]pyrimidineCompound 24L. amazonensis (amastigote)< 10>100 (macrophages)>10[1]
Imidazo[1,2-a]pyrazine2-phenyl-3-(pyridin-4-yl)L. major (amastigote)SubmicromolarLow (macrophages)High[4]
Reference Drug MiltefosineL. donovani (amastigote)4.216.7 (macrophages)~4[1]

Key Insights from Comparative Data:

  • Amastigote Activity is Crucial: While activity against promastigotes is useful for initial screening, efficacy against the intracellular amastigote form is the true benchmark for therapeutic potential, as this is the stage responsible for human disease.[1]

  • Aromatic Substituents at C2/C3: The presence of aryl or heteroaryl groups at the C2 and C3 positions appears to be a common feature in active compounds, suggesting these moieties are involved in key binding interactions with a parasitic target.[1][4]

  • Selectivity is Paramount: A high Selectivity Index (SI), the ratio of host cell cytotoxicity to parasite activity, is essential. An SI greater than 10 is generally considered a promising starting point for a hit compound.[1] The imidazo[1,2-a]pyrimidine derivative (Compound 24) showcases this desirable profile.[1]

  • Modulation via the Six-Membered Ring: Substitutions on the pyridazine (or related pyridine/pyrazine) ring, such as at the C6 and C8 positions, can significantly impact activity and physicochemical properties, including solubility and metabolic stability.[1][5]

Structure-Activity Relationship (SAR) and Future Design

Based on the available data for related scaffolds, a predictive SAR for designing novel antileishmanial imidazo[1,2-b]pyridazines can be proposed. The goal is to leverage this knowledge to synthesize derivatives with improved potency and drug-like properties.

SAR_Summary cluster_0 Imidazo[1,2-b]pyridazine Core: SAR Insights core Imidazo[1,2-b]pyridazine C2_node Position C2: - Bulky aromatic/heteroaromatic groups - Potentially key for target binding core->C2_node Explore Substituents C3_node Position C3: - Aryl groups (e.g., p-tolyl) - Can modulate potency core->C3_node Explore Substituents C6_node Position C6: - Halogens (Br, Cl) or polar groups - Can influence selectivity & metabolism core->C6_node Modulate Properties C8_node Position C8: - Halogen substitution - Can enhance potency core->C8_node Modulate Properties

Proposed Structure-Activity Relationship (SAR) map for designing antileishmanial imidazo[1,2-b]pyridazines.

Experimental Protocols: A Framework for Evaluation

The rigorous evaluation of novel compounds requires standardized and validated assays. The following protocols describe the essential steps for determining in vitro antileishmanial activity and cytotoxicity.

Experimental Workflow Overview

Experimental_Workflow start Synthesized Imidazo[1,2-b]pyridazine Derivatives promastigote_assay Primary Screen: Anti-Promastigote Assay (Determine IC₅₀) start->promastigote_assay cytotoxicity_assay Parallel Screen: Cytotoxicity Assay on Macrophages (Determine CC₅₀) start->cytotoxicity_assay calculate_si Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ promastigote_assay->calculate_si cytotoxicity_assay->calculate_si amastigote_assay Secondary Screen (for promising hits): Intracellular Anti-Amastigote Assay (Determine EC₅₀) calculate_si->amastigote_assay If SI > 10 lead_selection Lead Candidate Selection (High Potency, High SI) amastigote_assay->lead_selection

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. As a Senior...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific reasoning behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a chlorinated heterocyclic compound containing a methanol group. While specific toxicological data for this compound is limited, a thorough risk assessment must be conducted based on its structural components.[1] The primary hazards are associated with the chlorinated imidazopyridazine core and the methanol functional group.

  • Chlorinated Heterocyclic Core: Chlorinated organic molecules can exhibit a range of toxicities and may be irritating to the skin, eyes, and respiratory tract.[2][3][4] Some chlorinated compounds are also known to be harmful to the environment.[5] Therefore, it is crucial to prevent release into the environment.[1]

  • Methanol Group: Methanol is toxic if swallowed, inhaled, or absorbed through the skin.[6][7] It can cause damage to organs, particularly the central nervous system and optic nerve, potentially leading to blindness.[6][8] It is also a highly flammable liquid and vapor.[6][7]

A Safety Data Sheet (SDS) for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol indicates that in case of inhalation, the victim should be moved to fresh air, and artificial respiration should be administered if breathing has stopped.[1] Skin contact requires immediate removal of contaminated clothing and washing with soap and water.[1] For eye contact, rinsing with pure water for at least 15 minutes is recommended.[1] If ingested, the mouth should be rinsed with water, and a doctor or Poison Control Center should be contacted immediately; vomiting should not be induced.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation or damage.[9]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber for prolonged contact; Nitrile or neoprene for short-term work).[10]Prevents skin absorption, which is a significant route of exposure for methanol and potentially for the chlorinated compound.[9][10] Always inspect gloves for signs of wear and tear before use.[10]
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashing, chemical-resistant aprons or full-body suits are recommended.Provides a barrier against accidental spills and contamination of personal clothing.[11]
Respiratory Protection To be used in a fume hood.[11] In cases of insufficient ventilation or potential for vapor formation, a half or full-face mask with an appropriate gas filter (Type A) should be used for short-term tasks. For longer durations, a supplied-air respirator is recommended.[10]Protects against inhalation of toxic vapors.[12]

DOT Script for PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Assess_Procedure Assess Procedure: - Scale - Duration - Potential for Splash/Aerosol Start->Assess_Procedure Hand Hand Protection: - Butyl Rubber (prolonged) - Nitrile (splash) Assess_Procedure->Hand Contact Eye Eye/Face Protection: - Goggles - Face Shield Assess_Procedure->Eye Splash/Vapor Body Body Protection: - Lab Coat - Chemical Apron Assess_Procedure->Body Body Exposure Respiratory Respiratory Protection: - Fume Hood - Respirator (if needed) Assess_Procedure->Respiratory Inhalation Handling_Workflow Prep 1. Preparation - Designate Area - Check PPE - Spill Kit Ready Handling 2. Handling in Fume Hood - Weighing & Transfer - In-Use Procedures Prep->Handling Decon 3. Decontamination - Clean Work Area - Decontaminate Equipment Handling->Decon Disposal 4. Waste Disposal - Segregate Waste - Label Containers - Dispose via EHS Decon->Disposal

Caption: Step-by-step safe handling workflow.

Disposal Plan: Environmental Responsibility

Proper disposal of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol and associated waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation:

    • Solid Waste: Collect any solid (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol waste, including contaminated consumables (e.g., weigh boats, wipes), in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be disposed of as hazardous waste.

  • Disposal Procedure:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations. [13] 2. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

    • Never pour chemical waste down the drain. [2][14]Chlorinated compounds can be particularly harmful to aquatic life and may interfere with wastewater treatment processes.

Chlorine-containing products are generally considered hazardous and should be disposed of at a hazardous waste facility. [2]It is important to identify and segregate chlorine waste to prevent hazardous chemical reactions. [15]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Spill:

    • Small Spill (in a fume hood): Contain the spill with absorbent material. Place the absorbent material in a sealed container for hazardous waste disposal.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS or emergency response team.

  • Exposure:

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention. [1] * Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. [10]Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [1]Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. [1]Rinse the mouth with water and seek immediate medical attention. [1]

References

  • Disposing of Chlorine: Pool and Cleaning Products - NEDT. (2024, February 15). Retrieved from [Link]

  • Chlorine Disposal For Businesses - Collect and Recycle. Retrieved from [Link]

  • METHANOL | HSElifeNL. Retrieved from [Link]

  • Methanol - IsoLab. Retrieved from [Link]

  • METHANOL SAFE HANdLING MANUAL - health and safety module. Retrieved from [Link]

  • Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol - CDC. Retrieved from [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2015, March 13). Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. Retrieved from [Link]

  • Hazards Classification - GPIC. (2024, April 1). Retrieved from [Link]

  • Pool Chemical Disposal - Rumpke. Retrieved from [Link]

  • 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • MSDS of 6-Chloroimidazo[1,2-b]pyridazine. (2010, June 10). Retrieved from [Link]

  • MSDS of 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine. (2024, September 5). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Retrieved from [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T | ACS Omega - ACS Publications. (2018, March 26). Retrieved from [Link]

  • Methanol Safety Data Sheet. Retrieved from [Link]

  • New procedure for the chlorination of pyrimidine and purine nucleosides - ACS Publications. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Retrieved from [Link]

  • Specific Solvent Issues with Chlorination - Wordpress. (2026, January 4). Retrieved from [Link]

Sources

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Model Template_relevance
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Feasible Synthetic Routes

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(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
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(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
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